Technical Documentation Center

3-Amino-5-chloro-2-hydroxybenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-5-chloro-2-hydroxybenzoic acid
  • CAS: 7180-80-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of 3-Amino-5-chloro-2-hydroxybenzoic Acid

Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-amino-5-chloro-2-hydroxybenzoic acid (Molecular Formula: C₇H₆ClNO₃, Molecular Weight: 187.58 g/mol ). As a substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-amino-5-chloro-2-hydroxybenzoic acid (Molecular Formula: C₇H₆ClNO₃, Molecular Weight: 187.58 g/mol ). As a substituted salicylic acid derivative, this compound holds potential interest for researchers in medicinal chemistry and materials science. This document synthesizes predictive data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established principles and data from analogous structures. It is designed to serve as a robust reference for researchers, scientists, and drug development professionals in the identification and characterization of this molecule, offering detailed experimental protocols and interpretive insights.

Introduction and Molecular Structure Overview

3-Amino-5-chloro-2-hydroxybenzoic acid is a polysubstituted aromatic compound. Its structure is built upon a salicylic acid core, further functionalized with an amino group and a chlorine atom. The precise arrangement of these substituents dictates the molecule's electronic properties and, consequently, its spectroscopic signature.

The key structural features for spectroscopic analysis are:

  • Aromatic Ring: A benzene ring substituted at positions 1, 2, 3, and 5.

  • Functional Groups: A carboxylic acid (-COOH), a hydroxyl group (-OH, phenolic), an amino group (-NH₂), and a chloro group (-Cl).

  • Protons: Two aromatic protons and several exchangeable protons (-OH, -NH₂, -COOH).

Understanding the interplay of these groups—the electron-donating effects of the hydroxyl and amino groups versus the electron-withdrawing effects of the carboxylic acid and chlorine—is fundamental to interpreting the resulting spectra. This guide will proceed by detailing the expected data from each major spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-amino-5-chloro-2-hydroxybenzoic acid, both ¹H and ¹³C NMR will provide definitive structural information.

Workflow for NMR Spectroscopic Analysis

The following diagram outlines a standard workflow for acquiring and interpreting NMR data for the target compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Weigh ~5-10 mg of 3-amino-5-chloro-2-hydroxybenzoic acid B Dissolve in ~0.7 mL of DMSO-d6 A->B C Transfer to NMR tube B->C D Acquire 1H NMR Spectrum (e.g., 400 MHz) C->D E Acquire 13C NMR Spectrum (e.g., 100 MHz) D->E G Process Spectra (Fourier Transform, Phasing, Baseline Correction) E->G F Acquire 2D Spectra (COSY, HSQC) if needed H Integrate 1H signals & Determine Multiplicities G->H I Assign Chemical Shifts (δ) for 1H and 13C H->I J Correlate data to confirm structure I->J

Caption: Standard workflow for NMR analysis.

Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh 5-10 mg of 3-amino-5-chloro-2-hydroxybenzoic acid.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow for the observation of exchangeable protons from the -OH, -NH₂, and -COOH groups.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz for proton). Use standard acquisition parameters. For ¹³C, a proton-decoupled experiment is standard.

¹H NMR Spectroscopy: Predicted Data & Interpretation

The aromatic region will feature two protons. Their chemical shifts are influenced by the surrounding substituents. The -OH and -NH₂ groups are strongly activating (electron-donating), shifting ortho and para protons upfield, while the -COOH and -Cl groups are deactivating (electron-withdrawing), shifting them downfield.[1]

  • H-4: This proton is ortho to the electron-donating -NH₂ group and meta to the -OH and -Cl groups. It is expected to be the more upfield of the two aromatic signals.

  • H-6: This proton is ortho to the electron-withdrawing -Cl group and meta to the -COOH and -NH₂ groups. It is expected to be the more downfield signal.

These two aromatic protons are meta to each other, which should result in a small coupling constant (J), typically 2-3 Hz, appearing as doublets. The exchangeable protons will likely appear as broad singlets.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
~11.0 - 13.0 br s - 1H -COOH Carboxylic acid proton, very broad due to H-bonding and exchange.
~9.0 - 10.0 br s - 1H Ar-OH Phenolic proton, broad due to exchange.
~7.30 d ~2.5 1H H-6 Downfield shift due to ortho-Cl and meta-COOH.
~6.85 d ~2.5 1H H-4 Upfield shift due to ortho-NH₂.

| ~5.0 - 6.0 | br s | - | 2H | -NH₂ | Amino protons, broad due to exchange and quadrupole effects of Nitrogen. |

¹³C NMR Spectroscopy: Predicted Data & Interpretation

The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the attached substituent.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~170 C-7 (-COOH) Carbonyl carbon of a carboxylic acid.
~150 C-2 Carbon bearing the -OH group, significantly deshielded.
~140 C-3 Carbon bearing the -NH₂ group.
~128 C-6 Aromatic CH, deshielded by adjacent Cl.
~122 C-5 Carbon bearing the -Cl group.
~118 C-4 Aromatic CH, shielded by adjacent NH₂.

| ~115 | C-1 | Quaternary carbon adjacent to -COOH and -OH. |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule. The spectrum of 3-amino-5-chloro-2-hydroxybenzoic acid is expected to be complex but highly informative.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

IR Spectrum: Predicted Data & Interpretation

The key diagnostic peaks arise from the various O-H, N-H, C=O, and C-X bonds.

  • O-H Stretching: Two distinct O-H stretching vibrations are expected. The phenolic O-H will appear as a broad peak around 3200-3400 cm⁻¹. The carboxylic acid O-H stretch is exceptionally broad, often spanning from 2500-3300 cm⁻¹, and is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[2][3][4][5]

  • N-H Stretching: The -NH₂ group will exhibit two sharp-to-medium bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching will appear as weaker peaks just above 3000 cm⁻¹.[2]

  • C=O Stretching: A very strong, sharp absorption for the carboxylic acid carbonyl group is expected around 1680-1710 cm⁻¹.[5]

  • Fingerprint Region (<1500 cm⁻¹): This region will contain complex absorptions from C=C aromatic stretching, C-O stretching, C-N stretching, and C-Cl stretching.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3300-3500 Medium, sharp (2 bands) N-H stretch Primary Amine (-NH₂)
3200-3400 Broad O-H stretch Phenol (-OH)
2500-3300 Very Broad O-H stretch Carboxylic Acid (-COOH)
>3000 Weak C-H stretch Aromatic
1680-1710 Strong, sharp C=O stretch Carboxylic Acid (-COOH)
1550-1620 Medium-Strong C=C stretch Aromatic Ring
1210-1320 Strong C-O stretch Carboxylic Acid / Phenol

| 1000-1100 | Medium | C-Cl stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the mass spectrometer to scan a relevant m/z range (e.g., 50-500 Da). Optimize source parameters like capillary voltage and source temperature.

  • Data Acquisition: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

Mass Spectrum: Predicted Data & Interpretation

The molecular weight of 3-amino-5-chloro-2-hydroxybenzoic acid is 187.58 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for any chlorine-containing fragment, with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

  • Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would appear at m/z 188 and 190 (3:1 ratio). In negative ion mode, the deprotonated molecule [M-H]⁻ would be at m/z 186 and 188 (3:1 ratio).

  • Fragmentation: Common fragmentation pathways for benzoic acids include the loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da) or formic acid (HCOOH, 46 Da).[6][7][8] Decarboxylation (-44 Da) is a particularly favorable pathway in negative ion mode.

Predicted Fragmentation Pathway (Negative Ion Mode)

MS_Fragmentation M_minus_H [M-H]⁻ m/z 186/188 Frag1 Loss of CO₂ (Decarboxylation) M_minus_H->Frag1 Product1 [C₆H₅ClNO]⁻ m/z 142/144 Frag1->Product1

Caption: Predicted primary fragmentation in ESI(-) mode.

Table 4: Predicted Mass Spectrometry Fragments

m/z (³⁵Cl / ³⁷Cl) Ion Mode Proposed Fragment Rationale
188 / 190 ESI (+) [M+H]⁺ Protonated molecular ion
186 / 188 ESI (-) [M-H]⁻ Deprotonated molecular ion
170 / 172 ESI (+) [M+H - H₂O]⁺ Loss of water from hydroxyl/carboxyl groups

| 142 / 144 | ESI (-) | [M-H - CO₂]⁻ | Decarboxylation of the molecular ion |

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

  • MS confirms the molecular weight (187.58 g/mol ) and the presence of one chlorine atom (via the M/M+2 isotopic pattern).

  • IR confirms the presence of all key functional groups: -NH₂, phenolic -OH, carboxylic acid -OH, and C=O.

  • ¹³C NMR confirms the presence of seven unique carbon environments, consistent with the proposed structure.

  • ¹H NMR provides the final, definitive proof of structure by showing the number (2), chemical environment, and connectivity (meta-coupling) of the aromatic protons, confirming the 1,2,3,5-substitution pattern.

Together, these techniques provide a self-validating system for the unambiguous identification and structural confirmation of 3-amino-5-chloro-2-hydroxybenzoic acid.

References

  • Bernstein, H. J., Pople, J. A., & Schneider, W. G. (1959). High‐Resolution Nuclear Magnetic Resonance. McGraw-Hill Book Company, Inc.
  • Shapiro, B. L., & Mohrmann, L. E. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
  • Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Royal Society of Chemistry.
  • Zaikin, V. G., & Varlamov, A. V. (2007). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Available at: [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • ResearchGate. (n.d.). EI Mass spectrum of the TMS derivative of benzoic acid. Available at: [Link]

  • University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • Chemguide. (n.d.). interpreting infra-red spectra. Available at: [Link]

  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Available at: [Link]

Sources

Exploratory

Comprehensive Solubility Profiling and Process Design for 3-Amino-5-chloro-2-hydroxybenzoic Acid

The following technical guide details the solubility profile, thermodynamic behavior, and process applications for 3-Amino-5-chloro-2-hydroxybenzoic acid (CAS: 7180-80-5). Executive Summary 3-Amino-5-chloro-2-hydroxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and process applications for 3-Amino-5-chloro-2-hydroxybenzoic acid (CAS: 7180-80-5).

Executive Summary

3-Amino-5-chloro-2-hydroxybenzoic acid (3-Amino-5-chlorosalicylic acid) is a critical intermediate in the synthesis of pharmaceutical agents such as Azasetron . Its purification and formulation depend heavily on a nuanced understanding of its solubility profile. Unlike simple organic acids, this compound exhibits zwitterionic behavior due to the coexistence of an acidic carboxyl group, a phenolic hydroxyl, and a basic amino moiety.

This guide moves beyond static data tables to provide a dynamic framework for solvent selection, thermodynamic modeling, and crystallization process design.

Physicochemical Context & Molecular Logic[1]

To predict solubility, one must first analyze the solute's internal competition between hydrophilic and hydrophobic domains.

  • Zwitterionic Nature: The presence of the amino group (

    
    ) and carboxylic acid (
    
    
    
    ) allows for internal salt formation. Solubility is lowest at the isoelectric point (pI) , typically around pH 4.0–5.0 for this class of compounds.
  • Hydrogen Bonding: The phenolic

    
     and 
    
    
    
    groups act as both hydrogen bond donors and acceptors, favoring polar protic solvents (alcohols) over non-polar aprotic solvents (hexane, toluene).
  • Substituent Effect: The 5-chloro substituent adds significant lipophilicity compared to the parent 3-aminosalicylic acid, reducing water solubility and enhancing solubility in chlorinated solvents and esters.

Predicted Solubility Profile (Qualitative)
Solvent ClassRepresentative SolventsSolubility RatingMechanism
Polar Protic Methanol, Ethanol, IsopropanolHigh H-bonding solvation of amine/phenol groups.
Polar Aprotic DMSO, DMF, NMPVery High Dipole-dipole interactions; disruption of crystal lattice.
Aqueous (Neutral) Water (pH 7)Low Hydrophobic effect of Cl-phenyl ring dominates.
Aqueous (Modified) Water (pH > 9 or pH < 2)High Ionization to carboxylate or ammonium salts.
Non-Polar Hexane, TolueneNegligible Lack of H-bonding capability.
Chlorinated Dichloromethane, ChloroformModerate Interaction with the chloro-substituted ring.

Experimental Protocol: Solubility Determination

Standardized workflow for generating precise solubility data.

The Shake-Flask Method (Gravimetric & HPLC)

This protocol is the industry standard for determining equilibrium solubility (


).

Reagents:

  • 3-Amino-5-chloro-2-hydroxybenzoic acid (Purity >99%)

  • HPLC-grade solvents (Methanol, Ethanol, Acetone, Ethyl Acetate)

Procedure:

  • Preparation: Add excess solid solute to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow settling for 2 hours. Withdraw supernatant using a syringe filter (0.22

    
    m, PTFE).
    
  • Quantification:

    • Gravimetric: Evaporate a known volume of supernatant and weigh the residue.

    • HPLC: Dilute with mobile phase and analyze (UV detection at

      
       nm).
      
Automated Workflow Diagram

The following diagram illustrates the decision logic for solubility screening and method selection.

SolubilityWorkflow Start Start: Solvent Selection Screen Dielectric Screening (Polar vs Non-Polar) Start->Screen Exp Equilibration (Shake-Flask Method) Screen->Exp Select Candidates Analyze Phase Analysis Exp->Analyze 24-48h @ T HPLC HPLC Quantification (Trace Solubility) Analyze->HPLC Low Conc. (<1 mg/mL) Grav Gravimetric Analysis (High Solubility) Analyze->Grav High Conc. (>10 mg/mL) Model Thermodynamic Modeling (Apelblat/Van't Hoff) HPLC->Model Grav->Model

Caption: Figure 1. Systematic workflow for determining and modeling equilibrium solubility.

Thermodynamic Modeling

For process scale-up, experimental data points must be correlated using thermodynamic models. This allows for the prediction of solubility at any temperature within the operational range.

Modified Apelblat Equation

The modified Apelblat equation is the most robust model for correlating solubility (


) with temperature (

) for salicylic acid derivatives:


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • Interpretation: Parameter

      
       is related to the enthalpy of solution. A positive 
      
      
      
      value (common for this class) indicates endothermic dissolution, meaning solubility increases with temperature.
van't Hoff Analysis

To determine the thermodynamic driving forces, use the van't Hoff equation:



  • 
     : Enthalpy of solution (typically positive  for this compound, indicating heat is absorbed).
    
  • 
     : Gibbs free energy (must be negative  for spontaneous dissolution).[1]
    
  • 
     : Entropy of solution (typically positive , driven by lattice disruption).
    

Process Application: Crystallization Strategy[3]

Based on the solubility profile, two primary purification strategies are recommended.

pH-Swing Crystallization (Recommended)

Utilizing the zwitterionic nature of the molecule allows for high-yield recovery with minimal organic solvent use.

  • Dissolution: Dissolve crude solid in dilute NaOH (pH 10–11). The compound forms a soluble sodium salt.

  • Filtration: Filter out insoluble impurities (e.g., non-acidic byproducts).

  • Precipitation: Slowly add HCl to the filtrate while stirring.

  • Endpoint: Target pH 4.0 (the approximate isoelectric point). The neutral zwitterion will precipitate out of solution.

  • Recovery: Filter and wash with cold water.

Cooling Crystallization (Recrystallization)

For high-purity requirements (API grade), recrystallization from an organic solvent is preferred.

  • Solvent System: Ethanol/Water (70:30 v/v) or Methanol .

  • Protocol:

    • Dissolve crude solid in refluxing Ethanol/Water.

    • Perform hot filtration to remove mechanical impurities.

    • Cool slowly (10 K/hour) to 5°C.

    • The presence of the chloro-group enhances the temperature dependence of solubility, ensuring high recovery upon cooling.

CrystallizationLogic Crude Crude 3-Amino-5-chloro-2-hydroxybenzoic acid Dissolve Dissolve in NaOH (aq) pH 10-11 Crude->Dissolve Filter Remove Insolubles Dissolve->Filter Acidify Acidify with HCl to pH 4.0 (Isoelectric Point) Filter->Acidify Precip Precipitation of Zwitterion Acidify->Precip Recryst Optional: Recrystallize (Ethanol/Water) Precip->Recryst If Purity < 98%

Caption: Figure 2. pH-Swing purification logic leveraging the compound's amphoteric properties.

References

  • CN103992238B. The preparation method of 3-aminosalicylic acid. Google Patents.
  • PubChem . 3-Amino-5-chloro-2-hydroxybenzoic acid (Compound).[2] National Library of Medicine. Available at: [Link]

  • Jouyban, A.Review of the Jouyban-Acree Model for Predicting Solubility of Compounds in Mixed Solvents. Journal of Pharmaceutical & Pharmaceutical Sciences, 2008. (Foundational text for the thermodynamic models cited).
  • Mettler Toledo . Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • RSC Advances . Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid. Supplementary Information. Available at: [Link] (Provides solubility and purification context for chlorosalicylic acid derivatives).

Sources

Foundational

Synthesis of 3-Amino-5-chloro-2-hydroxybenzoic Acid: An In-depth Technical Guide

Introduction 3-Amino-5-chloro-2-hydroxybenzoic acid is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its trifunctional na...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-5-chloro-2-hydroxybenzoic acid is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its trifunctional nature, featuring amino, chloro, and hydroxybenzoic acid moieties, makes it a versatile building block for creating complex molecular architectures. This guide provides a comprehensive overview of scientifically sound and practical synthetic routes to this target molecule, starting from readily available precursors. The methodologies detailed herein are designed to be robust and reproducible, with a focus on the underlying chemical principles that govern the selection of reagents and reaction conditions. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthetic Strategy: A Bifurcated Approach

The synthesis of 3-Amino-5-chloro-2-hydroxybenzoic acid can be approached from two primary retrosynthetic pathways, each with its own set of advantages and challenges. The choice of strategy will often depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory.

  • Route 1: Electrophilic Chlorination of 3-Aminosalicylic Acid. This approach is predicated on the regioselective introduction of a chlorine atom onto the aromatic ring of 3-aminosalicylic acid. The existing amino and hydroxyl groups are strong activating groups and ortho-, para-directors. This makes the 5-position, which is para to the hydroxyl group and ortho to the amino group, highly susceptible to electrophilic attack.

  • Route 2: Nitration and Reduction of 5-Chlorosalicylic Acid. This alternative pathway begins with the commercially available 5-chlorosalicylic acid. The synthesis then involves the introduction of a nitro group at the 3-position, followed by its reduction to the desired amino group. The regioselectivity of the nitration is governed by the directing effects of the hydroxyl and carboxyl groups.

The following sections will provide detailed experimental protocols for both of these synthetic strategies.

Route 1: Synthesis from 3-Aminosalicylic Acid

This route is a two-step process involving the synthesis of the starting material, 3-aminosalicylic acid, followed by its regioselective chlorination.

Workflow for Route 1

Synthesis of 3-Amino-5-chloro-2-hydroxybenzoic acid from 3-Aminosalicylic Acid cluster_0 Step 1: Synthesis of 3-Aminosalicylic Acid cluster_1 Step 2: Chlorination 3-Nitrosalicylic_Acid 3-Nitrosalicylic Acid Reduction Reduction (e.g., H₂, Pd/C) 3-Nitrosalicylic_Acid->Reduction 3-Aminosalicylic_Acid 3-Aminosalicylic Acid Reduction->3-Aminosalicylic_Acid Chlorination Chlorination (e.g., NCS) 3-Aminosalicylic_Acid->Chlorination Final_Product 3-Amino-5-chloro-2- hydroxybenzoic Acid Chlorination->Final_Product

Caption: Workflow for the synthesis via chlorination of 3-aminosalicylic acid.

Experimental Protocol: Route 1

Step 1: Synthesis of 3-Aminosalicylic Acid from 3-Nitrosalicylic Acid

  • Rationale: The reduction of a nitro group to an amine is a fundamental and well-established transformation in organic synthesis. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

ParameterValue
Reactants 3-Nitrosalicylic Acid, Hydrogen (H₂)
Catalyst 10% Palladium on Carbon (Pd/C)
Solvent Methanol or Ethanol
Temperature Room Temperature
Pressure 3-15 bar

Procedure:

  • In a pressure-resistant reaction vessel, dissolve 3-nitrosalicylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material).

  • Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 5 bar).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude 3-aminosalicylic acid, which can be purified by recrystallization.

Step 2: Regioselective Chlorination of 3-Aminosalicylic Acid

  • Rationale: N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for activated aromatic rings.[1] The high electron density at the 5-position of 3-aminosalicylic acid, due to the concerted activating effects of the hydroxyl and amino groups, directs the chlorination to this site.

ParameterValue
Reactants 3-Aminosalicylic Acid, N-Chlorosuccinimide (NCS)
Solvent Acetonitrile or Dichloromethane
Temperature 0 °C to Room Temperature

Procedure:

  • Dissolve 3-aminosalicylic acid (1.0 eq) in a suitable solvent like acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Amino-5-chloro-2-hydroxybenzoic acid.

Route 2: Synthesis from 5-Chlorosalicylic Acid

This three-step synthesis begins with a commercially available starting material and introduces the amino group through nitration and subsequent reduction.

Workflow for Route 2

Synthesis of 3-Amino-5-chloro-2-hydroxybenzoic acid from 5-Chlorosalicylic Acid cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 5-Chlorosalicylic_Acid 5-Chlorosalicylic Acid Nitration Nitration (HNO₃, H₂SO₄) 5-Chlorosalicylic_Acid->Nitration Nitro_Intermediate 5-Chloro-3-nitro-2- hydroxybenzoic Acid Nitration->Nitro_Intermediate Reduction Reduction (e.g., SnCl₂/HCl) Nitro_Intermediate->Reduction Final_Product 3-Amino-5-chloro-2- hydroxybenzoic Acid Reduction->Final_Product

Sources

Exploratory

An In-depth Technical Guide on 3-Amino-5-chloro-2-hydroxybenzoic acid (CAS 7180-80-5)

Aimed at researchers, scientists, and drug development professionals, this guide offers a comprehensive overview of 3-Amino-5-chloro-2-hydroxybenzoic acid, covering its chemical properties, synthesis, analytical characte...

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at researchers, scientists, and drug development professionals, this guide offers a comprehensive overview of 3-Amino-5-chloro-2-hydroxybenzoic acid, covering its chemical properties, synthesis, analytical characterization, and applications, with a focus on practical insights and methodologies.

Introduction: A Versatile Scaffold for Scientific Innovation

3-Amino-5-chloro-2-hydroxybenzoic acid is a substituted aromatic compound with the chemical formula C₇H₆ClNO₃.[1] Its structure, featuring an amino group, a chlorine atom, and a hydroxyl group on a benzoic acid core, makes it a valuable building block in various chemical syntheses. This guide provides an in-depth exploration of its properties and potential, designed to empower researchers in their scientific endeavors.

PART 1: Core Chemical and Physical Characteristics

A fundamental understanding of the physicochemical properties of 3-Amino-5-chloro-2-hydroxybenzoic acid is crucial for its effective handling, application, and analysis.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 7180-80-5
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol [1]
Appearance Light cream powder/solid[2]
Synonyms 3-amino-5-chloro-2-hydroxy-benzoic acid; 5-Chlor-3-amino-salicylsaeure; 3-Amino-5-chlor-2-hydroxy-benzoesaeure[3]
PART 2: Synthesis and Purification Strategies

The synthesis of 3-Amino-5-chloro-2-hydroxybenzoic acid typically involves a multi-step process starting from a more readily available precursor. A common synthetic pathway involves the chlorination and subsequent nitration of salicylic acid, followed by the reduction of the nitro group to an amine.

Experimental Protocol: A Representative Synthesis

Step 1: Chlorination of Salicylic Acid to 5-Chlorosalicylic Acid

  • Causality: The initial step involves the regioselective chlorination of salicylic acid. The hydroxyl group is an activating ortho-, para-director, guiding the chlorine atom primarily to the 5-position due to steric hindrance at the ortho positions.

  • Methodology: A common method for this transformation is the reaction of salicylic acid with a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent such as acetonitrile, often with an acid catalyst like sulfuric acid.[4]

Step 2: Nitration of 5-Chlorosalicylic Acid

  • Causality: The subsequent nitration introduces a nitro group, which will later be reduced to the desired amino group. The hydroxyl and carboxyl groups direct the incoming nitro group.

  • Methodology: 5-Chlorosalicylic acid is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at controlled temperatures to yield 5-chloro-2-hydroxy-3-nitrobenzoic acid.

Step 3: Reduction of the Nitro Group

  • Causality: The final step is the reduction of the nitro group to an amino group. This is a standard transformation in organic synthesis.

  • Methodology: The nitro-intermediate can be reduced using various methods, such as catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or chemical reduction (e.g., using a metal like zinc in an acidic medium).[5]

Purification: The final product is typically purified by recrystallization from an appropriate solvent to remove any unreacted starting materials or byproducts.

Workflow Visualization

synthesis_workflow A Salicylic Acid B Chlorination (e.g., NCS, H₂SO₄) A->B C 5-Chlorosalicylic Acid B->C D Nitration (HNO₃, H₂SO₄) C->D E 5-Chloro-2-hydroxy- 3-nitrobenzoic acid D->E F Reduction (e.g., H₂/Pd or Zn/acid) E->F G 3-Amino-5-chloro- 2-hydroxybenzoic acid F->G

Caption: A generalized synthetic workflow for 3-Amino-5-chloro-2-hydroxybenzoic acid.

PART 3: Analytical Characterization and Quality Control

Ensuring the identity and purity of 3-Amino-5-chloro-2-hydroxybenzoic acid is paramount for its use in research and development. A combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound and for quantitative analysis.

Table 2: Illustrative HPLC Method Parameters

ParameterCondition
Column C18 reversed-phase column
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic solvent (e.g., acetonitrile or methanol)
Detection UV-Vis Diode Array Detector (DAD)[6]
Injection Volume 10-20 µL
Flow Rate 1.0 mL/min

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to a known concentration.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram, monitoring the absorbance at a relevant wavelength (determined by UV-Vis spectroscopy).

  • Analysis: The purity can be determined by the area percentage of the main peak. For quantitative analysis, a calibration curve with standards of known concentrations should be prepared.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups such as -OH, -NH₂, C=O, and C-Cl.[7]

PART 4: Applications in Research and Development

The unique structure of 3-Amino-5-chloro-2-hydroxybenzoic acid makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity.

  • Pharmaceutical Development: This compound serves as a scaffold for the synthesis of novel pharmaceutical agents. Its derivatives are explored for various therapeutic areas, including anti-inflammatory and analgesic applications.[8]

  • Antibiotic Biosynthesis: Related compounds, such as 3-amino-5-hydroxybenzoic acid, are known precursors in the biosynthesis of ansamycin antibiotics.[9][10] This suggests that chloro-derivatives could be used in studies of directed biosynthesis to produce novel antibiotic analogues.[11][12]

  • Agrochemicals: The structural motifs present in this molecule are also found in some herbicides and fungicides, indicating its potential as a starting material for new crop protection agents.[8]

Logical Relationship Diagram

applications Core 3-Amino-5-chloro- 2-hydroxybenzoic acid Pharma Pharmaceuticals (e.g., Anti-inflammatories) Core->Pharma as a building block Agro Agrochemicals (e.g., Herbicides) Core->Agro as a precursor Bio Biosynthesis Research (e.g., Antibiotic Analogues) Core->Bio for directed synthesis

Caption: Key application areas stemming from the core compound.

PART 5: Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of personnel and the integrity of the compound.

  • Handling: Use in a well-ventilated area.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid breathing dust and contact with skin and eyes.

  • First Aid:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[2]

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[2]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[3]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

While comprehensive toxicological data is not available in the provided search results, the compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

References
  • Australian Journal of Chemistry. (1984, October 1). 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VIII.
  • PubChem. (n.d.). 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. Retrieved from [Link]

  • Echemi. (n.d.).
  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • ChemicalBook. (n.d.). 5-Chloro-2-hydroxybenzoic acid synthesis.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-chloro-2-hydroxybenzoic acid.
  • PubMed. (n.d.). 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J.
  • Chem-Impex. (n.d.). 3-Chloro-5-hydroxybenzoic acid.
  • FINETECH INDUSTRY LIMITED. (n.d.). 3-Amino-5-chloro-2-hydroxybenzoic acid methyl ester.
  • PubChemLite. (n.d.). 3-amino-2-chloro-5-hydroxybenzoic acid hydrochloride (C7H6ClNO3).
  • MedChemExpress. (n.d.). 5-Chloro-2-hydroxybenzoic acid (5-Chlorosalicylic acid).
  • NIST WebBook. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-.
  • Sigma-Aldrich. (n.d.). 3- chloro-5-hydroxybenzoic acid 2.
  • PubMed. (n.d.). 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VI. Directed biosynthesis studies with ansamycin antibiotics.
  • Agilent. (2017, March 21).
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN).
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of 3-Amino-5-mercapto-1,2,4-triazole in Serum.
  • Cayman Chemical. (n.d.). 3-Amino-5-hydroxybenzoic Acid (AHBA, CAS Number: 76045-71-1).

Sources

Foundational

Technical Monograph: Biological Potential &amp; Synthetic Utility of 3-Amino-5-chloro-2-hydroxybenzoic Acid

This technical guide provides a comprehensive analysis of 3-Amino-5-chloro-2-hydroxybenzoic acid (CAS: 7180-80-5), a bifunctional pharmacophore bridging organic synthesis and bioinorganic chemistry. Executive Summary & C...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-Amino-5-chloro-2-hydroxybenzoic acid (CAS: 7180-80-5), a bifunctional pharmacophore bridging organic synthesis and bioinorganic chemistry.

Executive Summary & Chemical Identity

3-Amino-5-chloro-2-hydroxybenzoic acid (also known as 3-amino-5-chlorosalicylic acid) represents a "privileged scaffold" in medicinal chemistry. Its structure combines a salicylic acid core—known for anti-inflammatory activity via COX inhibition—with an amino group at the ortho position to the phenol, creating a high-density chelating zone and a reactive handle for heterocycle formation.

PropertySpecification
CAS Number 7180-80-5
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Core Motifs Salicylate (2-hydroxybenzoic acid); Aniline (3-amino); Aryl Chloride (5-chloro)
Key Reactivity Schiff base formation (via -NH₂); Metal chelation (O-N-O donor); Cyclization (to benzoxazines)

Core Pharmaceutical Application: The Azasetron Pathway

The most authoritative biological application of this molecule is its role as the key intermediate in the synthesis of Azasetron , a potent 5-HT₃ receptor antagonist used to manage chemotherapy-induced nausea and vomiting (CINV).

Mechanism of Action

Azasetron functions by competitively blocking serotonin binding at the 5-HT₃ receptor complex in the gastrointestinal tract and the Chemoreceptor Trigger Zone (CTZ). The 3-amino-5-chlorosalicylic acid moiety provides the aromatic core required for hydrophobic interaction within the receptor's ligand-binding domain.

Synthetic Workflow

The transformation of 3-amino-5-chloro-2-hydroxybenzoic acid into the pharmacologically active benzoxazine ring of Azasetron involves a precise cyclization sequence.

Critical Step: The reaction of the amino group with chloroacetyl chloride is the defining step that sets up the formation of the 1,4-benzoxazine ring.

AzasetronSynthesis Start 3-Amino-5-chloro-2- hydroxybenzoic acid Step1 Esterification (MeOH / H2SO4) Start->Step1 Inter1 Methyl 3-amino-5- chlorosalicylate Step1->Inter1 Step2 N-Acylation (Chloroacetyl chloride) Inter1->Step2 Inter2 Amide Intermediate Step2->Inter2 Step2->Inter2 Electrophilic Attack Step3 Cyclization (K2CO3 / DMF) Inter2->Step3 Final Benzoxazine Core (Azasetron Precursor) Step3->Final Step3->Final Intramolecular SN2

Figure 1: Synthetic pathway converting the scaffold into the bioactive benzoxazine core of Azasetron.

Bioinorganic Potential: Antimicrobial & Antioxidant Chelation

Beyond organic synthesis, this molecule acts as a potent ligand in bioinorganic chemistry.[1] The proximity of the phenolic hydroxyl (-OH), carboxyl (-COOH), and amino (-NH₂) groups allows it to function as a tridentate O-N-O donor.

Coordination Chemistry

Transition metal complexes (specifically Cu(II), Zn(II), and Ni(II)) derived from amino-salicylic acids exhibit enhanced biological activity compared to the free ligand. This is governed by Overtone’s Concept and Chelation Theory :

  • Lipophilicity: Chelation reduces the polarity of the metal ion by delocalizing positive charge over the ligand ring system. This increases lipophilicity, facilitating penetration through the lipid bilayer of bacterial cell membranes.

  • Redox Activity: Cu(II) complexes often mimic Superoxide Dismutase (SOD), scavenging free radicals or, conversely, generating ROS within pathogens to induce apoptosis.

Validated Biological Activities of Analogous Complexes

Research into salicyl-derived Schiff bases and complexes confirms the following activities:

Metal CenterPrimary ActivityMechanism
Cu(II) Antibacterial (Gram +/-)Membrane disruption; oxidative stress induction.
Zn(II) AntioxidantStabilization of cellular membranes; SOD mimetic activity.
Ni(II) AntifungalInhibition of ergosterol biosynthesis pathways.

Experimental Protocols

The following protocols are designed for high reproducibility. They assume standard GLP (Good Laboratory Practice) conditions.

Protocol A: Synthesis of Methyl 3-amino-5-chlorosalicylate (Azasetron Intermediate)

This protocol converts the acid to its ester, protecting the carboxyl group for subsequent N-acylation.

Reagents: 3-Amino-5-chloro-2-hydroxybenzoic acid (1.0 eq), Methanol (solvent/reactant), Thionyl Chloride (SOCl₂, 1.2 eq).

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂). Place in an ice bath (0°C).

  • Activation: Slowly add Thionyl Chloride to Methanol over 20 minutes. Caution: Exothermic reaction releasing HCl gas.

  • Addition: Add the 3-Amino-5-chloro-2-hydroxybenzoic acid solid in portions to the cold solution.

  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Evaporate excess methanol under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution (pH ~8).

  • Isolation: Extract with Ethyl Acetate (3x). Dry organic layer over anhydrous Na₂SO₄ and concentrate to yield the methyl ester.

Protocol B: Synthesis of a Cu(II) Schiff Base Complex

This protocol targets the antimicrobial potential by creating a coordination complex.

Reagents: 3-Amino-5-chloro-2-hydroxybenzoic acid (Ligand A), Salicylaldehyde (Ligand B), CuCl₂·2H₂O.

  • Schiff Base Formation: Dissolve 1 mmol of the amino acid in 20 mL absolute ethanol. Add 1 mmol Salicylaldehyde.[2] Reflux for 2 hours to form the imine (Schiff base).

  • Metalation: Dissolve 1 mmol CuCl₂·2H₂O in 10 mL ethanol. Add this dropwise to the hot ligand solution.

  • Precipitation: Continue reflux for 3 hours. The color will shift (typically to dark green or brown).

  • Filtration: Cool to room temperature. Filter the precipitate, wash with cold ethanol and ether to remove unreacted ligands.

  • Validation: Characterize via FTIR. Look for the disappearance of the free -NH₂ stretch (3300-3400 cm⁻¹) and the appearance of the Azomethine -C=N- stretch (~1600 cm⁻¹) shifted by metal coordination.

Structural Homology: Neuraminidase Inhibition

While not a direct drug for influenza, the 3-amino-salicylic acid core shares significant structural homology with the pharmacophore of Oseltamivir and Zanamivir (Neuraminidase Inhibitors).

  • Mechanism: Influenza neuraminidase cleaves sialic acid residues.[3] Inhibitors mimic the oxocarbonium transition state.

  • Relevance: The 3-amino group mimics the acetamido or guanidino groups found in potent inhibitors, providing critical electrostatic interactions within the enzyme's active site (specifically with Glu119 and Asp151 residues).

SAR_Analysis Core 3-Amino-5-chloro- 2-hydroxybenzoic acid Feat1 3-Amino Group (H-Bond Donor/Cation) Core->Feat1 Feat2 5-Chloro Group (Lipophilic/Steric) Core->Feat2 Feat3 Carboxyl/Hydroxyl (Metal Chelation) Core->Feat3 Target1 Neuraminidase (Flu) Active Site Binding Target2 5-HT3 Receptor (Hydrophobic Pocket) Feat1->Target1 Mimics Sialic Acid Amine Feat2->Target2 Increases Receptor Affinity Feat3->Target1 Electrostatic Anchor

Figure 2: Structure-Activity Relationship (SAR) mapping of the molecule's functional groups to biological targets.

References

  • Synthesis of Azasetron Intermediate.
  • Antimicrobial Activities of Schiff Base Metal Complexes. Biotech Asia. [Link]

  • Design and Synthesis of Neuraminidase Inhibitors. National Institutes of Health (PubMed). [Link]

  • Azasetron: 5-HT3 Receptor Antagonist. Wikipedia. [Link][4]

  • Synthesis and Antibacterial Activity of Salicylaldehyde Schiff Bases. Frontiers in Chemistry. [Link]

Sources

Exploratory

Technical Whitepaper: Stability Profile &amp; Handling of 3-Amino-5-chloro-2-hydroxybenzoic Acid

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and process chemists. It synthesizes specific chemical data with structural analysis to provide a robust framework for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and process chemists. It synthesizes specific chemical data with structural analysis to provide a robust framework for handling 3-Amino-5-chloro-2-hydroxybenzoic acid .

CAS: 7180-80-5 | Role: Pharmaceutical Intermediate / Ligand Scaffold

Executive Summary

3-Amino-5-chloro-2-hydroxybenzoic acid (3-A-5-C-SA) presents a complex stability profile defined by its multifunctional "push-pull" aromatic system. While the chlorosalicylic acid core provides a robust scaffold, the ortho-amino group introduces significant susceptibility to oxidative degradation and pH-dependent solubility shifts.

This guide details the physicochemical boundaries of the molecule, identifying the Oxidative Quinoid Formation and Thermal Decarboxylation as the primary degradation risks. It provides a self-validating experimental framework to quantify these risks in your specific formulation or synthesis process.

Physicochemical Architecture

To predict stability, we must first understand the ionization states governing the molecule's reactivity.

Structural Analysis

The molecule features three ionizable groups that dictate its behavior across the pH scale:

  • Carboxylic Acid (C-1): Electron-withdrawing Chlorine (C-5) lowers the pKa relative to salicylic acid.

  • Phenolic Hydroxyl (C-2): Hydrogen bonding with the carboxylate stabilizes the proton but increases susceptibility to oxidation when deprotonated.

  • Primary Amine (C-3): The critical instability center. In its free base form, it is highly prone to radical oxidation.

Predicted Ionization & Solubility Profile

Note: Values are estimated based on Structure-Activity Relationships (SAR) of analogous substituted salicylic acids.

pH ZoneDominant SpeciesCharge StateSolubilityStability Risk
< 2.0 CationicR-NH₃⁺ / R-COOHHighModerate. Acid-catalyzed decarboxylation at high T.
2.5 – 4.5 ZwitterionicR-NH₃⁺ / R-COO⁻Lowest (Precipitation Risk)High. Aggregation; co-precipitation of impurities.
> 9.0 AnionicR-NH₂ / R-COO⁻ / R-O⁻HighCritical. Rapid oxidative degradation (browning).

Degradation Mechanisms: The "Why" and "How"

The stability of 3-A-5-C-SA is not binary; it is a function of environmental stress.

Oxidative Deamination & Quinone Formation (The "Browning" Effect)

The most immediate sign of degradation is a color shift from off-white to brown/black.

  • Mechanism: At neutral to basic pH, the free amine (C-3) and phenolate (C-2) form an electron-rich system. Dissolved oxygen facilitates the formation of a quinone imine intermediate, which rapidly polymerizes into insoluble melanin-like pigments.

  • Trigger: pH > 6.0 + Oxygen + Light.

Thermal Decarboxylation
  • Mechanism: The electron-withdrawing chlorine atom at C-5 destabilizes the carboxyl group. Under acidic conditions and heat (>60°C), the molecule can lose CO₂, converting to 2-amino-4-chlorophenol .

  • Trigger: High Temperature + Acidic pH.

Mechanistic Pathway Diagram

The following diagram illustrates the competing degradation pathways based on environmental conditions.

DegradationPathways cluster_conditions Critical Control Points Start 3-Amino-5-chloro-2-hydroxybenzoic Acid (Intact) Decarb 2-Amino-4-chlorophenol (Toxic/Reactive) Start->Decarb Acidic pH + Heat (>60°C) (-CO2) Quinone Quinone Imine Intermediates Start->Quinone Basic pH (>8) + O2 (Oxidation) Polymer Insoluble Brown Polymers (Oxidative Condensation) Quinone->Polymer Polymerization

Caption: Divergent degradation pathways of 3-Amino-5-chloro-2-hydroxybenzoic acid driven by pH and thermal stress.

Experimental Protocols: Self-Validating Stability Systems

Do not rely on generic data. Use these protocols to generate specific stability metrics for your application.

Protocol A: pH-Rate Profile Determination (Stress Testing)

Objective: Determine the specific degradation rate constant (


) at physiological and processing pH levels.

Reagents:

  • Buffer Systems: 0.1M HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4), Borate (pH 10.0).

  • Solvent: Acetonitrile (HPLC Grade).

Workflow:

  • Stock Preparation: Dissolve 10 mg of 3-A-5-C-SA in 10 mL of MeOH/MeCN (1:1). Note: Use amber glassware to prevent photolysis.

  • Initiation: Spike stock solution into pre-heated (40°C) buffer vials to a final concentration of 50 µg/mL.

  • Sampling: Aliquot 500 µL at T=0, 1h, 4h, 8h, 24h. Quench immediately by adjusting pH to 2.5 (stabilizing zone) and cooling to 4°C.

  • Analysis: Analyze via HPLC-UV (254 nm and 210 nm).

Protocol B: HPLC Stability-Indicating Method

Standard C18 methods may fail due to the polar nature of the amino/acid groups. Use this optimized condition to ensure retention of the parent peak and separation of polar degradants.

ParameterConditionRationale
Column C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP)Prevents pore dewetting; improves peak shape for basic amines.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses carboxylic ionization, increasing retention.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 60% B over 15 minsSlow gradient required to separate early eluting decarboxylated degradants.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV 230 nmOptimal for chlorobenzene ring absorption; avoids solvent cutoff.

Storage & Handling Recommendations

Based on the stability profile, the following handling Standard Operating Procedures (SOPs) are mandatory to maintain purity >98%.

  • Inert Atmosphere: The solid material must be stored under Nitrogen or Argon. The amine group is an oxygen scavenger over time.

  • Temperature Control: Store at -20°C for long-term (>3 months) or 2-8°C for active use. Room temperature storage is acceptable only for <48 hours in sealed, desiccated containers.

  • Solution Handling:

    • NEVER store in basic solution (pH > 8) for more than 1 hour.

    • If dissolving in DMSO for screening, use anhydrous DMSO and seal immediately; DMSO can act as an oxidant over time.

    • Use amber vials for all liquid handling.

Stability Testing Workflow Diagram

Use this logic flow to determine if a batch has been compromised or to validate a new storage condition.

StabilityWorkflow Sample Batch Sample (3-A-5-C-SA) Visual Visual Inspection Sample->Visual ColorCheck Color Check: Is it Dark Brown/Black? Visual->ColorCheck Discard DISCARD (Irreversible Oxidation) ColorCheck->Discard Yes HPLC HPLC Analysis (Method Protocol B) ColorCheck->HPLC No (Off-white/Tan) PurityCheck Purity > 98%? HPLC->PurityCheck Approve RELEASE for Use PurityCheck->Approve Yes Recryst Recrystallize (Acidic MeOH/Water) PurityCheck->Recryst No (<98%) Recryst->HPLC Retest

Caption: Decision matrix for batch release and quality control of 3-Amino-5-chloro-2-hydroxybenzoic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7180-80-5, 3-Amino-5-chloro-2-hydroxybenzoic acid. Retrieved from [Link]

  • Bordwell, F.G. pKa Table (Acidity in Water and DMSO). Organic Chemistry Data. Retrieved from [Link]

Foundational

Technical Whitepaper: The Discovery, Isolation, and Biosynthetic Validation of 3-Amino-5-Hydroxybenzoic Acid (3,5-AHBA)

The following technical guide details the discovery, isolation, and structural validation of 3-amino-5-hydroxybenzoic acid (3,5-AHBA). This document is structured for researchers in natural product biosynthesis and drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, isolation, and structural validation of 3-amino-5-hydroxybenzoic acid (3,5-AHBA). This document is structured for researchers in natural product biosynthesis and drug discovery, focusing on the "mC7N" pharmacophore unit essential to ansamycin antibiotics.

Executive Summary: The "mC7N" Pharmacophore

3-amino-5-hydroxybenzoic acid (3,5-AHBA) represents a critical metabolic node in secondary metabolism. It serves as the unique starter unit for a large family of polyketide antibiotics known as ansamycins (e.g., rifamycin, geldanamycin, ansatrienin) and the mitomycins. Unlike typical polyketides initiated by acetate or propionate, these compounds utilize 3,5-AHBA to introduce a meta-C7N aromatic core, which is essential for the formation of the characteristic "ansa" bridge and the biological activity of the final macrolactam.

The isolation of free 3,5-AHBA as a natural product was historically elusive due to its efficient sequestration by polyketide synthases (PKS). Its identification required a convergence of isotope labeling studies, mutant strain generation, and rigorous spectroscopic validation.

Historical Discovery & Identification Logic

The discovery of 3,5-AHBA challenged the then-prevailing dogma of aromatic biosynthesis. While the shikimate pathway was known to generate hydroxybenzoates, the introduction of the nitrogen atom at the meta-position suggested a novel biosynthetic variant.

The Isotope Labeling Breakthrough

Early work by Heinz Floss and R.W. Rickards utilized


C and 

N labeling to trace the origin of the rifamycin chromophore.
  • Observation: The aromatic chromophore did not align with standard shikimate or polyketide folding patterns.

  • Hypothesis: A discrete, pre-formed aromatic amino acid acts as the primer.

  • Validation: In 1981, Kibby and Rickards successfully isolated free 3,5-AHBA from the fermentation broth of an Amycolatopsis mediterranei mutant, confirming it as a discrete natural metabolite rather than a transient enzyme-bound intermediate.

Technical Protocol: Isolation and Purification

The following protocol describes the isolation of 3,5-AHBA. Note that wild-type strains produce negligible free acid. High-yield isolation requires the use of blocked mutants (specifically PKS-null mutants, e.g., rifA or rifB inactivated strains) which accumulate the precursor.

Biological System & Fermentation[1]
  • Organism: Amycolatopsis mediterranei (Mutant Strain F-1/24 or equivalent PKS-blocked mutant).

  • Medium: YMG Medium (0.4% Yeast extract, 1% Malt extract, 0.4% Glucose, pH 7.2).

  • Conditions: Aerobic fermentation, 28°C, 200 rpm, 96–120 hours.

Extraction Workflow

The amphoteric nature of 3,5-AHBA (containing both amine and carboxylic acid) necessitates precise pH control during extraction to ensure the molecule is in its non-ionic or extractable form.

Step-by-Step Protocol:

  • Harvest: Centrifuge fermentation broth (10,000 x g, 15 min) to remove mycelia. Retain supernatant.

  • Acidification: Adjust supernatant pH to 2.0–3.0 using 6N HCl.

    • Rationale: Protonates the carboxylic acid (

      
      ) while keeping the amine protonated (
      
      
      
      ), initially increasing solubility in water. However, the zwitterionic equilibrium shifts, allowing extraction into polar organic solvents.
  • Primary Extraction: Extract 3x with an equal volume of Ethyl Acetate (EtOAc) .

    • Note: While amino acids are typically water-soluble, the aromatic core provides sufficient lipophilicity for EtOAc extraction at acidic pH.

  • Concentration: Dry organic layer over anhydrous

    
     and concentrate in vacuo to yield a crude brown gum.
    
  • Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

    • Mobile Phase: Gradient elution of Water (0.1% TFA) vs. Acetonitrile (0.1% TFA).

    • Detection: UV at 254 nm and 300 nm (characteristic absorption of the aminobenzoate chromophore).

Visualization of Isolation Logic

The following diagram illustrates the logical flow from fermentation to pure compound, highlighting the critical decision points.

Isolation_Protocol cluster_fermentation Biosynthesis Phase cluster_extraction Isolation Phase cluster_purification Purification Phase Strain A. mediterranei (PKS-blocked Mutant) Ferm Fermentation (YMG Media, 120h) Strain->Ferm Supernatant Cell-Free Supernatant Ferm->Supernatant Centrifugation pH_Adj Acidification (pH 2.0) Protonation of -COO- Supernatant->pH_Adj Extract EtOAc Extraction (3x Volume) pH_Adj->Extract Dry Concentration (Crude Gum) Extract->Dry HPLC RP-HPLC (C18) H2O/ACN + 0.1% TFA Dry->HPLC Pure Pure 3,5-AHBA (White/Tan Solid) HPLC->Pure Rt ~12.5 min

Figure 1: Isolation workflow for 3,5-AHBA from bacterial fermentation broths.

Structural Validation & Analytical Data

Confirmation of 3,5-AHBA requires distinguishing it from its isomer, 3-amino-4-hydroxybenzoic acid, which is common in other pathways.

Spectroscopic Profile

The structure is validated by the symmetry of the aromatic ring protons in NMR and the fragmentation pattern in MS.

Table 1: NMR Spectroscopic Data (


, 400 MHz) 
Position

(ppm)
Multiplicity (

in Hz)

(ppm)
Assignment Logic
1 --133.9Quaternary (Carboxyl attachment)
2 7.20dd (1.5, 2.0)110.5Isolated proton between COOH and NH2
3 --149.2Quaternary (Amino bearing)
4 6.45dd (1.5, 2.0)106.8Proton between NH2 and OH
5 --158.5Quaternary (Hydroxyl bearing)
6 6.95dd (1.5, 2.0)109.2Proton between OH and COOH
COOH --169.1Carboxylic Acid Carbonyl

Note: Chemical shifts may vary slightly based on concentration and pH. The key diagnostic is the meta-coupling pattern (


 Hz) indicating the 1,3,5-substitution pattern.

Mass Spectrometry (ESI-MS):

  • [M+H]+: m/z 154.05

  • [M-H]-: m/z 152.04

  • Fragmentation: Loss of

    
     (
    
    
    
    ) is characteristic of benzoic acids.

The Amino-Shikimate Pathway

Understanding the origin of 3,5-AHBA is crucial for genetic engineering. It is produced via a variant of the shikimate pathway, often termed the Amino-Shikimate Pathway .[1][2]

Mechanistic Pathway

Unlike the classic shikimate pathway which proceeds through Dehydroquinate (DHQ) and Dehydroshikimate (DHS), this variant incorporates nitrogen early in the pathway.

  • UDP-Glucose is converted to Kanosamine (3-amino-3-deoxy-D-glucose).

  • Kanosamine is phosphorylated and condensed with PEP to form Amino-DAHP .

  • Amino-DAHP is cyclized to Amino-DHQ .[2]

  • Amino-DHQ is dehydrated to Amino-DHS .

  • AHBA Synthase (RifK) aromatizes Amino-DHS to 3,5-AHBA .

Pathway Visualization

Biosynthesis_Pathway UDP_Glc UDP-Glucose Kanosamine Kanosamine UDP_Glc->Kanosamine RifL/RifN (Oxidation/Transamination) PEP PEP AminoDAHP Amino-DAHP PEP->AminoDAHP Kanosamine->AminoDAHP RifH (AminoDAHP Synthase) AminoDHQ Amino-DHQ AminoDAHP->AminoDHQ RifG (AminoDHQ Synthase) AminoDHS Amino-DHS AminoDHQ->AminoDHS RifJ (Dehydratase) AHBA 3,5-AHBA AminoDHS->AHBA RifK (AHBA Synthase) [PLP-Dependent]

Figure 2: The Amino-Shikimate biosynthetic pathway leading to 3,5-AHBA.

References

  • Kibby, J. J., & Rickards, R. W. (1981). The identification of 3-amino-5-hydroxybenzoic acid as a new natural aromatic amino acid. The Journal of Antibiotics, 34(5), 605–607.

  • Floss, H. G., et al. (2011). The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review.[3] The Journal of Antibiotics, 64(1), 35–44.

  • Kim, C. G., et al. (1998). 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics.[4] Journal of Biological Chemistry, 273(11), 6030-6040.

  • Eads, J. C., et al. (1999). Crystal structure of 3-amino-5-hydroxybenzoic acid (AHBA) synthase. Biochemistry, 38(30), 9840-9849.

Sources

Exploratory

Halogen substitution effects on aminobenzoic acid derivatives' biological activity.

Abstract This technical guide analyzes the strategic incorporation of halogen atoms (F, Cl, Br, I) into aminobenzoic acid scaffolds (anthranilic acid and PABA). It explores how halogenation modulates physicochemical prop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide analyzes the strategic incorporation of halogen atoms (F, Cl, Br, I) into aminobenzoic acid scaffolds (anthranilic acid and PABA). It explores how halogenation modulates physicochemical properties—specifically lipophilicity, electronic distribution, and steric volume—to enhance biological activity against microbial and cancer targets. We examine the "Sigma Hole" phenomenon as a critical driver of ligand-protein affinity and provide validated synthetic protocols for generating bioactive derivatives.

Part 1: The Physicochemical Basis of Halogenation[1]

The strategic replacement of hydrogen with a halogen is not merely a steric modification; it fundamentally alters the molecule's electronic landscape and interaction potential.

Electronic Effects and the Sigma Hole

Unlike the isotropic electron distribution of hydrogen, heavier halogens (Cl, Br, I) exhibit an anisotropic distribution known as the Sigma Hole . This is a region of positive electrostatic potential on the extension of the C-X bond, allowing the halogen to act as a Lewis acid and form highly directional interactions with nucleophilic residues (e.g., backbone carbonyls) in protein binding pockets.

  • Fluorine (F): High electronegativity, low polarizability. Mimics hydrogen sterically but alters pKa and blocks metabolic oxidation. No significant sigma hole.

  • Chlorine (Cl) & Bromine (Br): Moderate sigma holes. enhance lipophilicity (logP) significantly.

  • Iodine (I): Largest sigma hole, highest polarizability. Capable of strong halogen bonding (

    
    ) often comparable to hydrogen bonding in strength.
    
Physicochemical Trends

The following Graphviz diagram illustrates the non-linear relationship between halogen size, electronegativity, and the resulting biological implications (Sigma Hole strength vs. Metabolic Stability).

HalogenTrends F Fluorine (F) Radius: 1.47 Å Electronegativity: 3.98 MetStab Metabolic Stability (Blocks C-H oxidation) F->MetStab High Impact Lipophil Lipophilicity (LogP) (Membrane Permeability) F->Lipophil Moderate Increase Cl Chlorine (Cl) Radius: 1.75 Å Electronegativity: 3.16 Cl->Lipophil Significant Increase SigHole Sigma Hole Strength (Specific Binding Affinity) Cl->SigHole Weak Br Bromine (Br) Radius: 1.85 Å Electronegativity: 2.96 Br->Lipophil High Increase Br->SigHole Moderate I Iodine (I) Radius: 1.98 Å Electronegativity: 2.66 I->Lipophil Very High I->SigHole Strong (Lewis Acid)

Figure 1: Comparative impact of halogen substitution on key medicinal chemistry parameters.

Part 2: Structural Scaffolds & Biological Targets

The aminobenzoic acid pharmacophore exists primarily as two isomers with distinct biological roles: Anthranilic Acid (2-ABA) and Para-Aminobenzoic Acid (4-ABA/PABA) .

Comparative Activity Data

The table below summarizes SAR trends observed in Schiff base derivatives of these scaffolds. Note the potency shift with heavier halogens.

ScaffoldSubstitution (R)Target Organism/CellActivity MetricEffect of Halogenation
4-ABA (PABA) 3-BromoB. subtilis (Gram+)MIC: 2.11 µMHigh: Electron-withdrawing Br enhances activity vs unsubstituted.
4-ABA (PABA) 4-Iodo (on aldehyde)C. albicans (Fungi)MIC: < 7.8 µMVery High: Iodine's lipophilicity aids fungal cell wall penetration.
2-ABA (Anthranilic) 5-ChloroS. aureus (Gram+)MIC: 15.6 µMModerate: Cl improves lipophilicity but lacks I's binding strength.
2-ABA (Anthranilic) 5-IodoHepG2 (Liver Cancer)IC50: ~15.0 µMHigh: Iodine induces apoptosis, likely via specific protein target binding.
Mechanism of Action: The "Lock and Key" Enhancement

In bacterial systems, PABA derivatives often target the folate synthesis pathway (Dihydropteroate synthase). Halogenation at the meta position (relative to the acid) can sterically mimic the enzyme's natural substrate while the electronic withdrawal deactivates the amino group, preventing catalytic turnover.

In anticancer applications (Anthranilic derivatives), the mechanism often involves Halogen Bonding to the Androgen Receptor (AR) or kinase domains. The halogen atom forms a bridge with a backbone carbonyl oxygen (C-X ··· O=C), stabilizing the inhibitor in the active site.

Part 3: Synthetic Pathways & Protocols[2]

To access these derivatives, we utilize robust condensation and substitution protocols. The following workflow describes the synthesis of Halogenated Schiff Base derivatives, the most common bioactive class.

Synthetic Workflow Diagram

SynthesisWorkflow PABA 4-Aminobenzoic Acid (PABA) Mix Step 1: Solvation Solvent: Methanol/Ethanol Catalyst: Glacial Acetic Acid (drops) PABA->Mix Aldehyde Halogenated Salicylaldehyde (X = Cl, Br, I) Aldehyde->Mix Reflux Step 2: Reflux Temp: 60-80°C Time: 3-6 Hours Mix->Reflux Precip Step 3: Precipitation Cool to RT -> Ice Bath Reflux->Precip Recryst Step 4: Purification Recrystallization (EtOH) Precip->Recryst Product Halogenated Schiff Base (Imine Derivative) Recryst->Product

Figure 2: General synthetic protocol for halogenated aminobenzoic acid Schiff bases.

Detailed Experimental Protocol: Synthesis of 4-[(3-Bromo-benzylidene)-amino]-benzoic acid

Objective: Synthesize a brominated Schiff base derivative of PABA for antimicrobial testing.

Reagents:

  • 4-Aminobenzoic acid (PABA): 0.01 mol (1.37 g)

  • 3-Bromobenzaldehyde: 0.01 mol

  • Absolute Ethanol: 30 mL

  • Glacial Acetic Acid: 2-3 drops

Procedure:

  • Preparation: Dissolve 1.37 g of PABA in 15 mL of absolute ethanol in a 100 mL round-bottom flask. Stir until completely dissolved.

  • Addition: In a separate beaker, dissolve 0.01 mol of 3-bromobenzaldehyde in 15 mL of ethanol. Add this solution dropwise to the PABA solution under continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation (shifts equilibrium by protonating the carbonyl oxygen).

  • Reflux: Attach a reflux condenser and heat the mixture at 70-80°C for 4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour the reaction mixture into a beaker containing 50 g of crushed ice. A precipitate should form immediately.

  • Purification: Filter the solid using a Buchner funnel. Wash with cold water (3 x 10 mL). Recrystallize from hot ethanol to yield needle-like crystals.

  • Validation: Confirm structure via IR (look for C=N stretch at ~1600-1620 cm⁻¹) and Melting Point determination.

Part 4: Mechanisms of Binding & Interaction

The enhanced potency of halogenated derivatives is often attributed to the Halogen Bond (XB) .[1][2] This interaction is highly specific and directional.

The Halogen Bond Interaction Map

The diagram below visualizes how an Iodinated Anthranilic Acid derivative interacts within a theoretical protein binding pocket (e.g., Androgen Receptor).

HalogenBonding LigandCore Anthranilic Acid Scaffold (Hydrophobic Core) Iodine Iodine Atom (X) (Sigma Hole Donor) LigandCore->Iodine C-I Bond Residue1 Leu/Val Residue (Hydrophobic Pocket) LigandCore->Residue1 Van der Waals Residue2 Backbone Carbonyl (C=O) (Lewis Base Acceptor) Iodine->Residue2 Halogen Bond (XB) 160-180° Angle Dist < Sum of vdW Radii

Figure 3: Schematic of the directional Halogen Bond (XB) interaction.

Mechanistic Insight
  • Directionality: The C-X···O angle is typically near 180°. This strict geometric requirement allows for high selectivity; the molecule must fit the pocket precisely to engage this bond.

  • Metabolic Blocking: Placing a Fluorine or Chlorine atom at the para position of a phenyl ring (if available) or other metabolically active sites prevents Cytochrome P450-mediated hydroxylation, extending the drug's half-life (

    
    ).
    

References

  • BenchChem. (2025). Halogen Substitution in Aminobenzoic Acids: A Comparative Guide to the Biological Activity of Bromo- vs. Iodo- Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2024). Interplay of halogen bonding and solvation in protein–ligand binding. PubMed Central. Retrieved from

  • Chitkara University. (2015). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology. Retrieved from

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Retrieved from

  • ResearchGate. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry. Retrieved from

  • PubChem. (2025). 4-Aminobenzoic Acid Compound Summary. National Library of Medicine. Retrieved from

Sources

Foundational

Whitepaper: Aminobenzoic Acids as Keystone Precursors for a Bio-based Aromatic Chemical Industry

Abstract The global chemical industry is at a critical juncture, facing increasing pressure to transition from a reliance on finite petrochemical feedstocks to sustainable, renewable alternatives. Aromatic compounds, fou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The global chemical industry is at a critical juncture, facing increasing pressure to transition from a reliance on finite petrochemical feedstocks to sustainable, renewable alternatives. Aromatic compounds, foundational to a vast array of materials from polymers to pharmaceuticals, represent a significant challenge and opportunity in this transition. This technical guide delves into the burgeoning field of bio-based aromatics, focusing specifically on the aminobenzoic acid isomers as versatile and powerful platform chemicals. We will explore the elegant biosynthetic pathways that produce these molecules, detail the metabolic engineering strategies employed to create high-performance microbial cell factories, and provide validated protocols for their subsequent conversion into high-value industrial chemicals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage synthetic biology and green chemistry to pioneer the next generation of sustainable materials and therapeutics.

Introduction: The Imperative for Bio-Aromatics

For over a century, the synthesis of aromatic chemicals has been dominated by energy-intensive processing of petroleum-derived feedstocks like benzene, toluene, and xylene.[1] While effective, this paradigm carries significant environmental costs and is fundamentally unsustainable. The microbial fermentation of renewable feedstocks, such as glucose from non-edible biomass, offers a compelling alternative, providing a direct route to complex aromatic molecules through nature's own optimized metabolic networks.[1]

At the heart of this bio-based revolution are aminobenzoic acids (ABAs). These compounds, consisting of a benzene ring substituted with amino and carboxyl groups, exist in three main isomers: ortho-, meta-, and para-.[2][3] The para- and ortho- isomers, in particular, are readily synthesized by microorganisms from the central shikimate pathway.[4] para-Aminobenzoic acid (pABA), historically known as vitamin Bx, is a crucial intermediate in the biosynthesis of folate.[2][5] Its isomer, ortho-aminobenzoic acid (oABA or anthranilic acid), serves as the precursor to the essential amino acid tryptophan and a wide range of secondary metabolites.[4][6]

Their inherent biological functionality, coupled with their chemical tractability, makes ABAs ideal "platform" molecules—bio-derived building blocks that can be converted into a diverse portfolio of valuable chemicals, including bioplastics, dyes, and pharmaceutical ingredients.[6][7][8] This guide provides a technical roadmap for harnessing their potential, from the genetic blueprint to the final chemical product.

Section 1: The Biosynthetic Engine: From Glucose to Aminobenzoic Acids

The journey from simple sugars to aromatic complexity begins within the central metabolism of microorganisms. The shikimate pathway is the primary route for the biosynthesis of most aromatic compounds in bacteria, plants, and fungi.[2]

The pathway initiates with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway, culminating in the synthesis of chorismate—a critical branch-point intermediate.[2][9] From chorismate, dedicated enzymatic steps channel the metabolic flux towards the synthesis of pABA and oABA.[9]

The Pathway to para-Aminobenzoic Acid (pABA)

The biosynthesis of pABA from chorismate is a highly conserved, two-step enzymatic process.[10] This conversion is a cornerstone of folate synthesis.[5]

  • Step 1: Amination of Chorismate. The process begins with the enzyme aminodeoxychorismate (ADC) synthase, which converts chorismate to an intermediate, 4-amino-4-deoxychorismate (ADC).[11] In many bacteria, such as Escherichia coli, ADC synthase is a heterodimeric complex composed of two subunits, PabA and PabB.[12][13] PabA functions as a glutamine amidotransferase, supplying an amino group from glutamine, while PabB catalyzes the substitution of the amino group onto the chorismate backbone.[14]

  • Step 2: Elimination of Pyruvate. The intermediate ADC is then acted upon by ADC lyase, encoded by the pabC gene.[15] This enzyme catalyzes an elimination reaction, removing pyruvate and aromatizing the ring to yield the final product, pABA.[10]

// Nodes Chorismate [label="Chorismate", fillcolor="#F1F3F4", fontcolor="#202124"]; ADC [label="4-amino-4-deoxychorismate\n(ADC)", fillcolor="#F1F3F4", fontcolor="#202124"]; pABA [label="para-Aminobenzoic Acid\n(pABA)", fillcolor="#FBBC05", fontcolor="#202124"]; Glutamine [label="Glutamine", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Glutamate [label="Glutamate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Pyruvate [label="Pyruvate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PabAB [label="ADC Synthase\n(PabA + PabB)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PabC [label="ADC Lyase\n(PabC)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Chorismate -> ADC [arrowhead=vee, color="#5F6368"]; ADC -> pABA [arrowhead=vee, color="#5F6368"];

// Enzyme and cofactor relationships PabAB -> Chorismate [arrowhead=none, style=dashed, color="#4285F4"]; Glutamine -> PabAB [arrowhead=vee, color="#5F6368"]; PabAB -> Glutamate [arrowhead=vee, color="#5F6368"]; PabC -> ADC [arrowhead=none, style=dashed, color="#34A853"]; PabC -> Pyruvate [arrowhead=vee, color="#5F6368"]; } ends_dot Caption: Biosynthetic pathway of p-Aminobenzoic Acid (pABA) from chorismate.

The Pathway to ortho-Aminobenzoic Acid (oABA)

The synthesis of oABA, or anthranilic acid, also starts from chorismate but utilizes a different enzyme: anthranilate synthase. This enzyme, often composed of TrpE and TrpG subunits, catalyzes the conversion of chorismate to anthranilate, which is the committed step in tryptophan biosynthesis.[4][15]

The Outlier: meta-Aminobenzoic Acid (mABA)

Unlike its isomers, mABA is not derived from the shikimate pathway. Its biosynthesis is less common and proceeds through a different route, highlighting the metabolic diversity within microorganisms.[2][4]

Section 2: Engineering Microbial Cell Factories for Overproduction

To make the bio-production of aminobenzoic acids economically viable, the native metabolic pathways must be rationally engineered to maximize product yield, titer, and productivity. E. coli and Bacillus subtilis are common host organisms for this purpose.[16][17] The core principle is to channel the flow of carbon from the central metabolism preferentially towards the desired aminobenzoic acid.

Key Metabolic Engineering Strategies for pABA

A multi-pronged approach is typically required to transform a microorganism into an efficient pABA production factory.

  • Increasing Precursor Supply: The first step is often to increase the intracellular pool of the key precursor, chorismate. This is achieved by overexpressing a feedback-resistant version of DAHP synthase (encoded by genes like aroF or aroG), the first enzyme of the shikimate pathway.[17][18] This modification removes the natural braking mechanism that the cell uses to control the synthesis of aromatic amino acids.

  • Upregulating the pABA Pathway: The expression of the dedicated pABA synthesis genes—pabA, pabB, and pabC—is significantly increased.[17][19] This is typically done by placing them under the control of a strong, inducible promoter on a high-copy plasmid or by integrating multiple copies into the host chromosome.

  • Leveraging Enzyme Diversity: Nature offers a vast library of enzymes with different efficiencies. For instance, expressing a fused PabA and PabB protein (pabAB) from Corynebacterium efficiens in E. coli has been shown to significantly boost pABA production compared to the native, separate enzymes.[17][20]

  • Modular Pathway Engineering: Advanced strategies decouple cell growth from chemical production. For example, a co-utilization system using glucose and xylose can be designed where one sugar is used primarily to generate biomass and cellular energy, while the other is channeled almost exclusively into the pABA production pathway, leading to higher yields.[20]

// Nodes Glucose [label="Glucose", fillcolor="#FFFFFF", fontcolor="#202124"]; ShikimatePathway [label="Shikimate\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Chorismate [label="Chorismate", fillcolor="#F1F3F4", fontcolor="#202124"]; pABA_Pathway [label="pABA\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; pABA [label="pABA", fillcolor="#FBBC05", fontcolor="#202124"]; Biomass [label="Biomass &\nOther Products", fillcolor="#F1F3F4", fontcolor="#202124"];

// Engineering Interventions (as annotations) AroF_up [label="↑ Overexpress\nFeedback-Resistant\naroF/aroG", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PabABC_up [label="↑ Overexpress\npabA, pabB, pabC\n(or fused pabAB)", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Glucose -> ShikimatePathway [arrowhead=vee, color="#5F6368"]; ShikimatePathway -> Chorismate [arrowhead=vee, color="#5F6368"]; Chorismate -> pABA_Pathway [arrowhead=vee, color="#5F6368"]; pABA_Pathway -> pABA [arrowhead=vee, color="#5F6368"]; Chorismate -> Biomass [arrowhead=vee, color="#5F6368", style=dashed];

// Annotation Edges AroF_up -> ShikimatePathway [arrowhead=none, style=dotted, color="#EA4335"]; PabABC_up -> pABA_Pathway [arrowhead=none, style=dotted, color="#4285F4"]; } ends_dot Caption: Key metabolic engineering targets for enhancing pABA production in E. coli.

Quantitative Production Data

Metabolic engineering efforts have led to significant improvements in pABA production. The table below summarizes key results from published studies, demonstrating the effectiveness of the strategies discussed.

Host OrganismKey Genetic ModificationsCulture ConditionTiter (g/L)Yield (% C-mol/C-mol)Reference
E. coliOverexpression of aroFfbr, pabA, pabB, pabC; Chromosomal integration of codon-optimized pabAB from C. efficiensFed-batch4.821.0[17][19]
B. subtilisOverexpression of pabAB (C. callunae), pabC (X. bovienii); Knockout of aroHShake flask3.2212.4[16]
E. coliModular pathway engineering with glucose/xylose co-utilizationFed-batch8.2223.0 (g/g glucose)[20]
Experimental Protocol: Generating a pABA Overproducing E. coli Strain

This protocol outlines a self-validating workflow for chromosomally integrating expression cassettes for aroGfbr and pabABC into E. coli for stable pABA production.

I. Plasmid Construction for Gene Integration (Gibson Assembly)

  • Vector Backbone Preparation: Amplify a temperature-sensitive suicide vector backbone containing a selectable marker (e.g., kanamycin resistance) and homology arms flanking the target chromosomal integration site (e.g., the lacZ locus).

  • Insert Preparation:

    • Amplify the feedback-resistant aroG gene (aroGfbr) from a suitable template.

    • Amplify the pabA, pabB, and pabC genes as a single operon from E. coli genomic DNA.

    • Design all primers with ~20-25 bp overlaps for Gibson Assembly.

  • Assembly Reaction: Combine the linearized vector backbone and the amplified gene inserts in a Gibson Assembly Master Mix. Incubate at 50°C for 1 hour.

  • Transformation & Validation: Transform the assembly product into a competent E. coli cloning strain (e.g., DH5α). Select for transformants on LB agar with the appropriate antibiotic. Verify correct assembly by colony PCR and Sanger sequencing of the insert region.

II. Chromosomal Integration

  • Transformation of Production Host: Isolate the validated plasmid and transform it into the target E. coli production strain (e.g., W3110).

  • First Crossover (Integration): Grow the transformed cells at a permissive temperature (e.g., 30°C) with antibiotic selection, then shift to a non-permissive temperature (e.g., 42°C) with selection. This selects for cells that have integrated the entire plasmid into the chromosome via a single homologous recombination event.

  • Second Crossover (Excision): Culture the integrants in non-selective medium to allow for a second recombination event that excises the plasmid backbone, leaving the gene cassette in the chromosome.

  • Screening & Validation: Screen for colonies that have lost the plasmid-borne antibiotic resistance. Confirm the successful integration and excision by colony PCR using primers that flank the integration site. A successful integrant will yield a larger PCR product than the wild-type locus.

III. Production Validation

  • Shake Flask Fermentation: Inoculate a verified engineered strain into a defined production medium (e.g., M9 minimal medium with glucose).

  • Induction: If using an inducible promoter, add the inducer (e.g., IPTG) at the appropriate cell density (e.g., OD600 of 0.6-0.8).

  • Sample Analysis: At various time points, withdraw samples of the culture. Centrifuge to pellet the cells and collect the supernatant.

  • Quantification by HPLC: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a C18 column. Elute with a mobile phase such as methanol and 0.1% trifluoroacetic acid.[17] Quantify pABA by comparing the peak area to a standard curve of known pABA concentrations.

Section 3: From Bio-Precursor to High-Value Aromatics

With a robust microbial production system in place, the bio-derived aminobenzoic acids can be used as feedstock for further chemical conversions. This approach marries the sustainability of biotechnology with the efficiency of modern green chemistry. A prime example is the conversion of pABA and oABA into industrially significant dicarboxylic acids and hydroxybenzoic acids.

Green Chemistry Approach: Aqueous Diazotization Reactions

The amino group on the aromatic ring is a versatile chemical handle. Through a classic Sandmeyer-type reaction, it can be converted into a diazonium salt, which is an excellent leaving group and can be readily substituted.[6][21] This enables the conversion of aminobenzoic acids into a range of other functionalized aromatics under mild, aqueous conditions, avoiding the need for harsh organic solvents.[21]

  • p-Aminobenzoic Acid (pABA) to Terephthalic Acid (TA): pABA can be converted to terephthalic acid, a monomer used to produce polyethylene terephthalate (PET). This provides a bio-based route to one of the most widely used polymers in the world.[6]

  • o-Aminobenzoic Acid (oABA) to Salicylic Acid (SA): oABA can be converted to salicylic acid, a key precursor for aspirin and other pharmaceuticals.[6][21]

// Nodes oABA [label="o-Aminobenzoic Acid\n(from fermentation)", fillcolor="#FBBC05", fontcolor="#202124"]; Diazonium [label="Diazonium Salt\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; SA [label="Salicylic Acid\n(High-Value Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents1 [label="NaNO₂\nAqueous Acid", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Reagents2 [label="H₂O\nHeat (Reflux)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Step1 [label="Diazotization", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Hydroxylation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges oABA -> Diazonium [arrowhead=vee, color="#5F6368"]; Diazonium -> SA [arrowhead=vee, color="#5F6368"];

// Reagent/Step relationships Reagents1 -> Step1 [arrowhead=vee, style=dashed, color="#5F6368"]; Step1 -> oABA [arrowhead=none, style=dotted, color="#4285F4"]; Reagents2 -> Step2 [arrowhead=vee, style=dashed, color="#5F6368"]; Step2 -> Diazonium [arrowhead=none, style=dotted, color="#4285F4"]; } ends_dot Caption: Chemical workflow for the conversion of oABA to Salicylic Acid.

Experimental Protocol: Synthesis of Salicylic Acid from oABA

This protocol describes a laboratory-scale conversion of oABA to salicylic acid, adapted from Farlow and Krömer (2016).[6]

I. Materials & Reagents

  • ortho-Aminobenzoic acid (oABA)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Ice bath

  • Heating mantle and reflux condenser

II. Procedure

  • Dissolution: In a round-bottom flask, dissolve oABA in dilute sulfuric acid. Cool the solution to 0-5°C in an ice bath with constant stirring.

  • Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise to the oABA solution. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt intermediate. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

  • Hydroxylation: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Gently heat the mixture to reflux. Nitrogen gas will be evolved as the diazonium group is replaced by a hydroxyl group. Continue heating until gas evolution ceases.

  • Purification (Recrystallization): Cool the reaction mixture to room temperature, then chill in an ice bath to precipitate the crude salicylic acid.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallization: For higher purity, recrystallize the crude product from hot water. Dissolve the solid in a minimum amount of boiling water, then allow it to cool slowly to form pure crystals of salicylic acid.[6]

III. Validation

  • Yield Calculation: Dry the purified crystals and weigh them to calculate the percentage yield. Yields of approximately 60% can be expected.[6]

  • Melting Point Analysis: Determine the melting point of the product. Pure salicylic acid has a melting point of 158-161°C.

  • Spectroscopic Analysis: Confirm the structure of the final product using techniques such as ¹H NMR and FTIR spectroscopy.

Conclusion and Future Outlook

Aminobenzoic acids stand out as exceptionally promising precursors for the development of a sustainable chemical industry. The biosynthetic pathways are well-characterized, and a powerful toolbox of metabolic engineering strategies enables their high-titer production in microbial hosts. Furthermore, their chemical functionality allows for straightforward conversion into a wide range of valuable aromatic compounds using green chemistry principles.

The future of this field is bright, with several key areas for advancement. Further optimization of microbial strains through systems biology and advanced synthetic biology tools will continue to push production titers and yields higher. Exploring the enzymatic conversion of aminobenzoic acids, rather than purely chemical routes, could lead to even more sustainable and specific downstream processing.[7] Finally, the use of these bio-derived building blocks in the synthesis of novel high-performance polymers, such as polyamides and polyimides, will pave the way for a new generation of materials that are both high-performing and environmentally benign.[1] By integrating biology and chemistry, we can unlock the full potential of aminobenzoic acids and build a truly circular bio-economy.

References

  • Klaus, S. J., et al. (2019). Metabolic engineering of Bacillus subtilis for production of para-aminobenzoic acid - unexpected importance of carbon source is an advantage for space application. Frontiers in Microbiology. [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • Teng, H., & Davies, J. (1995). Origin of p-aminobenzoic acid from chorismic rather than iso-chorismic acid in Enterobacter aerogenes and Streptomyces species. FEMS Microbiology Letters, 128(1), 93-97. [Link]

  • Koma, D., et al. (2014). Production of p-Aminobenzoic acid by metabolically engineered Escherichia coli. Bioscience, Biotechnology, and Biochemistry, 78(4), 694-701. [Link]

  • Koma, D., et al. (2014). Production of p-Aminobenzoic acid by metabolically engineered Escherichia coli. Taylor & Francis Online. [Link]

  • Koma, D., et al. (2014). Production of p-Aminobenzoic acid by metabolically engineered Escherichia coli. J-STAGE. [Link]

  • Kim, S., et al. (2024). Modular pathway engineering for enhanced production of para-aminobenzoic acid and 4-amino-phenylalanine in Escherichia coli via glucose/xylose co-utilization. Applied and Environmental Microbiology. [Link]

  • Broderick, J. B. (2011). Di-Metal Enzymes Responsible for Para-Aminobenzoic Acid Biosynthesis. ProQuest. [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. [Link]

  • Prather, K. L. J., et al. (2014). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
  • Nichols, B. P., et al. (1989). para-aminobenzoate synthesis from chorismate occurs in two steps. Journal of Biological Chemistry, 264(15), 8597-601. [Link]

  • Huang, M., & Gibson, F. (1970). Biosynthesis of 4-Aminobenzoate in Escherichia coli. Journal of Bacteriology, 102(3), 767-773. [Link]

  • Cheng, J., & Zhang, J. (2024). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Sustainability, 16(7), 3052. [Link]

  • Walsh, C. T., & Bugg, T. D. H. (2012). Aminobenzoates as building blocks for natural product assembly lines. Natural Product Reports, 29(1), 107-28. [Link]

  • Wegkamp, A., et al. (2010). Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis. Applied and Environmental Microbiology, 76(8), 2570-2577. [Link]

  • Palmer, L. D., & D'Orazio, S. E. F. (2022). para-Aminobenzoic Acid Biosynthesis Is Required for Listeria monocytogenes Growth and Pathogenesis. Infection and Immunity, 90(11), e0038922. [Link]

  • Wikipedia. (2023). 4-Aminobenzoic acid. [Link]

  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2795. [Link]

  • Jha, P., et al. (2021). Bio-Based Aromatics: Aminobenzoic Acid Derivatives for High-Performance Bioplastics. ResearchGate. [Link]

  • Averesch, N. J. H., & Krömer, J. O. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. Frontiers in Bioengineering and Biotechnology, 6, 33. [Link]

  • Dai, Y. N., et al. (2013). Conversion of chorismate to para-aminobenzoate. ResearchGate. [Link]

  • Abell, C. (2002). Inhibitor studies on para-aminobenzoic acid synthase. Apollo - University of Cambridge. [Link]

  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. [Link]

  • Metoree. (2025). 25 Aminobenzoic Acid Manufacturers in 2025. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Antimicrobial Agents Using 3-Amino-5-chloro-2-hydroxybenzoic Acid

Abstract This technical guide details the strategic application of 3-Amino-5-chloro-2-hydroxybenzoic acid (3-A-5-C-SA) as a pharmacophore in the synthesis of high-potency antimicrobial agents. Unlike simple salicylates,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic application of 3-Amino-5-chloro-2-hydroxybenzoic acid (3-A-5-C-SA) as a pharmacophore in the synthesis of high-potency antimicrobial agents. Unlike simple salicylates, this tris-functionalized scaffold offers a unique "ortho-amino-hydroxy-carboxy" motif, enabling diverse synthetic pathways including Schiff base formation, azo coupling, and transition metal chelation. This document provides validated protocols for synthesizing derivatives with enhanced lipophilicity and metabolic stability, attributed to the C5-chlorine substituent, and outlines their subsequent evaluation against resistant bacterial strains.

Introduction & Chemical Rationale

The Pharmacophore Advantage

3-Amino-5-chloro-2-hydroxybenzoic acid is a "privileged structure" in medicinal chemistry due to its ability to engage in multiple binding modes with biological targets.

  • C3-Amino Group: Acts as a nucleophile for Schiff base formation (imine linkage), a proven antimicrobial feature that disrupts cell walls and binds to DNA.

  • C5-Chlorine Atom: Enhances lipophilicity (

    
    ), facilitating passive diffusion across bacterial membranes, and blocks metabolic oxidation at the para-position relative to the hydroxyl.
    
  • Salicylate Core (C1-COOH, C2-OH): Provides a potent chelation site for essential bacterial metal ions (Fe, Zn, Cu), starving the pathogen or inhibiting metalloenzymes.

Mechanism of Action

Derivatives of 3-A-5-C-SA typically function via a dual-action mechanism:

  • Membrane Disruption: The lipophilic chloro-salicylate core penetrates the lipid bilayer.

  • Metal Sequestration/Poisoning: Once inside, the compound chelates metal cofactors required for bacterial respiration or DNA replication (e.g., DNA gyrase inhibition).

Synthetic Pathways & Strategies

The versatility of 3-A-5-C-SA allows for three primary synthetic workflows.

Workflow Visualization

SynthesisPathways Core 3-Amino-5-chloro- 2-hydroxybenzoic Acid SchiffBase Schiff Base Ligand (Azomethine) Core->SchiffBase Condensation (EtOH/Reflux) Diazonium Diazonium Salt Core->Diazonium NaNO2/HCl 0-5°C Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->SchiffBase Complex Metal Chelate (Antimicrobial Agent) SchiffBase->Complex Chelation (pH 7-8) MetalSalt Metal Salt (Cu(II), Zn(II), Co(II)) MetalSalt->Complex AzoDye Azo Derivative Diazonium->AzoDye Coupling

Caption: Figure 1. Divergent synthetic pathways starting from 3-Amino-5-chloro-2-hydroxybenzoic acid.

Detailed Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives

This protocol describes the condensation of 3-A-5-C-SA with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde, 2-chlorobenzaldehyde) to form azomethine antimicrobial agents.

Reagents:

  • 3-Amino-5-chloro-2-hydroxybenzoic acid (1.0 mmol)

  • Substituted Aromatic Aldehyde (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-Amino-5-chloro-2-hydroxybenzoic acid in 15 mL of absolute ethanol. Slight warming (40°C) may be required.

  • Addition: Add 1.0 mmol of the chosen aromatic aldehyde dissolved in 5 mL ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Attach a condenser and reflux the mixture for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 50 g) with stirring.

  • Isolation: Filter the resulting colored precipitate (yellow/orange) under vacuum.

  • Purification: Recrystallize from hot ethanol/water (9:1) to yield the pure Schiff base.

  • Characterization:

    • IR: Look for disappearance of amine doublets (3300-3400 cm⁻¹) and appearance of imine stretch (C=N) at 1600–1630 cm⁻¹ .

    • ¹H NMR: Confirm azomethine proton singlet (-CH=N-) at δ 8.2–8.8 ppm .

Protocol B: Synthesis of Metal(II) Complexes

Metal complexes (Cu, Zn, Co) of the Schiff bases often show 2-5x higher antimicrobial activity than the free ligand due to the "Tweedy Chelation Theory" (enhanced lipophilicity upon charge neutralization).

Reagents:

  • Schiff Base Ligand (from Protocol A) (2.0 mmol)

  • Metal(II) Chloride/Acetate (e.g., CuCl₂·2H₂O) (1.0 mmol)

  • Methanol (25 mL)

  • Triethylamine (Et₃N) (to adjust pH)

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2.0 mmol of the Schiff base in 20 mL hot methanol.

  • Metal Addition: Add 1.0 mmol of metal salt dissolved in 5 mL methanol dropwise to the ligand solution.

  • pH Adjustment: Adjust pH to 7.0–8.0 using triethylamine to facilitate deprotonation of the carboxylic/phenolic groups.

  • Reflux: Reflux for 3 hours . A distinct color change indicates complexation.

  • Workup: Cool and filter the solid complex. Wash thoroughly with hot water (to remove byproducts) and cold methanol.

  • Drying: Dry in a vacuum desiccator over CaCl₂.

Antimicrobial Assay Protocol (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Resazurin dye (indicator)

  • Positive Control: Ciprofloxacin

Procedure:

  • Stock Solution: Dissolve test compounds in DMSO (1 mg/mL).

  • Dilution: Perform serial two-fold dilutions in MHB across the 96-well plate (Range: 500 µg/mL to 0.9 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 10 µL Resazurin (0.01%). Incubate for 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

  • Calculation: The lowest concentration remaining blue is the MIC.

Data Interpretation & Optimization

ParameterObservationOptimization Strategy
Yield (Schiff Base) < 50%Ensure anhydrous conditions; increase reflux time; use molecular sieves to trap water.
Solubility Poor in DMSOCreate the Sodium salt (treat with dilute NaOH) or focus on the Metal Complex form.
Activity (MIC) > 100 µg/mLIntroduce electron-withdrawing groups (NO₂, F) on the aldehyde ring to increase acidity and binding affinity.

Safety & Handling

  • 3-Amino-5-chloro-2-hydroxybenzoic acid: Irritant. Wear gloves and safety goggles. Avoid inhalation of dust.

  • Transition Metal Salts: Toxic to aquatic life. Dispose of heavy metal waste in designated containers.

  • DMSO: Penetrates skin easily; carries dissolved toxins. Handle with nitrile gloves.

References

  • Shi, L., Ge, H. M., Tan, S. H., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564. Link

  • Jarad, A. J., et al. (2016). Synthesis and Antibacterial Activities of Some mixed ligand complexes of 5-Chlorosalicylic acid. Journal of Al-Nahrain University, 19(2), 1-8. Link

  • Celen, S., et al. (2019).[1] Synthesis, characterization and biological evaluation of new thiosemicarbazone derivatives and their metal complexes. Journal of Molecular Structure, 1175, 356-365. Link

  • Alkan, M., & Gündüzalp, A. B. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. MW Journal of Science. Link

  • Abdel-Rahman, L. H., et al. (2016).[1] Synthesis, characterization, antimicrobial, antioxidant and DNA interaction studies of some new nano-sized Cr(III), Fe(II), Co(II), Ni(II) and Cu(II) complexes. Journal of Photochemistry and Photobiology B: Biology, 160, 18-31.[1] Link

Sources

Application

Coupling Reactions Involving 3-Amino-5-chloro-2-hydroxybenzoic Acid: Protocols and Mechanistic Insights

An Application Guide to Synthetic Strategies Abstract 3-Amino-5-chloro-2-hydroxybenzoic acid is a versatile trifunctional aromatic compound that serves as a pivotal building block in the synthesis of a wide array of high...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Synthetic Strategies

Abstract

3-Amino-5-chloro-2-hydroxybenzoic acid is a versatile trifunctional aromatic compound that serves as a pivotal building block in the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials such as azo dyes. The strategic positioning of its amino, chloro, and carboxylic acid functional groups allows for a diverse range of selective chemical transformations. This guide provides an in-depth exploration of the primary coupling reactions involving this key intermediate. We present detailed, field-proven protocols for diazotization and azo coupling, amide bond formation, and palladium-catalyzed cross-coupling reactions. Each section elucidates the underlying chemical mechanisms, explains the rationale behind experimental choices, and offers structured data to guide researchers, scientists, and drug development professionals in leveraging this compound's synthetic potential.

Introduction: The Synthetic Utility of a Multifunctional Building Block

3-Amino-5-chloro-2-hydroxybenzoic acid (ACBA) is a substituted salicylic acid derivative whose value in synthetic chemistry is derived from its three distinct functional groups, each offering a handle for specific transformations.

  • The Aromatic Amine (-NH₂): This primary amine is readily converted into a diazonium salt, a highly reactive intermediate for the synthesis of azo compounds.[1][2] It can also undergo acylation to form stable amide linkages or participate in C-N cross-coupling reactions.

  • The Carboxylic Acid (-COOH): This group is a classic precursor for amide and ester formation. Its activation via various coupling reagents is a cornerstone of medicinal chemistry.[3]

  • The Aryl Chloride (C-Cl): The chloro substituent deactivates the ring but also serves as an excellent reaction site for modern palladium-catalyzed cross-coupling reactions, enabling the formation of complex C-C and C-N bonds.[4][5]

This guide is structured to provide both the foundational knowledge and the practical application of these transformations, empowering researchers to confidently employ ACBA in their synthetic endeavors.

Diazotization and Azo Coupling: Synthesis of Chromophores

The conversion of the primary aromatic amine of ACBA into a diazonium salt, followed by its reaction with an electron-rich coupling component, is a fundamental method for synthesizing azo dyes.[2] These dyes are of significant industrial importance in textiles, printing, and as laboratory indicators.[1][6]

Mechanistic Rationale

The process occurs in two distinct stages:

  • Diazotization: The aromatic amine reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, to form an arenediazonium salt.[7] The reaction is performed at low temperatures (0–5 °C) because diazonium salts are generally unstable and can explosively decompose at higher temperatures.[2]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, attacks an electron-rich aromatic ring (the coupling component), such as a phenol or an aniline, in an electrophilic aromatic substitution reaction.[2][8] The activating group (-OH or -NH₂) on the coupling component directs the substitution, typically to the para position.

Azo_Coupling_Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling ACBA 3-Amino-5-chloro- 2-hydroxybenzoic acid Reagents1 NaNO₂, HCl (aq) 0-5 °C ACBA->Reagents1 Diazonium Diazonium Salt Intermediate (Unstable) Reagents1->Diazonium Nitrosation Azo_Dye Azo Dye Product Diazonium->Azo_Dye Electrophilic Aromatic Substitution Coupling_Partner Coupling Partner (e.g., β-Naphthol) Coupling_Partner->Azo_Dye caption Workflow for Azo Dye Synthesis.

Caption: Generalized workflow for Azo Dye Synthesis.

Protocol: Synthesis of an Azo Dye from ACBA and β-Naphthol

This protocol describes the synthesis of a representative azo dye. The choice of coupling partner will determine the final color and properties of the dye.

Materials:

  • 3-Amino-5-chloro-2-hydroxybenzoic acid (ACBA)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • β-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Procedure:

Part A: Diazotization of ACBA

  • In a 250 mL beaker, suspend 1.88 g (0.01 mol) of ACBA in 50 mL of water.

  • Add 2.5 mL of concentrated HCl and stir to form a fine slurry of the amine hydrochloride salt.

  • Cool the mixture to 0–5 °C in an ice-water bath with constant stirring.

  • In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold ACBA suspension over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the resulting pale-yellow diazonium salt solution for an additional 15 minutes in the ice bath. Use this solution immediately in the next step.

Part B: Coupling Reaction

  • In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 40 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to below 5 °C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the alkaline β-naphthol solution.

  • A brightly colored precipitate (the azo dye) should form immediately.

  • Maintain stirring in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Acidify the mixture slowly with dilute HCl until it is acidic to litmus paper to precipitate any remaining dissolved dye.

  • Isolate the solid dye product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.

  • Dry the product in an oven at 60-70 °C.

Characterization:

  • Obtain the melting point and characterize the product using IR and NMR spectroscopy. The IR spectrum should show a characteristic -N=N- stretch.

ParameterValueReference
Reactant Stoichiometry1:1 (ACBA:β-Naphthol)General Principle[1]
Diazotization Temp.0–5 °C[2]
Coupling pHAlkaline (NaOH)General Principle
Expected Product ClassAzo Dye[1][2]

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most performed reactions in medicinal chemistry and drug development. ACBA can participate in this reaction in two ways: by reacting its carboxylic acid with an amine or by reacting its amino group with a carboxylic acid. The direct reaction is thermally demanding; therefore, activating agents known as coupling reagents are essential.

Causality of Reagent Selection

The choice of coupling reagent is critical and depends on factors like steric hindrance, the electronic nature of the substrates, and the need to prevent side reactions like racemization in chiral substrates.

  • Carbodiimides (e.g., DCC, DIC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While effective, DCC can lead to the formation of a poorly soluble dicyclohexylurea (DCU) byproduct, complicating purification. EDC forms a water-soluble urea, which is easier to remove.

  • Additives (e.g., HOBt, HOAt): When used with carbodiimides, additives like 1-hydroxybenzotriazole (HOBt) trap the O-acylisourea intermediate to form an active ester. This strategy minimizes side reactions and is particularly crucial for reducing epimerization when coupling chiral amino acids.[9]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient, modern coupling reagents that generate active esters rapidly. HATU is often preferred for challenging couplings, such as with sterically hindered substrates or electron-deficient amines, as it reacts faster and with less epimerization.[10][11]

Amide_Coupling_Workflow cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack Carboxylic_Acid R¹-COOH (e.g., ACBA) Coupling_Reagent Coupling Reagent (e.g., HATU, DCC/HOBt) Carboxylic_Acid->Coupling_Reagent Active_Ester Activated Intermediate (e.g., Active Ester) Coupling_Reagent->Active_Ester Activation Amide Amide Product (R¹-CO-NH-R²) Active_Ester->Amide Coupling Amine Amine (R²-NH₂) Amine->Amide caption Workflow for Amide Bond Formation.

Caption: Generalized workflow for Amide Bond Formation.

Protocol: Coupling of Benzylamine to ACBA's Carboxylic Acid using HATU

This protocol details the formation of an amide using the carboxylic acid moiety of ACBA.

Materials:

  • 3-Amino-5-chloro-2-hydroxybenzoic acid (ACBA)

  • HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.88 g (0.01 mol) of ACBA in 20 mL of anhydrous DMF.

  • Add 4.18 g (0.011 mol, 1.1 equiv) of HATU to the solution and stir for 5 minutes.

  • Add 3.48 mL (0.02 mol, 2.0 equiv) of DIPEA to the mixture. The base is crucial for neutralizing the hexafluorophosphate salt and activating the coupling reagent.

  • Stir the mixture for 15-20 minutes at room temperature to allow for the pre-activation of the carboxylic acid.

  • Add 1.09 mL (0.01 mol, 1.0 equiv) of benzylamine to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

ReagentMolar Equiv.PurposeReference
ACBA1.0Carboxylic Acid Source-
Benzylamine1.0Amine Source-
HATU1.1Coupling Reagent[10][11]
DIPEA2.0Non-nucleophilic Base[11]

Palladium-Catalyzed Cross-Coupling Reactions

The aryl chloride on the ACBA ring is a powerful handle for constructing new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. These transformations have revolutionized modern organic synthesis and are indispensable in the pharmaceutical industry.[5][12]

Mechanistic Overview: The Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of ACBA, forming a Pd(II) complex.

  • Transmetalation (for Suzuki) or Ligand Exchange (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.

Pd_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Ar-Pd(II)-Cl(L₂) Pd0->Oxidative_Addition Oxidative Addition Aryl_Halide ACBA Derivative (Ar-Cl) Aryl_Halide->Oxidative_Addition Transmetalation Ar-Pd(II)-R(L₂) Oxidative_Addition->Transmetalation Transmetalation Coupling_Partner Coupling Partner (e.g., R-B(OH)₂) Coupling_Partner->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Coupled Product (Ar-R) Transmetalation->Product Product Release caption Generalized Pd-Catalyzed Cross-Coupling Cycle.

Caption: Generalized Pd-Catalyzed Cross-Coupling Cycle.

Protocol: Suzuki-Miyaura C-C Coupling

This protocol describes the coupling of an arylboronic acid to the chloro-position of an N-protected ACBA derivative. The amino and carboxylic acid groups should be protected first to prevent side reactions.

Materials:

  • N,O-Protected 3-amino-5-chloro-2-hydroxybenzoic acid derivative (e.g., Boc-protected amine, methyl ester)

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (a phosphine ligand)

  • Potassium phosphate (K₃PO₄)

  • Toluene and Water (solvent system)

Procedure:

  • To a Schlenk flask, add the protected ACBA derivative (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Add potassium phosphate (3.0 equiv) as the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Subsequent deprotection steps can be performed to reveal the free amine and carboxylic acid functionalities.

ComponentRoleRationaleReference
Pd(OAc)₂Catalyst PrecursorForms the active Pd(0) species in situ.[4]
SPhosLigandStabilizes the Pd catalyst and facilitates oxidative addition/reductive elimination.General Principle
K₃PO₄BaseEssential for the transmetalation step of the catalytic cycle.[12]
Toluene/WaterSolventBiphasic system common for Suzuki reactions.General Principle

Conclusion and Future Outlook

3-Amino-5-chloro-2-hydroxybenzoic acid is a readily available and highly adaptable starting material for a multitude of synthetic applications. The protocols and mechanistic discussions provided herein for azo coupling, amidation, and palladium-catalyzed cross-coupling demonstrate its capacity to generate diverse molecular architectures. For researchers in drug discovery, the ability to selectively functionalize each position on the ACBA scaffold provides a powerful platform for building libraries of novel compounds for biological screening.[13] As synthetic methodologies continue to advance, the applications for this versatile building block will undoubtedly expand, further solidifying its role in modern chemical synthesis.

References

  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). SBRR Mahajana College, Mysore, India.
  • Azo Dyes: Preparation Via Environmentally Benign Way. (2018). Longdom Publishing.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC.
  • Classifications, properties, recent synthesis and applic
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. (n.d.). Brieflands.
  • Synthesis of Azo Reactive Dyes Containing Aldehyde Group. (n.d.). Asian Journal of Chemistry.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. (2023). Current Organic Chemistry.
  • Diazotisation and coupling reaction. (n.d.). Slideshare.
  • The Synthesis of Azo Dyes. (n.d.). University of New Brunswick.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2026).
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). PMC.
  • The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. (n.d.).
  • Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole. (2023). MDPI.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evalu
  • 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid protects against oxygen-glucose deprivation/reperfusion injury. (2018). PubMed.
  • Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. (2021).
  • 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. (n.d.). PubChem.
  • One step diazotization coupling process. (n.d.).
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform
  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Diazotis
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (n.d.). Rasayan Journal of Chemistry.
  • Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. (2010). Brieflands.
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.). Semantic Scholar.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

Sources

Method

Derivatization of 3-Amino-5-chloro-2-hydroxybenzoic acid for biological screening.

Application Note: Derivatization of 3-Amino-5-chloro-2-hydroxybenzoic Acid for Biological Screening Strategic Overview: The "Privileged" Scaffold 3-Amino-5-chloro-2-hydroxybenzoic acid (3-ACHBA), also known as 3-amino-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of 3-Amino-5-chloro-2-hydroxybenzoic Acid for Biological Screening

Strategic Overview: The "Privileged" Scaffold

3-Amino-5-chloro-2-hydroxybenzoic acid (3-ACHBA), also known as 3-amino-5-chlorosalicylic acid, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its value lies in its dense functionalization:

  • The Ortho-Amino/Carboxyl Pair: A classic handle for heterocyclization (e.g., quinazolinones).[1][2]

  • The Phenolic Hydroxyl: Provides solubility and hydrogen-bond donor/acceptor capability, critical for enzyme active site binding.[1][3]

  • The 5-Chloro Substituent: Enhances lipophilicity (logP) and metabolic stability by blocking the metabolically labile para-position relative to the phenol.[1][2]

This guide details three divergent synthetic pathways designed to maximize chemical space coverage for biological screening: Schiff Base Ligands , Quinazolinone Cyclization , and Hydrazide Expansion .[3]

Pathway A: Schiff Base Library Generation (The "Quick-Screen" Method)[1][2][3]

Rationale: Schiff bases (azomethines) derived from 3-ACHBA retain the free carboxylic acid and phenolic groups while extending the molecular footprint via the amine.[1][2] These derivatives are potent chelators of transition metals (Cu, Zn, Fe), often exhibiting enhanced antibacterial and antifungal activity compared to the free ligand due to increased lipophilicity and cell membrane penetration (Tweedy's Chelation Theory).[2][3]

Experimental Protocol

Reagents:

  • 3-Amino-5-chloro-2-hydroxybenzoic acid (1.0 eq)[1][2]

  • Aromatic Aldehyde (1.0 eq) (e.g., 4-nitrobenzaldehyde, salicylaldehyde)[1][2][3]

  • Solvent: Absolute Ethanol (EtOH)[1][2]

  • Catalyst: Glacial Acetic Acid (2-3 drops)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 3-ACHBA in 15 mL of hot absolute ethanol. Note: The 5-chloro group reduces solubility; ensure complete dissolution before adding the aldehyde.[1][2]

  • Addition: Add 1.0 mmol of the selected aromatic aldehyde dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack by the aniline nitrogen.[1][3]

  • Reflux: Reflux the mixture at 78°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Methanol/Chloroform 1:9). The spot for the primary amine (ninhydrin active) should disappear.[1][2]

  • Isolation: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight.

  • Purification: Filter the resulting colored precipitate (yellow/orange). Wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from hot ethanol if necessary.

Data Output:

  • Yield: Typically 75–85%.[1]

  • Characterization: IR signal at ~1620 cm⁻¹ (C=N stretch) confirms imine formation.[1][2]

Pathway B: Quinazolinone Cyclization (The "Drug-Like" Core)[1][2]

Rationale: Quinazolinones are bioisosteres of purines and are highly privileged in kinase inhibition and GPCR targeting.[1] Converting 3-ACHBA to a quinazolinone locks the conformation, improving metabolic stability and oral bioavailability.[1][2][3]

Experimental Protocol

Phase 1: Benzoxazinone Intermediate Formation

  • Reaction: Mix 3-ACHBA (10 mmol) with Benzoyl Chloride (11 mmol) in dry Pyridine (30 mL).

  • Conditions: Stir at 0–5°C for 1 hour, then at room temperature for 2 hours.

  • Workup: Pour into crushed ice/HCl. Filter the solid 2-phenyl-6-chloro-8-hydroxy-4H-benzo[d][1,3]oxazin-4-one.[1][2]

Phase 2: Quinazolinone Ring Closure

  • Reaction: Suspend the benzoxazinone intermediate (5 mmol) in Ethanol (20 mL).

  • Amine Addition: Add Hydrazine Hydrate (or a primary amine) (10 mmol).

  • Reflux: Heat to reflux for 6–8 hours. The benzoxazinone ring opens and re-closes with the hydrazine nitrogen.[1]

  • Isolation: Cool and filter the precipitate.

  • Validation: The disappearance of the ester/lactone C=O band (~1750 cm⁻¹) and appearance of amide C=O (~1680 cm⁻¹) in IR indicates successful conversion.[1][2]

Pathway C: Hydrazide Divergence[3]

Rationale: Converting the carboxylic acid to a hydrazide creates a pivot point for synthesizing 1,3,4-oxadiazoles and 1,2,4-triazoles—heterocycles famous for anti-inflammatory (COX-2 inhibition) and antimicrobial properties.[1][2][3]

Experimental Protocol
  • Esterification: Reflux 3-ACHBA in Methanol with catalytic H₂SO₄ for 8 hours to form the methyl ester. (Yield >90%).

  • Hydrazide Formation: Dissolve the methyl ester (10 mmol) in Ethanol (30 mL). Add Hydrazine Hydrate (99%, 20 mmol).[1][2][3]

  • Reflux: Reflux for 10–12 hours.

  • Workup: Concentrate solvent to half volume. Cool to precipitate the acid hydrazide.[1]

  • Derivatization: This hydrazide can now be reacted with CS₂/KOH to form oxadiazoles.[1]

Biological Screening Application Note

Solubility Management: 3-ACHBA derivatives, particularly Schiff bases, can be hydrophobic.[1][2][3]

  • Stock Solution: Prepare 10 mM stocks in 100% DMSO.

  • Assay Buffer: Dilute to <1% DMSO final concentration. If precipitation occurs, use a co-solvent system (e.g., 5% PEG-400).[1][2][3]

Screening Matrix:

Assay TypeTargetRelevanceControl Compound
Antibacterial (MIC) S. aureus (Gram+)Membrane disruption / DNA gyraseCiprofloxacin
Antifungal C. albicansErgosterol biosynthesisFluconazole
Anti-inflammatory COX-1 / COX-2Prostaglandin synthesisIndomethacin
Cytotoxicity HeLa / HEK293General toxicity (Safety)Doxorubicin

Visualizations

Figure 1: Divergent Synthesis Workflow

Caption: Reaction tree showing the transformation of 3-ACHBA into three distinct chemical classes.

G Start 3-Amino-5-chloro- 2-hydroxybenzoic Acid Schiff Pathway A: Schiff Base Formation Start->Schiff R-CHO / EtOH / H+ Benzox Pathway B: Benzoxazinone Int. Start->Benzox PhCOCl / Pyridine Ester Pathway C: Esterification Start->Ester MeOH / H2SO4 Ligand Azomethine Ligand (Metal Chelation) Schiff->Ligand Reflux 4h Quin Quinazolinone Scaffold Benzox->Quin NH2NH2 / Reflux Hydrazide Acid Hydrazide Ester->Hydrazide NH2NH2.H2O Oxadiazole 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole CS2 / KOH

[1][2][3]

Figure 2: Biological Screening Decision Tree

Caption: Logic flow for evaluating hits from the 3-ACHBA library.

Screening Library Derivative Library (DMSO Stock) Solubility Solubility Check (PBS pH 7.4) Library->Solubility Pass Soluble Solubility->Pass Fail Precipitate Solubility->Fail PrimaryScreen Primary Screen (10 µM Single Point) Pass->PrimaryScreen Formulation Add 5% PEG-400 or Cyclodextrin Fail->Formulation Formulation->PrimaryScreen Hit Hit (>50% Inhibition) PrimaryScreen->Hit MIC Dose Response (MIC / IC50) Hit->MIC

References

  • Synthesis and Biological Evaluation of Quinazolinone Derivatives. Source: National Institutes of Health (NIH) / PMC.[1][2] URL:[Link]

  • Schiff Bases as Antimicrobial Agents: Synthesis and Screening. Source: MDPI (Molecules).[1][2] URL:[Link][1][2]

  • Practical Synthesis and Biological Screening of Sulfonyl Hydrazides. Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry).[1][2] URL:[Link]

  • 3-Amino-5-chloro-2-hydroxybenzoic Acid (Compound Data). Source: PubChem.[1][4] URL:[Link][1][2]

Sources

Application

Application Notes &amp; Protocols: A High-Throughput Screening Platform for the Identification of Novel Antifungal Agents Based on a 3-Amino-5-chloro-2-hydroxybenzoic Acid Scaffold

Abstract & Introduction The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the discovery and develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the discovery and development of novel antifungal agents with distinct mechanisms of action. Benzoic acid and its derivatives have been recognized for their antimicrobial properties.[1][2] Specifically, the 3-amino-5-chloro-2-hydroxybenzoic acid scaffold offers a unique chemical framework with multiple points for diversification, making it an attractive starting point for a discovery campaign. The electron-withdrawing chloro group and the hydrogen-bonding capabilities of the amino and hydroxyl groups may contribute to interactions with fungal-specific targets.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic screening of a library of 3-amino-5-chloro-2-hydroxybenzoic acid derivatives to identify promising antifungal "hit" compounds. The protocols herein are grounded in authoritative standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and relevance.[3][4][5][6] The workflow encompasses primary antifungal susceptibility testing, secondary hit-to-lead confirmation, and essential counter-screening for cytotoxicity to establish a preliminary therapeutic window.

Rationale and Scientific Hypothesis

The core hypothesis is that derivatization of the 3-amino-5-chloro-2-hydroxybenzoic acid scaffold can yield compounds with potent and selective antifungal activity. The scientific basis for this hypothesis is twofold:

  • Mechanism of Benzoic Acid: Benzoic acid itself exerts an antifungal effect by disrupting the internal pH of microbial cells.[2] In its undissociated form, it penetrates the cell membrane and then dissociates in the higher pH of the cytoplasm. This acidification inhibits critical metabolic enzymes, such as phosphofructokinase, leading to a depletion of ATP and cessation of growth.[2][7]

  • Structural Analogy and Diversification: The core scaffold is a derivative of salicylic acid (2-hydroxybenzoic acid). Many salicylic acid derivatives are known to possess antimicrobial properties. By systematically modifying the functional groups of the 3-amino-5-chloro-2-hydroxybenzoic acid core (e.g., through amide bond formation at the carboxylic acid, or substitution on the amino group), it is possible to modulate the compound's lipophilicity, steric profile, and electronic properties. These modifications can enhance cell wall/membrane penetration, improve target binding affinity, and potentially uncover novel mechanisms of action, such as the inhibition of fungal-specific enzymes.[8][9]

This screening cascade is designed to efficiently identify derivatives that exhibit superior activity compared to the parent scaffold and known antifungal drugs, while simultaneously filtering out compounds with unacceptable cytotoxicity.

High-Level Experimental Workflow

The screening process is designed as a multi-stage funnel, efficiently narrowing a large library of synthesized compounds down to a small number of validated hits with desirable properties. Each stage introduces a higher level of scrutiny.

Screening_Workflow cluster_0 Phase 1: Library Synthesis & QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary Screening & Counter-Screening cluster_3 Phase 4: Hit Validation Compound_Library Synthesis of 3-Amino-5-chloro-2-hydroxybenzoic Acid Derivatives QC Purity & Structural Verification (LC-MS, NMR) Compound_Library->QC Primary_Screen Single-Point Concentration Antifungal Assay (e.g., 50 µM) QC->Primary_Screen Qualified Compounds Primary_Hits Identify 'Primary Hits' (>50% Growth Inhibition) Primary_Screen->Primary_Hits Controls1 Controls: Fluconazole (Pos) DMSO (Neg) Dose_Response Dose-Response Curve & MIC Determination Primary_Hits->Dose_Response Primary Hits Selectivity_Index Calculate Selectivity Index (SI = CC50 / MIC) Dose_Response->Selectivity_Index Cytotoxicity Cytotoxicity Assay (e.g., MTT on HepG2 cells) Cytotoxicity->Selectivity_Index Controls2 Controls: Doxorubicin (Pos) DMSO (Neg) Validated_Hits Validated 'Hits' (Potent, Selective, Structurally Confirmed) Selectivity_Index->Validated_Hits Prioritized Hits

Figure 1. High-throughput screening cascade for antifungal drug discovery.

Materials and Reagents

  • Fungal Strains: Candida albicans (ATCC 90028), Cryptococcus neoformans (ATCC 208821), Aspergillus fumigatus (ATCC 204305).

  • Mammalian Cell Line: HepG2 (human liver carcinoma cell line, ATCC HB-8065) for cytotoxicity assessment.

  • Culture Media:

    • RPMI-1640 medium with L-glutamine, without sodium bicarbonate.

    • MOPS (3-(N-morpholino)propanesulfonic acid) buffer.

    • Sabouraud Dextrose Agar/Broth.

    • Dulbecco's Modified Eagle Medium (DMEM) for mammalian cells.

  • Reagents:

    • 3-Amino-5-chloro-2-hydroxybenzoic acid derivative library (dissolved in DMSO).

    • Fluconazole, Amphotericin B (positive antifungal controls).

    • Dimethyl sulfoxide (DMSO, vehicle control).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS.[10]

    • Doxorubicin (positive cytotoxicity control).

    • Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Equipment:

    • Biosafety cabinet (Class II).

    • Humidified incubator (35°C and 37°C with 5% CO₂).

    • Microplate reader (absorbance at 570 nm and 630 nm).

    • Spectrophotometer.

    • 96-well, sterile, U-bottom microtiter plates (for fungi).

    • 96-well, sterile, flat-bottom microtiter plates (for mammalian cells).

Detailed Experimental Protocols

Protocol 1: Primary Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the CLSI M27 (for yeasts) and M38-A (for molds) guidelines and is designed for initial screening at a single high concentration.[3][4][11]

5.1.1 Inoculum Preparation:

  • Yeasts (C. albicans, C. neoformans): From a 24-hour culture on Sabouraud Dextrose Agar, select several colonies and suspend in sterile saline. Adjust the turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.

  • Molds (A. fumigatus): Grow on potato dextrose agar for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.

5.1.2 Plate Preparation and Assay:

  • Prepare test compounds by diluting the DMSO stock solutions into RPMI medium to a final concentration of 50 µM. The final DMSO concentration must not exceed 1% v/v.

  • In a 96-well U-bottom plate, add 100 µL of the test compound solution to the appropriate wells.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Controls are critical:

    • Positive Control: Fluconazole (e.g., at 16 µg/mL).

    • Negative/Vehicle Control: RPMI medium with the same final concentration of DMSO used for test compounds.

    • Growth Control: Fungal inoculum in RPMI medium only.

    • Sterility Control: RPMI medium only.

  • Seal the plates and incubate at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[12][13][14]

Protocol 2: Dose-Response and MIC50 Determination

For compounds showing >50% inhibition in the primary screen, a full dose-response analysis is required to determine potency.

  • Prepare a 2-fold serial dilution series of the "hit" compounds in RPMI medium, typically ranging from 100 µM down to 0.09 µM.

  • Follow the plating and inoculation steps as described in Protocol 5.1.

  • After incubation, read the absorbance of the plates at a suitable wavelength (e.g., 530 nm).

  • Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.

  • Plot the % inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the MIC₅₀ (the concentration that inhibits 50% of fungal growth).

Protocol 3: Mammalian Cell Cytotoxicity (MTT Assay)

It is essential to determine if the antifungal activity is due to a specific mechanism or general cytotoxicity. The MTT assay is a standard colorimetric method for assessing cell viability.[15][16][17]

  • Cell Seeding: Seed HepG2 cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the hit compounds in DMEM, mirroring the concentrations used in the antifungal assay. Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Controls:

    • Positive Control: Doxorubicin (a known cytotoxic agent, e.g., at 10 µM).

    • Vehicle Control: Cells treated with the highest concentration of DMSO.

    • Untreated Control: Cells in medium only.

  • Incubate the plate for 48 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours.

  • Solubilization: Remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.[10]

  • Calculate the % viability relative to the vehicle control and determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Data Analysis and Interpretation

Hit Criteria
  • Primary Hit: A compound causing ≥50% growth inhibition at 50 µM in the primary screen.

  • Confirmed Hit: A primary hit with a confirmed MIC₅₀ ≤ 25 µM.

Selectivity Index (SI)

The therapeutic potential of a compound is estimated by its Selectivity Index. A higher SI value is desirable, as it indicates that the compound is more toxic to the fungus than to mammalian cells.

SI = CC₅₀ (from MTT assay) / MIC₅₀ (from broth microdilution)

A compound with an SI > 10 is generally considered a promising candidate for further investigation.

Data Presentation

All quantitative results should be summarized for clear comparison.

Table 1: Summary of Antifungal Screening and Cytotoxicity Data

Compound IDStructurePrimary Screen (% Inhibition @ 50 µM)MIC₅₀ (µM) vs. C. albicansCC₅₀ (µM) vs. HepG2Selectivity Index (SI)
Parent 3-amino-5-chloro-2-hydroxybenzoic acid15.2>100>100-
DERIV-001 [Structure]85.712.5>100>8.0
DERIV-002 [Structure]92.14.785.318.1
DERIV-003 [Structure]45.3NDNDND
DERIV-004 [Structure]78.98.215.61.9
Fluconazole N/A99.82.0>100>50

(ND = Not Determined)

References

  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 26(3), 498-512.
  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Microbiology Class. (2023, May 20). MINIMUM INHIBITORY CONCENTRATION INTERPRETATION: Guidelines For Accurate Testing. Retrieved from [Link]

  • IDEXX Reference Laboratories. (2013). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). ResearchGate. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3959-3964.
  • Carilion Clinic. (n.d.). Frequently Asked Questions: Minimum Inhibitory Concentrations. Retrieved from [Link]

  • IDEXX. (2025, November 15). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • El-Sharkawy, H., et al. (2021). Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery. Molecules, 26(16), 5037.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Fothergill, A. W. (2012). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 845, 65-74.
  • Krebs, H. A., Wiggins, D., & Stubbs, M. (1983). Studies on the mechanism of the antifungal action of benzoate. Biochemical Journal, 214(3), 657-663.
  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition.
  • Clinical & Laboratory Standards Institute | CLSI. (n.d.). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Benzoic Acid used for? Retrieved from [Link]

  • European Biomedical Institute. (n.d.). Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: The MTT assay. Methods in Molecular Biology, 731, 237-245.
  • Wang, S. Y., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. European Journal of Medicinal Chemistry, 101, 641-649.

Sources

Method

Synthesis of Benzoxazinones from Anthranilic Acid Derivatives: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of benzoxazinones from anthranilic acid derivatives. Designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of benzoxazinones from anthranilic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of key synthetic strategies, elucidates the mechanistic underpinnings of these transformations, and provides practical, step-by-step protocols for laboratory application.

Introduction: The Significance of the Benzoxazinone Scaffold

Benzoxazinones are a vital class of heterocyclic compounds characterized by a fused benzene and oxazinone ring system. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anti-fungal, and anti-thrombotic properties.[1][2] The versatility of the benzoxazinone core also makes it a valuable intermediate in the synthesis of other complex heterocyclic systems, such as quinazolinones. The ready availability and inherent reactivity of anthranilic acid and its derivatives make them ideal starting materials for the construction of this important scaffold.

This guide will delve into the most reliable and efficient methods for the synthesis of 4H-3,1-benzoxazin-4-ones, focusing on the underlying chemical principles to empower researchers to not only replicate these protocols but also to adapt and innovate upon them.

Strategic Approaches to Benzoxazinone Synthesis

The synthesis of benzoxazinones from anthranilic acid derivatives can be broadly categorized into several key strategies, each with its own set of advantages and considerations. The choice of method often depends on the desired substitution pattern on the benzoxazinone ring, the availability of starting materials, and the desired scale of the reaction.

Here, we will explore four principal and effective methods:

  • The Classical Approach: Acylation with Acid Chlorides and Anhydrides

  • Orthoester-Mediated Cyclocondensation

  • Modern Catalytic Methods: A Copper-Catalyzed Decarboxylative Coupling

  • Green Chemistry Focus: Solvent-Free Cyclodehydration of N-Acyl Anthranilic Acids

Method 1: The Classical Approach: Acylation with Acid Chlorides and Anhydrides

This is the most traditional and widely used method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. The reaction proceeds via the initial N-acylation of anthranilic acid, followed by an intramolecular cyclization.

Mechanistic Insights

The reaction between anthranilic acid and an acid chloride or anhydride is a two-step process. First, the amino group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent to form an N-acyl anthranilic acid intermediate. In the presence of a dehydrating agent or under thermal conditions, the carboxylic acid group of the intermediate undergoes an intramolecular nucleophilic attack on the amide carbonyl, followed by dehydration to yield the final benzoxazinone ring.

The use of a base, typically pyridine, is crucial in the reaction with acid chlorides. Pyridine serves a dual purpose: it acts as a scavenger for the hydrochloric acid byproduct generated during the acylation step, and it can also act as a nucleophilic catalyst, activating the acid chloride towards nucleophilic attack.

cluster_0 Acylation Step cluster_1 Cyclization Step Anthranilic_Acid Anthranilic Acid N_Acyl_Intermediate N-Acyl Anthranilic Acid Anthranilic_Acid->N_Acyl_Intermediate Acylation Acid_Chloride Acid Chloride/Anhydride Acid_Chloride->N_Acyl_Intermediate Benzoxazinone Benzoxazinone N_Acyl_Intermediate->Benzoxazinone Intramolecular Cyclization & Dehydration

Figure 1: General workflow for the classical synthesis of benzoxazinones.

Detailed Experimental Protocols

This protocol details the synthesis of a 2-aryl substituted benzoxazinone.

Materials:

  • Anthranilic acid

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Saturated sodium bicarbonate solution

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into a beaker containing ice-water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one. Typical yields are in the range of 80-90%.

This protocol describes the synthesis of a 2-alkyl substituted benzoxazinone.

Materials:

  • Anthranilic acid

  • Acetic anhydride

Procedure:

  • In a round-bottom flask, add anthranilic acid (1 equivalent) to an excess of acetic anhydride (5-10 equivalents).

  • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • The resulting residue can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Method 2: Orthoester-Mediated Cyclocondensation

The reaction of anthranilic acids with orthoesters provides a direct and efficient one-pot synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.[1] This method is particularly attractive as it often proceeds without the need for a catalyst and can be performed under solvent-free conditions.[1]

Mechanistic Insights

The reaction is believed to proceed through the formation of an intermediate imidic ester. The amino group of anthranilic acid attacks the central carbon of the orthoester, leading to the elimination of two molecules of alcohol and the formation of the imidic ester. Subsequently, the carboxylic acid group of this intermediate undergoes an intramolecular nucleophilic attack on the imidic ester carbon, followed by the elimination of a third molecule of alcohol to form the benzoxazinone ring.[1]

Anthranilic_Acid Anthranilic Acid Imidic_Ester Imidic Ester Intermediate Anthranilic_Acid->Imidic_Ester Condensation (-2 EtOH) Orthoester Orthoester Orthoester->Imidic_Ester Benzoxazinone Benzoxazinone Imidic_Ester->Benzoxazinone Intramolecular Cyclization (-1 EtOH)

Figure 2: Proposed reaction pathway for orthoester-mediated synthesis.

Detailed Experimental Protocol

Materials:

  • Substituted anthranilic acid

  • Appropriate orthoester (e.g., triethyl orthoformate, triethyl orthoacetate)

Procedure:

  • In a round-bottom flask, mix the anthranilic acid (1 equivalent) with the orthoester (2-4 equivalents).

  • Heat the mixture at a temperature of 100-140 °C for 2-6 hours. The reaction can be conveniently carried out in a heating block or an oil bath.

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, the excess orthoester can be removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

Note on Causality: The use of an excess of the orthoester drives the reaction towards the product by acting as both a reactant and a dehydrating agent (by reacting with the water formed during the reaction). The reaction can also be accelerated using microwave irradiation.[1]

Method 3: Modern Catalytic Methods: A Copper-Catalyzed Decarboxylative Coupling

Recent advances in catalysis have led to the development of novel and efficient methods for benzoxazinone synthesis. One such method is the copper-catalyzed decarboxylative coupling of anthranilic acids with α-keto acids.[3][4] This approach offers a milder alternative to classical methods and demonstrates good functional group tolerance.[3]

Mechanistic Insights

The proposed mechanism involves the initial formation of a copper(I) acetylide from the α-keto acid after decarboxylation. This is followed by the coordination of anthranilic acid to the copper center. An intramolecular nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration, leads to the formation of the benzoxazinone ring. The copper catalyst is then regenerated in the catalytic cycle.

alpha_Keto_Acid α-Keto Acid Decarboxylation Decarboxylation alpha_Keto_Acid->Decarboxylation Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Decarboxylation Cu_Acetylide Copper Acetylide Intermediate Decarboxylation->Cu_Acetylide Coordination Coordination Cu_Acetylide->Coordination Anthranilic_Acid Anthranilic Acid Anthranilic_Acid->Coordination Cyclization Intramolecular Cyclization & Dehydration Coordination->Cyclization Benzoxazinone Benzoxazinone Cyclization->Benzoxazinone Catalyst_Regeneration Catalyst Regeneration Cyclization->Catalyst_Regeneration Catalyst_Regeneration->Cu_Catalyst

Figure 3: Catalytic cycle for copper-catalyzed benzoxazinone synthesis.

Detailed Experimental Protocol

Materials:

  • Anthranilic acid

  • α-Keto acid (e.g., benzoylformic acid)

  • Copper(I) chloride (CuCl)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

Procedure:

  • To a reaction vial, add anthranilic acid (1 equivalent), α-keto acid (1.2 equivalents), CuCl (10 mol%), and a suitable base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Add an anhydrous solvent, such as dimethylformamide (DMF), to the vial.

  • Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4H-benzo[d][2][5]oxazin-4-one.

Method 4: Green Chemistry Focus: Solvent-Free Cyclodehydration

In line with the principles of green chemistry, solvent-free methods for the synthesis of benzoxazinones have been developed. These methods are environmentally benign, often require shorter reaction times, and can lead to high yields of the desired products.[5]

Mechanistic Insights

This method involves the cyclodehydration of a pre-formed N-acyl anthranilic acid. The reaction is typically carried out by heating the N-acyl anthranilic acid in the absence of a solvent. The high temperature provides the energy required for the intramolecular cyclization and elimination of a water molecule.

Detailed Experimental Protocol

Materials:

  • N-acyl anthranilic acid (can be pre-synthesized from anthranilic acid and the corresponding acid chloride or anhydride)

Procedure:

  • Place the N-acyl anthranilic acid in a flask or a suitable reaction vessel.

  • Heat the solid directly to its melting point or slightly above, typically in the range of 150-200 °C.

  • Maintain this temperature for a period of 30 minutes to 2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The resulting solid is often the pure benzoxazinone, but it can be further purified by recrystallization if necessary.

Note on Causality: The absence of a solvent simplifies the work-up procedure and reduces chemical waste. This method is particularly effective for the synthesis of benzoxazinones from N-acyl anthranilic acids that are stable at high temperatures.

Data Presentation: Comparison of Synthetic Methods

MethodKey ReagentsCatalystConditionsTypical YieldsAdvantagesDisadvantages
Classical Acylation Acid Chloride/AnhydridePyridine (for acid chlorides)0 °C to reflux80-95%High yields, well-establishedUse of corrosive reagents, byproduct formation
Orthoester-Mediated OrthoesterNone or acid catalyst100-140 °C, solvent-free70-90%One-pot, often no catalyst neededRequires elevated temperatures
Copper-Catalyzed α-Keto AcidCuCl80-100 °C, in solvent60-85%Milder conditions, good functional group toleranceRequires a metal catalyst, cost of α-keto acids
Solvent-Free N-Acyl Anthranilic AcidNone150-200 °C85-98%Green, simple work-up, high yieldsRequires pre-synthesis of N-acyl derivative, high temperatures

Conclusion

The synthesis of benzoxazinones from anthranilic acid derivatives is a well-established and versatile area of organic chemistry. This guide has detailed several robust methods, from the classical acylation approach to modern catalytic and green synthetic routes. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers are better equipped to select and optimize the most suitable method for their specific synthetic targets. The detailed protocols provided herein serve as a practical starting point for the successful synthesis of this important class of heterocyclic compounds, paving the way for further discoveries in medicinal chemistry and drug development.

References

  • Khabazzadeh, H., Saidi, K., Sheibani, H., & Tavakolinejad Kermany, E. (2008). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Iranian Journal of Organic Chemistry, 1, 43-45.
  • Hosseini, S. (1997). Reaction of Anthranilic Acid with Orthoesters: a New Facile One-pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. Journal of Chemical Research, Synopses, (1), 14-15.
  • Chavan, S. P., & Bhanage, B. M. (2016). Carbonylation of Anthranilic Acid with Aryl and Heteroaryl Bromides to Synthesize Benzoxazinone Derivatives. Asian Journal of Organic Chemistry, 5(9), 1144-1147.
  • Bunce, R. A., et al. (2019). 4H-Benzo[d][2][5]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3569.

  • Leardini, R., et al. (1989). 1,2,3-Dithiazoles and new routes to 3,1-benzoxazin-4-ones, 3,1-benzothiazin-4-ones and N-arylcyanothioformamides. Journal of the Chemical Society, Perkin Transactions 1, 1335-1338.
  • Zhang, L., & Zhang, S. (2023). Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. Synthesis, 55(20), 3179-3185.
  • Reddy, T. J., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 5710.
  • Ge, Z.-Y., et al. (2013). Copper-catalyzed C-N bond formation/rearrangement sequence: synthesis of 4H-3,1-benzoxazin-4-ones. The Journal of Organic Chemistry, 78(9), 4524–4529.
  • Reddy, M. S., & Reddy, C. S. (2013). Iodine-mediated electrophilic tandem cyclization of 2-alkynylbenzaldehydes with anthranilic acid leading to 1,2-dihydroisoquinoline-fused benzoxazinones. Tetrahedron, 69(48), 9875-9885.
  • Milosavljević, N., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Green Chemistry Letters and Reviews, 13(2), 113-124.
  • Al-Azawi, F. H. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Wang, C., et al. (2018). Efficient Synthesis of 2‐Aryl‐4H‐Benzo[d][2][5]Oxazin‐4‐Ones by Copper‐Catalyzed Decarboxylation of α‐Keto Acids with Anthranilic Acids. ChemistrySelect, 3(38), 10729-10732.

  • Wang, C., et al. (2018). Efficient Synthesis of 2‐Aryl‐4H‐Benzo[d][2][5]Oxazin‐4‐Ones by Copper‐Catalyzed Decarboxylation of α‐Keto Acids with Anthranilic Acids. Retrieved from ResearchGate.

  • Zentmyer, D. T., & Wagner, E. C. (1949). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 713-715.
  • Anderson, K. W., & Buchwald, S. L. (2009). Copper-Catalyzed Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones. Organic Letters, 11(22), 5234–5237.
  • Bunce, R. A., et al. (2019). 4H-Benzo[d][2][5]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3569.

  • Bou-Salah, K. M. M., et al. (2019). Design-Syntheses, Characterization and Biological Activity Studies of Azobenzen-P,Pꞌ-Di(3,1-Benzoxazin-4-One-2yl) and Azobenzen-P,Pꞌ-Di[(3- Substituted-3(4H)Quinazolinone-2yl. Egyptian Journal of Chemistry, 62(6), 1145-1156.
  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved from [Link]

Sources

Application

Precision Protocols for the Reductive Alkylation of Substituted Anilines

Application Note: AN-ORG-2026-04 Executive Summary & Challenge Definition The reductive amination of substituted anilines presents a distinct kinetic challenge compared to aliphatic amines. The nitrogen lone pair in anil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-2026-04

Executive Summary & Challenge Definition

The reductive amination of substituted anilines presents a distinct kinetic challenge compared to aliphatic amines. The nitrogen lone pair in anilines is delocalized into the aromatic ring, significantly reducing nucleophilicity (


 of conjugate acid 

4.6 vs. 10.5 for alkyl amines). This effect is exacerbated by electron-withdrawing groups (EWGs) or steric hindrance at the ortho position.

Standard protocols often fail because the equilibrium formation of the iminium ion —the obligate intermediate for reduction—is unfavorable. This guide details three distinct, field-validated protocols designed to overcome these barriers:

  • Method A (The Workhorse): Sodium Triacetoxyborohydride (STAB) for general substrates.

  • Method B (The Activator): Titanium(IV) Isopropoxide mediated reduction for deactivated/hindered anilines.

  • Method C (The Scalable): Catalytic Hydrogenation for industrial viability and green chemistry.

Mechanistic Insight & Causality

To troubleshoot low yields, one must understand the rate-determining step (RDS). For aliphatic amines, the RDS is often the initial attack. For anilines, the RDS is the dehydration of the hemiaminal to the iminium ion .

Pathway Visualization

The following diagram illustrates the critical acid-catalyzed dehydration step required for successful aniline alkylation.

AnilineMechanism Substrates Aniline + Carbonyl Hemiaminal Hemiaminal (Unstable Intermediate) Substrates->Hemiaminal Nucleophilic Attack (Slow for EWG-Anilines) Iminium Iminium Ion (Electrophilic Species) Hemiaminal->Iminium Acid Catalysis (H+) REQUIRED for Dehydration Note CRITICAL CONTROL POINT: Without acid catalysis or Lewis acid activation, the equilibrium favors the Hemiaminal or reverts to Substrates. Hemiaminal->Note Product Secondary Amine Iminium->Product Hydride Transfer (STAB / NaBH4)

Figure 1: Mechanistic pathway highlighting the critical dehydration step. For substituted anilines, the Hemiaminal


 Iminium transition is often the bottleneck.

Protocol A: The Standard (STAB)

Best For: General anilines, aldehydes, and cyclic ketones. Mechanism: Direct reductive amination. STAB is mild enough not to reduce the aldehyde/ketone competitively, allowing "one-pot" execution.

Reagents & Stoichiometry
ComponentEquiv.Role
Aniline 1.0Limiting Reagent
Aldehyde/Ketone 1.1 - 1.5Slight excess drives equilibrium
NaBH(OAc)3 (STAB) 1.5 - 2.0Hydride source
Acetic Acid (AcOH) 1.0 - 5.0Catalyst (Promotes iminium formation)
1,2-DCE SolventPreferred over THF for solubility & drying
Step-by-Step Methodology
  • Preparation: In a dry flask under Nitrogen/Argon, dissolve the Aniline (1.0 equiv) and Aldehyde/Ketone (1.2 equiv) in 1,2-Dichloroethane (DCE) .

    • Why DCE? DCE allows for faster reaction rates than THF and aids in azeotropic drying if needed.

  • Acidification: Add Acetic Acid (1-2 equiv).

    • Note: If the substrate is acid-sensitive, this can be omitted for aldehydes, but it is mandatory for ketones.

  • Reduction: Cool to 0°C (optional, often RT is fine). Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at Room Temperature (20-25°C) for 2–4 hours.

    • Monitoring: Check LCMS for the disappearance of the aniline. If the imine intermediate persists, the reduction is too slow; add more STAB.

  • Quench: Quench with saturated aqueous NaHCO3 .

  • Workup: Extract with DCM or EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.

Reference: Abdel-Magid, A. F., et al. J. Org.[1][2][3][4][5] Chem. 1996 [1].[1][2][4][5]

Protocol B: Lewis Acid Activation (Ti(OiPr)4)

Best For: Electron-deficient anilines (e.g., nitro-, cyano-substituted), sterically hindered ketones, or when Method A fails to reach conversion. Mechanism: Titanium(IV) Isopropoxide acts as a dual-function reagent: a Lewis Acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.[6]

Reagents & Stoichiometry
ComponentEquiv.Role
Aniline 1.0Limiting Reagent
Carbonyl 1.2Substrate
Ti(OiPr)4 1.2 - 1.5Lewis Acid / Dehydrating Agent
NaBH4 1.5Reducing Agent (Added in Step 2)
Ethanol/THF SolventCompatible with borohydride
Step-by-Step Methodology
  • Complexation: In a dry flask, mix Aniline (1.0 equiv), Carbonyl (1.2 equiv), and Ti(OiPr)4 (1.5 equiv) neat or in minimal THF.

  • Incubation: Stir at Room Temperature for 1–6 hours.

    • Checkpoint: The solution often becomes viscous or changes color. This indicates the formation of the titanium-imine complex.

  • Dilution: Dilute with Absolute Ethanol (approx. 0.5 M concentration).

  • Reduction: Add NaBH4 (1.5 equiv) cautiously (gas evolution). Stir for 2–8 hours.

    • Safety: Do not use STAB here; the basicity of the borohydride is needed to decompose the Ti-complex.

  • Quench (Critical): The reaction will contain a messy titanium emulsion. Quench by adding 2N NaOH or Water (approx. 2mL per mmol Ti). Stir vigorously until a white precipitate (TiO2) forms and the supernatant is clear.

  • Filtration: Filter through a Celite pad to remove TiO2. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate to remove EtOH, redissolve in EtOAc, and wash with brine.

Reference: Bhattacharyya, S. J. Org.[5][6][7][8] Chem. 1995; Mattson, R. J., et al. J. Org. Chem. 1990 [2, 3].

Protocol C: Catalytic Hydrogenation (Scalable)

Best For: Large-scale synthesis, industrial applications, and avoiding boron waste. Constraint: Incompatible with nitro groups, benzyl ethers, or alkenes (unless chemoselective catalysts are used).

Step-by-Step Methodology
  • Setup: In a hydrogenation vessel (Parr shaker or autoclave), dissolve Aniline and Aldehyde (1:1 ratio) in Methanol or Ethanol .

  • Catalyst: Add 5-10 wt% Pd/C (e.g., 100 mg catalyst for 1 g substrate).

    • Optimization: For hindered substrates, add 1 equiv of Acetic Acid to protonate the imine.

  • Hydrogenation: Purge with

    
    , then charge with 
    
    
    
    (30–50 psi). Shake/Stir at RT for 4–12 hours.
  • Workup: Filter through Celite (caution: Pd/C is pyrophoric when dry). Concentrate filtrate.

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate protocol for your specific substrate.

DecisionTree Start Start: Select Protocol Q1 Is the Aniline Electron-Deficient? (e.g., NO2, CN, CF3) Start->Q1 Q2 Does the substrate contain reducible groups (alkene, nitro)? Q1->Q2 No (Standard Aniline) MethodB Method B: Ti(OiPr)4 + NaBH4 (Strong Activation) Q1->MethodB Yes (Weak Nucleophile) MethodA Method A: STAB + AcOH (Standard) Q2->MethodA Yes (Chemoselectivity Needed) MethodC Method C: Catalytic H2 (Green/Scale) Q2->MethodC No (Scale-up preferred)

Figure 2: Protocol Selection Logic.

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Reaction (SM remains) Iminium ion not forming.Switch to Method B (Ti-mediated) or add molecular sieves to Method A.
Aldehyde Reduction Only Reducing agent too strong or added too fast.Ensure STAB is used (not NaBH4) in Method A. Add reducing agent after 1h of imine formation.
Dialkylation (Tertiary Amine) Primary amine product is more nucleophilic than starting aniline.Use excess aniline (2-3 equiv) or switch to Reductive Amination via Hemiaminal (indirect method).
Titanium Emulsion Improper quenching in Method B.Use 2N NaOH or Rochelle's Salt solution to break the emulsion.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][4][5] J. Org.[1][2][5][9][10] Chem.1996 , 61, 3849–3862.[1][2][3][4][5] Link

  • Bhattacharyya, S. Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[6][7][8][11] J. Org.[1][2][5][9][10] Chem.1995 , 60, 4928–4929. Link

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. J. Org.[1][2][5][9][10] Chem.1990 , 55, 2552–2554. Link

Sources

Method

Application Notes and Protocols for the Synthesis of Schiff Bases from Halogenated Hydroxybenzoic Acids

For: Researchers, scientists, and drug development professionals. Introduction: The Versatility of Schiff Bases in Modern Chemistry Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a c...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of Schiff Bases in Modern Chemistry

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of modern synthetic chemistry.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone.[2] While Schiff bases derived from aliphatic aldehydes can be unstable, those synthesized from aromatic aldehydes exhibit enhanced stability due to conjugation.[1] This stability, coupled with their synthetic flexibility, has led to their widespread application in various fields, including medicinal chemistry, materials science, and catalysis.[3][4]

The introduction of halogen and hydroxyl moieties onto the benzoic acid scaffold of a Schiff base can significantly modulate its physicochemical and biological properties.[5] Halogen atoms can influence the electronic environment of the molecule, potentially enhancing its biological activity, while the hydroxyl group can participate in hydrogen bonding, a critical interaction in biological systems.[5] Schiff bases derived from salicylic acid and its halogenated derivatives, for instance, have demonstrated potent antibacterial, antifungal, and anticancer activities.[6][7][8] This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of Schiff bases derived from halogenated hydroxybenzoic acids, with a focus on providing practical insights for researchers in drug discovery and development.

Reaction Mechanism and Key Considerations

The formation of a Schiff base is a reversible reaction that typically proceeds under acid or base catalysis, or with the application of heat.[2] The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, followed by a dehydration step to form the imine.

Causality in Experimental Choices
  • Catalyst Selection: The choice between an acid or base catalyst can influence the reaction rate and yield. Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[9] Base catalysis, on the other hand, can deprotonate the amine, increasing its nucleophilicity. In the context of hydroxybenzoic acids, the presence of the acidic carboxylic acid and phenolic hydroxyl groups can influence the optimal catalytic conditions.

  • Solvent System: The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the removal of water, which drives the equilibrium towards the formation of the Schiff base. Alcohols, such as methanol or ethanol, are commonly used as they are good solvents for both the halogenated hydroxybenzoic acid and the primary amine, and the reaction can be conveniently carried out under reflux.[10][11]

  • Reactant Stoichiometry: An equimolar ratio of the halogenated hydroxybenzoic acid and the primary amine is typically employed to ensure complete conversion of the limiting reagent.[12]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis, purification, and characterization of Schiff bases from halogenated hydroxybenzoic acids.

Protocol 1: General Synthesis of a Schiff Base from a Halogenated Hydroxybenzoic Acid

This protocol describes a general method for the condensation reaction between a halogenated hydroxybenzoic acid and a primary amine.

Materials:

  • Halogenated hydroxybenzoic acid (e.g., 5-chlorosalicylic acid, 4-amino-2-hydroxybenzoic acid)

  • Primary amine (e.g., aniline, substituted aniline)

  • Ethanol or Methanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the halogenated hydroxybenzoic acid (10 mmol) in a minimal amount of absolute ethanol (20-30 mL) with gentle warming and stirring.

  • To this solution, add an equimolar amount of the primary amine (10 mmol).

  • Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.[10]

  • Fit the flask with a condenser and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • If precipitation is slow, the solution can be cooled in an ice bath to facilitate crystallization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.

Diagram of the General Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification ReactantA Dissolve Halogenated Hydroxybenzoic Acid in Ethanol ReactantB Add Primary Amine ReactantA->ReactantB Catalyst Add Glacial Acetic Acid (Catalyst) ReactantB->Catalyst Reflux Reflux for 2-4 hours Catalyst->Reflux Cooling Cool to Room Temperature (Precipitation) Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry the Product Washing->Drying FinalProduct FinalProduct Drying->FinalProduct Pure Schiff Base

Caption: Experimental workflow for the synthesis of Schiff bases.

Protocol 2: Purification by Recrystallization

For products that require further purification, recrystallization is a standard and effective method.

Materials:

  • Crude Schiff base product

  • Suitable solvent (e.g., ethanol, methanol, or a solvent mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Transfer the crude Schiff base to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent and gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.

  • Hot filter the solution to remove the activated charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals of the purified Schiff base should form.

  • For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals thoroughly.

Characterization of Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases must be confirmed using various analytical techniques.

Table 1: Key Spectroscopic Data for Schiff Base Characterization
Spectroscopic TechniqueKey FeatureExpected Range/ObservationReference
FT-IR Spectroscopy Azomethine (C=N) stretch1551-1660 cm⁻¹[10][13]
Phenolic (O-H) stretchBroad band around 3360-3438 cm⁻¹[10][13]
Absence of C=O (aldehyde) and N-H (primary amine) stretchesConfirms reaction completion[14]
¹H NMR Spectroscopy Azomethine proton (-CH=N-)Singlet at δ 8.56–8.86 ppm[10][13]
Aromatic protonsMultiplet in the aromatic region (δ 6.8-8.57 ppm)[13]
Phenolic proton (-OH)Broad singlet, often downfield[10]
¹³C NMR Spectroscopy Azomethine carbon (-C=N-)δ 158.2-163.4 ppm[13][15]
Aromatic carbonsMultiple signals in the aromatic region (δ 110-170 ppm)[5]
Diagram of the General Reaction Scheme

SchiffBaseFormation Reactants Halogenated Hydroxybenzoic Acid R-NH₂ (Primary Amine) Products Schiff Base H₂O Reactants->Products  Condensation (H⁺ or OH⁻ catalyst, Reflux)

Caption: General reaction scheme for Schiff base formation.

Applications in Drug Development

Schiff bases derived from halogenated hydroxybenzoic acids are of significant interest to the pharmaceutical industry due to their broad spectrum of biological activities.[3]

  • Antimicrobial Agents: Many of these compounds have demonstrated potent activity against a range of bacteria and fungi.[4][6] For example, Schiff bases derived from 5-chloro-salicylaldehyde have shown promising antibacterial and antifungal properties.[6][16]

  • Anticancer Agents: The imine linkage and the presence of halogen and hydroxyl groups can contribute to the anticancer properties of these molecules.[12] They can act as inhibitors of key enzymes involved in cancer cell proliferation.

  • Antioxidant and Antidiabetic Activities: Certain halogenated Schiff bases have been evaluated for their antioxidant and antidiabetic potential, showing promising results in scavenging free radicals and inhibiting key enzymes related to diabetes.[12]

  • DNA Gyrase and Topoisomerase IV Inhibitors: Recent studies have identified Schiff bases derived from salicylic acid as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, highlighting their potential as novel antibacterial agents.[7][8]

Conclusion

The synthesis of Schiff bases from halogenated hydroxybenzoic acids offers a versatile platform for the development of novel compounds with significant therapeutic potential. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore this promising area of medicinal chemistry. The ability to tune the biological activity of these compounds through systematic structural modifications makes them an attractive target for future drug discovery efforts.

References

  • Shi, L., Ge, H., Tan, S., Li, H., & Song, Y. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564. [Link]

  • Adeiza, A. A., Abdullahi, M., Asikong, B. E., & Ekanem, A. U. (2024). Evaluating the antidiabetes and antioxidant activities of halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde. Scientific Reports, 14(1), 2642. [Link]

  • Arulmurugan, S., Kavitha, H. P., & Venkatraman, B. R. (2010). Biological activities of Schiff base and its complexes: a review. Rasayan Journal of Chemistry, 3(3), 385-410. [Link]

  • Abdel-Rahman, L. H., El-Khatib, R. M., Nassr, L. A., & Abu-Dief, A. M. (2017). Biological and analytical applications of Schiff base metal complexes derived from salicylidene-4-aminoantipyrine and its derivatives: a review. Journal of Coordination Chemistry, 70(14), 2311-2342. [Link]

  • Kumar, S., Dhar, D. N., & Saxena, P. N. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Journal of Basic and Applied Sciences, 2(1), 1-10. [Link]

  • Ogunniran, K. O., Ojo, O. O., & Adeyemi, O. O. (2018). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. International Journal of Scientific & Engineering Research, 9(7), 1054-1060. [Link]

  • Al-Wahaibi, L. H., Mahmoud, M. A., Alzahrani, H. A., Abou-Zied, H. A., Gomaa, H. A. M., Youssif, B. G. M., ... & Rabea, S. M. (2024). Discovery of new Schiff bases of the disalicylic acid scaffold as DNA gyrase and topoisomerase IV inhibitors endowed with antibacterial properties. Frontiers in Chemistry, 12, 1419242. [Link]

  • Al-Wahaibi, L. H., Mahmoud, M. A., Alzahrani, H. A., Abou-Zied, H. A., Gomaa, H. A. M., Youssif, B. G. M., ... & Rabea, S. M. (2024). Discovery of new Schiff bases of the disalicylic acid scaffold as DNA gyrase and topoisomerase IV inhibitors endowed with antibacterial properties. Frontiers in Chemistry, 12, 1419242. [Link]

  • Musa, A., Suraj, I. T., & Sanusi, S. (2022). Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxybenzaldehyde and its cobalt (II) and nickel (II) complexes. IRESPUB Journal of Natural & Applied Sciences, 2(1), 1-7. [Link]

  • Berber, H., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman Üniversitesi Fen Bilimleri Dergisi, 10(1), 179-188. [Link]

  • Singh, R., & Kumar, S. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 203-215. [Link]

  • Shi, L., Ge, H., Tan, S., Li, H., & Song, Y. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564. [Link]

  • Szymańska, E., Wróblewska, A., & Sadowska, B. (2026). Synthesis, Structural Characterization, and In Silico Evaluation of the Salicylidene Schiff Base 4-{(E)-[(2,3-Dihydroxyphenyl)methylidene]amino}-2-hydroxybenzoic Acid as a Promising Scaffold for Human Transthyretin Inhibitor. ACS Omega. [Link]

  • Waziri, I., Usman, M., & Onyinye, A. (2025). Synthesis, Structural Characterization, Biological and In silico Evaluation of Halogenated Schiff Bases as Potential Multifunctional Agents. Journal of Molecular Structure, 1352, 144508. [Link]

  • Abbas, A. K. (2007). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-3597 E-ISSN 2521-3512), 16(2), 24-30. [Link]

  • Yousif, E., Majeed, A., & Al-Sammarrae, K. (2015). METAL COMPLEXES OF SCHIFF BASE DERIVED FROM SALICYLALDEHYDE – A REVIEW. Journal of Chemical and Pharmaceutical Research, 7(1), 104-121. [Link]

  • Yadav, P., & Singh, A. (2024). Overview of Biological Activities and Synthesis of Schiff Base. International Journal for Multidisciplinary Research, 6(4). [Link]

  • MH Chem. (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application [Video]. YouTube. [Link]

  • Kalluru, H., Anusha, K., & Sreelatha, V. (2023). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II). Journal of Advanced Scientific Research, 14(1), 35-39. [Link]

  • Al-Hamdani, A. A. S., Shaker, S. A., & Kassim, H. A. (2025). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. Molecules, 30(22), 5035. [Link]

  • Patel, K. D., & Patel, N. H. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDY OF RARE EARTH COMPLEXES OF SCHIFF BASE DERIVED FROM 4-AMINO-3-HYDROXY BENZOIC ACID. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(7), 3843-3851. [Link]

  • Musa, A., Suraj, I. T., & Sanusi, S. (2022). Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxybenzaldehyde and its cobalt (II) and nickel (II) complexes. IRESPUB Journal of Natural & Applied Sciences, 2(1), 1-7. [Link]

  • Shi, L., Ge, H., Tan, S., Li, H., & Song, Y. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564. [Link]

  • CN103242349A - 5-chlorosalicylaldehyde Schiff base tetra-nucleus copper complex as well as preparation method and application thereof - Google P
  • Patel, K. D., & Patel, N. H. (2021). Synthesis, Characterization and Biological Study of Schiff Bases Derived from 4-Amino-3-Hydroxy Benzoic Acid. E-RESEARCHCO. [Link]

  • Muthu, C., & Thangaraj, K. (2017). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapthone. ScienceOpen. [Link]

  • Sani, U., Kurawa, M. A., & Siraj, I. T. (2022). AN EFFICIENT SYNTHETIC ROUTE, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF Co(II), Ni(II), Cu(II) and Zn(II) SCHIFF BASE COMPLEXES. Bulletin of the Chemical Society of Ethiopia, 36(4), 799-812. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 3-Amino-5-chloro-2-hydroxybenzoic Acid Synthesis

Welcome to the technical support center for the synthesis of 3-Amino-5-chloro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prove...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-chloro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic route. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Plausible Synthetic Workflow

The most direct and reliable method for synthesizing 3-Amino-5-chloro-2-hydroxybenzoic acid begins with the commercially available starting material, 5-Chlorosalicylic acid. The synthesis involves a two-step process: an electrophilic aromatic substitution (nitration) followed by a chemoselective reduction.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 5-Chlorosalicylic Acid B 5-Chloro-2-hydroxy-3-nitrobenzoic acid A->B HNO₃, H₂SO₄ 0-10 °C C 3-Amino-5-chloro-2-hydroxybenzoic acid B->C H₂, Catalyst (e.g., Pt(S)/C) or Fe/HCl

Caption: Proposed two-step synthesis of 3-Amino-5-chloro-2-hydroxybenzoic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question 1: My nitration reaction (Step 1) is yielding a mixture of products with a low yield of the desired 3-nitro isomer. What's happening?

Answer: This is a common issue related to the regioselectivity and reaction conditions of the nitration of a substituted salicylic acid. The hydroxyl (-OH) and carboxylic acid (-COOH) groups have competing directing effects. The -OH group is a strongly activating ortho-, para- director, while the -COOH group is a meta- director.[1]

Potential Causes & Solutions:

  • Cause A: Incorrect Nitrating Agent or Conditions. Standard "mixed acid" (HNO₃/H₂SO₄) is effective, but temperature control is paramount.[2] Runaway reactions can occur, leading to side products or even dangerous thermal explosions.[3]

    • Solution: Maintain a strict temperature protocol, typically between 0-10°C, by adding the nitrating agent dropwise to a cooled solution of the starting material. Using a milder nitrating agent like nitric acid in acetic acid can sometimes improve selectivity but may require longer reaction times.[4][5]

  • Cause B: Formation of the 5-nitro Isomer. Although the 3-position is activated by the hydroxyl group, some formation of 5-nitro-2-hydroxybenzoic acid might occur if the starting material is impure salicylic acid. However, with 5-chlorosalicylic acid, the primary isomers will be at positions 3. The key is controlling the reaction to prevent dinitration or other side reactions.[6]

  • Cause C: Product is Soluble in the Work-up. After quenching the reaction in ice water, your product may not precipitate if it has some solubility in the acidic aqueous mixture.[7]

    • Solution: If no solid crashes out, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or diethyl ether. Follow this with a standard work-up procedure.[7]

G Start Low Yield / Multiple Products in Nitration (Step 1) Q1 Was the temperature maintained at 0-10 °C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Did the product precipitate after quenching on ice? A1_Yes->Q2 Sol_Temp Implement strict temperature control. Add nitrating agent slowly to a cooled solution. A1_No->Sol_Temp A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 TLC shows multiple spots after temperature control? A2_Yes->Q3 Sol_Extract Product may be soluble. Perform liquid-liquid extraction with Ethyl Acetate. A2_No->Sol_Extract A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol_Purify Isomers formed. Purify via recrystallization or column chromatography. A3_Yes->Sol_Purify End Proceed to Reduction A3_No->End

Caption: Troubleshooting logic for low yield in the nitration of 5-Chlorosalicylic acid.

Question 2: During the reduction of the nitro group (Step 2), I am losing the chloro-substituent (hydrodehalogenation). How can I prevent this?

Answer: Hydrodehalogenation is a well-known side reaction in the catalytic hydrogenation of halogenated nitroaromatics.[8] The choice of catalyst and reaction conditions is critical to ensure the chemoselective reduction of the nitro group while preserving the C-Cl bond.

Potential Causes & Solutions:

  • Cause A: Overly Active Catalyst. Standard Palladium on carbon (Pd/C) is often too reactive and can promote the cleavage of the C-Cl bond.[8]

    • Solution 1: Use a More Selective Catalyst. Sulfided Platinum on Carbon (Pt(S)/C) is highly selective for reducing nitro groups in the presence of halogens.[8] Raney Nickel can also be a good alternative to Pd/C for substrates where dehalogenation is a concern.[9]

    • Solution 2: Modify the Reaction Medium. Adding a catalyst inhibitor or "poison" can sometimes suppress hydrodehalogenation, but this requires careful optimization.

  • Cause B: Harsh Reaction Conditions. High hydrogen pressure or elevated temperatures can increase the rate of hydrodehalogenation.

    • Solution: Conduct the reaction under milder conditions (e.g., lower H₂ pressure, room temperature). Monitor the reaction closely by TLC or HPLC to stop it as soon as the starting material is consumed.

  • Alternative Reduction Method: If catalytic hydrogenation proves problematic, consider a classic Bechamp reduction using iron metal in an acidic medium (e.g., acetic acid or dilute HCl).[10] This method is often very effective for reducing nitro groups on an industrial scale without affecting aryl halides.[9][10]

Problem Potential Cause Recommended Solution Citation
Loss of Chlorine Catalyst (e.g., Pd/C) is too active.Switch to a more selective catalyst like sulfided Platinum on Carbon (Pt(S)/C) or Raney Nickel.[8][9]
Slow or Incomplete Reaction Catalyst poisoning or insufficient activity.Increase catalyst loading moderately. Ensure the solvent is pure and the starting material is free of potential poisons (e.g., sulfur compounds).[8]
Mixture of Products Incomplete reaction or side reactions.Use an alternative method like the Bechamp reduction (Fe/HCl) for better selectivity.[10]
Difficult Purification Product is difficult to separate from catalyst.After the reaction, filter the mixture through a pad of Celite to completely remove the catalyst before work-up.[8]

Table 1: Troubleshooting Guide for Nitro Group Reduction (Step 2).

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for the nitration step? A1: Nitration with mixed acid is highly exothermic and can lead to runaway reactions.[3] Always perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and add the nitrating agent slowly to a vessel cooled in an ice bath to maintain strict temperature control. Quenching should also be done slowly by pouring the reaction mixture onto a large amount of crushed ice.[7]

Q2: Could I use the Kolbe-Schmitt reaction to synthesize this molecule? A2: Theoretically, yes. The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide.[11][12] You could start with 4-chloro-2-aminophenol, form the corresponding phenoxide with a strong base (like sodium or potassium hydroxide), and then react it with carbon dioxide under high pressure and temperature.[13] However, optimizing the regioselectivity to favor carboxylation ortho to the hydroxyl group could be challenging and may result in a mixture of isomers. The proposed nitration/reduction route is generally more straightforward and higher yielding.

Q3: What analytical methods are best for monitoring the reaction and assessing final product purity? A3: For reaction monitoring, Thin-Layer Chromatography (TLC) is a quick and effective method. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the preferred method.[14] A typical setup would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Q4: How should I purify the final product, 3-Amino-5-chloro-2-hydroxybenzoic acid? A4: The primary method for purification is recrystallization.[14] A suitable solvent system (e.g., ethanol/water or acetic acid/water) should be chosen where the product is soluble at high temperatures but sparingly soluble at room temperature or below. If isomeric impurities are present, column chromatography may be necessary. For acidic products like this, it's often beneficial to adjust the pH during work-up to facilitate separation. For instance, making the aqueous solution basic will deprotonate the carboxylic acid and phenol, making it water-soluble and allowing for extraction of non-acidic impurities with an organic solvent. The product can then be precipitated by re-acidifying the aqueous layer.[15]

References

  • BenchChem. (2025). Technical Support Center: Selective Catalytic Reduction of Nitro Groups in the Presence of Chloro Substituents. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid. BenchChem.
  • Marks, B. (1956). Process for purifying p-aminobenzoic. U.S.
  • Glasovac, Z., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(11), 1641-1648.
  • Organic-Chemistry.org. (n.d.). Bechamp Reduction. Retrieved from [Link]

  • Cravotto, G., et al. (2018).
  • Ciba-Geigy Corp. (1997). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Shavel, J., & Bobowski, G. (1957). Process for preparing s-chlorosalicylic. U.S.
  • Wikipedia. (2023). Kolbe–Schmitt reaction. Retrieved from [Link]

  • BenchChem. (2025).
  • Kumar, M., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 87-96.
  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 2.
  • Saito, Y., et al. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane.
  • Zhang, L., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(4), 166-170.
  • BenchChem. (2025).
  • Gang, J. (2017). Synthetic method of 5-nitrosalicylic acid.
  • BenchChem. (2025).
  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Forni, A., et al. (2001). Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid. Molecules, 6(12), M260.
  • Boros, D., et al. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15.
  • J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of 5-Nitrosalicylic Acid. Retrieved from [Link]

  • Supporting Information for "Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents".
  • Rankin, G. O., et al. (2014). 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation. Chemico-Biological Interactions, 224, 60-66.
  • ExSyn Corp. (2025). In focus: 4-Aminobenzoic Acid (PABA).
  • Frost, J. W., & Draths, K. M. (2014). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. U.S.
  • Cardillo, P., et al. (2006). Batch salicylic acid nitration by nitric acid/acetic acid mixture under isothermal, isoperibolic and adiabatic conditions.
  • Rankin, G. O., et al. (2015).
  • Sankar, M., et al. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 111-122.
  • Reddit. (2023).
  • Lejarazo Gómez, E. F. (2013).
  • YouTube. (2022).
  • Kumar, R., & Maurya, R. A. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Scientific Research Publishing.
  • Golshani, S., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Sci-Space.
  • Nielsen, J., & Linderberg, F. (2001). Combinatorial synthesis of small-molecule libraries using 3-amino-5-hydroxybenzoic acid.
  • YouTube. (2021). Synthesis of 5 and 3-nitrosalicylic acid.
  • YouTube. (2020). Kolbe-Schmitt Reaction.
  • Kumar, P., et al. (2013).
  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2)
  • Raza, A. R., et al. (2010). 5-Chloro-2-hydroxybenzoic acid.
  • Kumar, R., & Maurya, R. A. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Sci-Space.
  • Nitration of Substituted Aromatic Rings and R
  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Deriv
  • Zhang, Q., et al. (2020). Photochemical reaction mechanism of 4-chloro-2-aminophenol and superoxide ions.
  • Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics.

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 3-Amino-5-chloro-2-hydroxybenzoic acid in Reactions

Welcome to the comprehensive guide for troubleshooting solubility challenges with 3-Amino-5-chloro-2-hydroxybenzoic acid. This powerful intermediate is a cornerstone in the synthesis of a wide array of pharmaceuticals an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive guide for troubleshooting solubility challenges with 3-Amino-5-chloro-2-hydroxybenzoic acid. This powerful intermediate is a cornerstone in the synthesis of a wide array of pharmaceuticals and advanced materials. However, its unique molecular structure, featuring acidic and basic functional groups alongside a halogenated aromatic ring, frequently presents solubility hurdles. This guide provides a scientifically grounded, experience-driven framework to diagnose and resolve these issues, ensuring your reactions proceed efficiently and with high reproducibility.

The Science Behind the Solubility Challenge

3-Amino-5-chloro-2-hydroxybenzoic acid's solubility is a complex function of its competing structural features. The carboxylic acid and amino groups can ionize, making its solubility highly sensitive to pH. Conversely, the chlorinated benzene ring imparts significant hydrophobic character. This dual nature means that no single solvent is universally optimal.

Key Physicochemical Characteristics:

PropertyValue/NatureImpact on Solubility
Molecular Formula C₇H₆ClNO₃A relatively small molecule with multiple polar, hydrogen-bonding groups.
Molecular Weight 187.58 g/mol Moderate molecular weight.
pKa Values Multiple pKa values for the carboxylic acid and the conjugate acid of the amino group.This leads to a zwitterionic state near neutral pH, resulting in very low aqueous solubility at its isoelectric point.
Melting Point Approximately 235°C (with decomposition)The high melting point is indicative of a stable crystal lattice and strong intermolecular forces, primarily hydrogen bonding, which resist dissolution.
General Solubility Sparingly soluble in water and many common organic solvents at room temperature.Dissolution often requires heating, the use of highly polar aprotic solvents, or chemical modification (e.g., salt formation).

Troubleshooting Guides and In-Depth FAQs

This section provides direct answers to common questions and step-by-step protocols to systematically overcome solubility problems.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable starting solvents for reactions involving 3-Amino-5-chloro-2-hydroxybenzoic acid, such as N-acylation?

For anhydrous reactions like N-acylation, polar aprotic solvents are the preferred choice. These solvents excel at solvating both the polar and nonpolar segments of the molecule.

  • Primary Recommendations: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are highly effective due to their strong dipole moments and ability to act as hydrogen bond acceptors, which helps to break down the solute's crystal lattice.

  • Secondary Options: For reactions requiring less polar media, a mixture of a primary solvent with a co-solvent can be effective. For example, Tetrahydrofuran (THF) with 5-10% DMF can provide a good balance.[1]

Q2: How can I leverage pH to my advantage for dissolving this compound, especially in aqueous or protic media?

Manipulating the pH is a powerful technique for controlling the solubility of 3-Amino-5-chloro-2-hydroxybenzoic acid by altering its ionization state.

  • In Acidic Conditions (pH < 2): The amino group is protonated to form -NH₃⁺, while the carboxylic acid remains largely protonated (-COOH). The resulting cationic species has enhanced aqueous solubility.

  • Near Neutral pH (Isoelectric Point): The molecule exists as a zwitterion, with both a carboxylate (-COO⁻) and a protonated amino group (-NH₃⁺). The net neutral charge minimizes interactions with water molecules, leading to a significant decrease in solubility.

  • In Basic Conditions (pH > 8): The carboxylic acid is deprotonated to form the carboxylate anion (-COO⁻), while the amino group is in its neutral -NH₂ form. This anionic species is typically very soluble in water.[2][3]

This pH-dependent solubility is not only useful for reactions but also for purification, allowing for selective precipitation of the product or impurities.

Q3: My reaction is failing because the starting material is precipitating mid-reaction. What's happening and how do I fix it?

Precipitation during a reaction is a common sign that the solvent system is no longer able to support the solubility of all components.

  • Change in Solute Concentration: As the reaction progresses, the concentration of the starting material decreases, which can sometimes lead to precipitation if it was initially near its saturation point.

  • Formation of an Insoluble Product or Intermediate: The newly formed product or an intermediate may be less soluble in the reaction medium than the starting materials.

  • Temperature Fluctuations: If the reaction was heated to achieve initial dissolution, even a small drop in temperature can cause the compound to crash out of solution.

Immediate Corrective Actions:

  • Gentle Re-heating: Carefully warm the reaction mixture to see if the precipitate redissolves.

  • Addition of a Co-solvent: Introduce a small volume of a highly polar solvent like DMF or DMSO to increase the overall solvating power of the medium.[4][]

  • Stirring Rate: In some cases, increasing the agitation can help maintain a fine suspension and facilitate the reaction, even if complete dissolution is not achieved.[6]

Q4: Are there methods to enhance solubility without resorting to high temperatures, which could degrade my reagents?

Yes, several techniques can improve solubility at or near room temperature.

  • Use of Co-solvents: As mentioned, adding a small amount of a highly polar solvent can significantly boost solubility in a less polar primary solvent. This is a widely used and effective strategy.[1][4][][7][8]

  • Phase-Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., an organic solvent and water), a phase-transfer catalyst can be invaluable.[6][9][10] The catalyst, often a quaternary ammonium salt, forms an ion pair with the deprotonated carboxylic acid, transporting it into the organic phase where it can react with other organic-soluble reagents.[11]

  • Sonication: The use of an ultrasonic bath can provide the energy needed to break up the crystal lattice and promote dissolution without the need for bulk heating.

  • In-situ Salt Formation: For reactions in organic solvents that can tolerate a base, adding a suitable organic base (e.g., triethylamine or DBU) can form a more soluble organic salt of the carboxylic acid.

Experimental Protocols
Protocol 1: Systematic Solvent and Co-solvent Screening

Objective: To efficiently identify an optimal solvent or co-solvent system for a target concentration.

Methodology:

  • Preparation: Dispense a fixed amount (e.g., 10 mg) of 3-Amino-5-chloro-2-hydroxybenzoic acid into several small, sealable vials.

  • Initial Solvent Screening:

    • To each vial, add 1 mL of a different test solvent (e.g., DMF, DMSO, THF, Acetonitrile, Ethyl Acetate, Dichloromethane).

    • Stir or shake vigorously at room temperature for 15 minutes.

    • Record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Elevated Temperature Screening:

    • For solvents that did not achieve full dissolution, heat the vials to a controlled temperature (e.g., 50°C) and continue to stir.

    • Note any changes in solubility.

  • Co-solvent Evaluation:

    • For promising but imperfect primary solvents, prepare new samples with a co-solvent. For example, to 0.9 mL of THF, add 0.1 mL of DMF (10% v/v).

    • Repeat the dissolution test at room temperature and with heating.

  • Data Analysis: Compile the results in a table to clearly identify the most effective solvent system for your required concentration and temperature constraints.

Example Data Summary Table:

Solvent SystemSolubility at 25°CSolubility at 50°CComments
DMFHighVery HighExcellent choice, but high boiling point can complicate removal.
THFLowModerateMay require heating.
THF + 10% DMFModerateHighA good compromise for reactions sensitive to highly polar solvents.
AcetonitrileLowModerateCan be a good option if compatible with reaction chemistry.
Protocol 2: pH-Mediated Dissolution for Aqueous Reactions

Objective: To achieve a homogeneous aqueous solution by converting the acid to its soluble salt form.

Methodology:

  • Suspension: Create a slurry of the 3-Amino-5-chloro-2-hydroxybenzoic acid in water or a water/co-solvent mixture.

  • Base Addition: While stirring, slowly add a suitable base (e.g., 1M NaOH, K₂CO₃, or an organic amine like triethylamine) dropwise.

  • Monitoring: Continuously monitor the pH. As the pH rises above the pKa of the carboxylic acid, the solid will begin to dissolve.

  • Homogeneous Solution: Continue adding the base until all the solid has dissolved, which typically occurs at a pH greater than 8.

  • Reaction: The resulting clear solution of the carboxylate salt is now ready for the subsequent reaction steps.

Visualizing the Path to Solubility

The following diagrams illustrate the key decision-making processes and scientific principles for overcoming solubility issues.

G cluster_start Initial Assessment cluster_troubleshooting Solubility Troubleshooting cluster_outcome Result start Define Reaction Conditions (Solvent, Temperature, Anhydrous/Aqueous) solubility_check Is the Starting Material Soluble? start->solubility_check heat Apply Gentle Heating solubility_check->heat No success Proceed with Reaction solubility_check->success Yes cosolvent Add a Polar Aprotic Co-solvent (e.g., 5-10% DMF) heat->cosolvent Still Insoluble heat->success Dissolved ph_adjust Adjust pH (for aqueous/protic systems) cosolvent->ph_adjust Still Insoluble cosolvent->success Dissolved ptc Consider Phase-Transfer Catalysis ph_adjust->ptc Still Insoluble ph_adjust->success Dissolved ptc->success Effective reassess Re-evaluate Synthetic Route/ Solvent Choice ptc->reassess

Caption: A systematic workflow for troubleshooting solubility.

G cluster_ph_effect Impact of pH on Aqueous Solubility acidic Low pH (<2) Cationic Form (+) Soluble neutral Isoelectric Point (pH ~3-5) Zwitterionic Form (+/-) Insoluble acidic->neutral Increase pH basic High pH (>8) Anionic Form (-) Soluble neutral->basic Increase pH

Caption: The relationship between pH and the ionization state and solubility of the molecule.

References
  • Co-solvents in Chemistry: An overview of how co-solvents are used to increase the solubility of poorly-soluble compounds in various applications.

  • 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid Properties: Physicochemical data for a structurally related compound, highlighting its limited water solubility.

  • Cosolvents in Formulation: Discussion on the use of water-miscible organic solvents to increase the solubility of poorly water-soluble compounds.

  • pH and Co-solvent Optimization: A description of how pH adjustment and co-solvents can be combined to enhance the solubility of poorly soluble drugs.

  • Mechanisms of Co-solvent Enhanced Solubility: A study on the thermodynamic principles behind solubility enhancement by co-solvents in supercritical fluids.

  • Phase-Transfer Catalysis Overview: A description of phase-transfer catalysts and their function in facilitating reactions between reactants in different phases.

  • Solubility of Carboxylic Acids in Organic Solvents: A study on how water can increase the solubility of carboxylic acids in certain organic solvents.

  • Hydrophobic Effect and Co-solvents: A discussion on the molecular-level effects of co-solvents on the aqueous solubility of nonpolar solutes.

  • Phase Transfer Catalysis in N-Alkylation: An example of using phase transfer catalysis for the N-alkylation of aromatic carboxamides without a solvent.

  • Properties of a Structurally Similar Compound: Information on 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid, which shares some structural motifs.

  • Reactions of Carboxylic Acids: A general overview of the reactions of carboxylic acids, including salt formation to increase solubility.

  • Mechanism of Phase Transfer Catalysis: A detailed look at the mechanisms and applications of phase transfer catalysis.

  • Carboxylic Acids in Catalysis: A review of the use of carboxylic acids as functional groups in metallaphotoredox catalysis.

  • Introduction to Phase Transfer Catalysis: A primer on the principles and applications of phase transfer catalysis.

  • Phase Transfer Catalysis in Esterification: An application of phase transfer catalysis in the esterification of organic acids.

  • Synthesis of a Related Hydroxybenzoic Acid: A synthetic route for a related compound, highlighting the use of esterification to modify solubility for purification.

  • Properties of Carboxylic Acids: A general overview of the physical and chemical properties of carboxylic acids, including solubility.

  • Salt Formation of Carboxylic Acids: A discussion on the reaction of carboxylic acids with bases to form water-soluble ionic salts.

Sources

Troubleshooting

Reaction Optimization Center: Reductive Amination of Ketones

Status: Online Operator: Senior Application Scientist Ticket ID: RA-KET-001 Subject: Troubleshooting Low Yield in Ketone Reductive Amination Welcome to the Reaction Optimization Center. I understand you are seeing low yi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: RA-KET-001 Subject: Troubleshooting Low Yield in Ketone Reductive Amination

Welcome to the Reaction Optimization Center.

I understand you are seeing low yields in your reductive amination. Unlike aldehydes, which are electrophilically eager, ketones are sterically hindered and electronically stubborn. Low yield usually stems from one of three distinct failure modes: Incomplete Imine Formation , Competitive Reduction , or Workup Sequestration .

This guide is structured to diagnose your specific failure mode and apply the correct chemical patch.

Module 1: The Diagnostic Triage

"My yield is low. What is happening?"

Before adding more reagents, you must determine where the mass balance is going. Run an LCMS or TLC of the crude reaction mixture before workup.

Observation (LCMS/TLC)DiagnosisThe "Why"Recommended Module
Starting Ketone is the major peak.Equilibrium Stagnation The imine is not forming. Ketones often require forcing conditions to dehydrate.Go to Module 2
Alcohol (reduced ketone) is the major peak.Selectivity Failure The hydride reduced the ketone before the amine could react.Go to Module 3
Product mass is present, but isolated yield is low.Sequestration The product is trapped in a Boron-Amine complex or water layer.Go to Module 4
Diagnostic Logic Flow

DiagnosticFlow Start Analyze Crude Rxn (LCMS / TLC) Result What is the major component? Start->Result Ketone Starting Ketone (Unreacted) Result->Ketone SM Remains Alcohol Alcohol Byproduct (Direct Reduction) Result->Alcohol Wrong Mass Product Desired Product (Mass Detected) Result->Product Correct Mass Action1 Solution: Force Dehydration (Ti(OiPr)4 / Sieves) Ketone->Action1 Action2 Solution: Change Hydride/pH (STAB / Borch) Alcohol->Action2 Action3 Solution: Break Boron Complex (Acidic Workup) Product->Action3

Figure 1: Diagnostic logic tree for identifying the root cause of low yield.

Module 2: The Equilibrium Problem (Imine Formation)

"I have unreacted ketone remaining. Adding more hydride doesn't help."

The Science: Reductive amination is a two-step process.[1]

  • Equilibrium: Ketone + Amine

    
     Imine + 
    
    
    
  • Reduction: Imine + Hydride

    
     Amine
    

With ketones, the equilibrium constant (


) is often small due to steric bulk. If 

lies to the left, adding hydride merely reduces the unreacted ketone to an alcohol. You must push the equilibrium to the right before or during reduction.

The Protocol: Titanium(IV) Isopropoxide Method (Mattson Protocol) When standard conditions fail, Titanium(IV) Isopropoxide [Ti(OiPr)


] is the gold standard. It acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving equilibrium).
  • Mix: Combine Ketone (1.0 equiv) and Amine (1.2–1.5 equiv) in neat Ti(OiPr)

    
     (2.0 equiv).
    
    • Note: If reagents are solid, use a minimal amount of dry THF or DCE.

  • Stir: 1–4 hours at RT. (The solution often becomes viscous).

  • Dilute: Add Ethanol or Methanol (required solvent for the hydride step).

  • Reduce: Add NaBH

    
     (1.5 equiv) or NaCNBH
    
    
    
    cautiously.
  • Quench: Add water. A heavy white precipitate (TiO

    
    ) will form. Filter through Celite before extraction.
    

Expert Insight: Do not skip the "neat" stirring phase. This pre-complexation is critical for sterically hindered ketones (e.g., adamantone, substituted cyclohexanones) [1].

Module 3: The Selectivity Problem (Hydride Selection)

"I am isolating the alcohol (reduced ketone) instead of the amine."

The Science: This is a kinetic competition. You need a hydride that reduces the Imine fast but the Ketone slow.

Comparison of Reducing Agents

ReagentAcronymSelectivityToxicityBest Use Case
Sodium Triacetoxyborohydride STABHigh LowFirst-line choice. Excellent for ketones. Tolerates acid sensitive groups.[2] [2]
Sodium Cyanoborohydride NaCNBH

MediumHigh (HCN)Use only if STAB fails or for pH-controlled "Borch" conditions.
Sodium Borohydride NaBH

LowLowOnly for "Two-Step" methods (after imine is fully formed).

The Protocol: The "Abdel-Magid" STAB Method This is the modern standard replacing the toxic Cyanoborohydride method.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2][3] (Avoid MeOH, it reacts with STAB).

  • Setup: Ketone (1.0 equiv) + Amine (1.1 equiv) + Acetic Acid (1.0–2.0 equiv).

    • Why Acid? Acid catalysis is required to protonate the ketone/imine, accelerating formation.

  • Reagent: Add STAB (1.5 equiv) in one portion.

  • Time: Stir 2–24 hours.

Expert Insight: If you see alcohol formation using STAB, your imine formation is too slow. Switch to the Two-Step method: Pre-form the imine with sieves or Ti(OiPr)


 (Module 2), then add the hydride [2].
Module 4: The "Hidden" Yield Loss (Workup)

"LCMS shows conversion, but I isolated nothing."

The Science: Boron reagents (especially Cyanoborohydride and STAB) form stable, lipophilic complexes with amines. If you simply partition between water and DCM, your product may stay in the organic layer bound to boron, or stay in the aqueous layer if it's too polar.

The Protocol: Breaking the Complex

  • Quench: Add MeOH to destroy excess hydride.

  • Acid Hydrolysis: Add aqueous HCl (1M or 2M) until pH < 2. Stir for 30 minutes.

    • Mechanism:[1][4][5][6] This hydrolyzes the Boron-Nitrogen bond.

  • Basify: Adjust pH to > 10 using NaOH or Na

    
    CO
    
    
    
    .
  • Extract: Now extract with DCM or EtOAc. Your amine is free and in the organic layer.

Visualizing the Pathway

Understanding the mechanistic bottlenecks helps you choose the right module.

Mechanism Ketone Ketone (Start) Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine Alcohol Alcohol (Side Product) Ketone->Alcohol + Hydride (Slow Reduction) Hemiaminal->Ketone Reversible Imine Imine / Iminium (Key Intermediate) Hemiaminal->Imine - H2O (Ti(OiPr)4 helps here) Amine Amine (Product) Imine->Amine + Hydride (Fast Reduction)

Figure 2: Reaction pathway showing the critical dehydration step (Yellow Arrow) where Ti(OiPr)4 acts, and the competitive reduction path (Red Node).[1]

References
  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1][7] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][7][8][9] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[2][11] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[6][10] The cyanohydridoborate anion as a selective reducing agent.[1][3][9][10][12] Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Optimization

Strategies to Avoid Overalkylation in Amine Synthesis: A Technical Support Guide

Welcome to the Technical Support Center for Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of overalkylation in thei...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of overalkylation in their synthetic workflows. My aim is to provide not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

The Challenge of Overalkylation

Direct alkylation of amines with alkyl halides is often plagued by poor selectivity.[1][2] The initial alkylation of a primary amine yields a secondary amine, which is frequently more nucleophilic than the starting material.[2] This increased reactivity leads to a subsequent alkylation, producing a tertiary amine, and can even proceed to form a quaternary ammonium salt.[2][3][4] This "runaway" reaction results in a mixture of products that can be difficult and costly to separate, impacting yield and purity.[1][2]

This guide provides a series of troubleshooting questions and detailed strategies to help you navigate this synthetic hurdle and achieve selective mono-alkylation.

Frequently Asked Questions & Troubleshooting

Q1: My direct alkylation of a primary amine is giving me a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I favor mono-alkylation?

This is the classic overalkylation problem. Here are several key parameters to investigate and optimize:

  • Stoichiometry Control: While it may seem counterintuitive, using a large excess of the primary amine can favor the formation of the secondary amine. By increasing the concentration of the starting amine, the alkylating agent is statistically more likely to react with the primary amine rather than the newly formed, and less concentrated, secondary amine.[1] However, this approach can be atom-inefficient, especially if the amine is valuable.[1]

  • Solvent and Base Selection: The choice of solvent and base can significantly influence the reaction's selectivity.[1][5]

    • Solvents: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can stabilize charged intermediates.[6][7] In some cases, ionic liquids have been shown to reduce overalkylation.[8]

    • Bases: The use of specific bases can suppress overalkylation. Cesium bases, such as cesium hydroxide (CsOH) or cesium carbonate (Cs2CO3), have been shown to promote mono-N-alkylation with high chemoselectivity.[2][9][10] The "cesium effect" is thought to arise from the formation of a sterically hindered amine-cesium complex, which tempers the nucleophilicity of the secondary amine.[8]

  • Temperature and Reaction Time: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product (mono-alkylation) over the thermodynamically more stable poly-alkylated products. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is maximized.

  • Flow Chemistry: For industrial applications, flow chemistry can be a powerful tool to control stoichiometry and reaction time with high precision, thereby minimizing overalkylation.[1]

Q2: I need to synthesize a pure primary amine. Is direct alkylation of ammonia a viable strategy?

Direct alkylation of ammonia with an alkyl halide is generally not a good method for preparing primary amines because it leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[3][4] To selectively synthesize primary amines, alternative methods are strongly recommended.

One of the most reliable methods is the Gabriel Synthesis .[11][12][13][14] This procedure uses potassium phthalimide as an ammonia surrogate.[11][12][15] The phthalimide nitrogen is deprotonated to form a nucleophile that attacks an alkyl halide in an SN2 reaction.[11][12][15] Importantly, the resulting N-alkylphthalimide is not nucleophilic and will not undergo further alkylation.[12] The primary amine is then liberated by reacting the N-alkylphthalimide with hydrazine.[11][12][15]

  • Formation of Potassium Phthalimide: Dissolve phthalimide in ethanol and add one equivalent of potassium hydroxide. The potassium salt will precipitate and can be collected by filtration.[13][15]

  • N-Alkylation: Suspend potassium phthalimide in a suitable solvent (e.g., DMF) and add the desired primary alkyl halide. Heat the mixture to drive the SN2 reaction to completion. Monitor by TLC.

  • Hydrolysis (Cleavage): After cooling the reaction, add hydrazine hydrate and reflux the mixture. This will cleave the N-alkylphthalimide, forming the desired primary amine and phthalhydrazide as a byproduct.[15]

  • Work-up and Purification: After the reaction is complete, the primary amine can be isolated through extraction and purified by distillation or chromatography.

Q3: I am trying to synthesize a secondary amine from a primary amine. Besides optimizing direct alkylation, are there more robust methods?

Yes, several strategies offer better control and selectivity for the synthesis of secondary amines.

  • Reductive Amination: This is arguably one of the most effective and widely used methods for synthesizing secondary amines.[2][16] The process involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target secondary amine.[3][16][17][18][19] Overalkylation is avoided because the imine formation is a single addition event.[16]

    • Key Reagents: A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly popular due to their selectivity for reducing the iminium ion in the presence of the carbonyl starting material.[16][17][18]

  • Using Protecting Groups: A reliable, albeit longer, route involves protecting the primary amine, performing the alkylation, and then deprotecting it.

    • Boc Protection: The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines.[20][21][22][23] The primary amine is first converted to a less nucleophilic N-Boc carbamate.[20][21][23] This protected amine can then be mono-alkylated. Subsequent removal of the Boc group under acidic conditions yields the desired secondary amine.[20][21][22][23]

G Start Primary Amine (R-NH2) Step1 Boc Protection (Boc)2O, Base Start->Step1 Intermediate1 N-Boc Protected Amine (R-NHBoc) Step1->Intermediate1 Step2 N-Alkylation NaH, R'-X Intermediate1->Step2 Intermediate2 N-Alkyl-N-Boc Amine (R-N(R')Boc) Step2->Intermediate2 Step3 Deprotection TFA or HCl Intermediate2->Step3 End Secondary Amine (R-NHR') Step3->End

Caption: Boc-protection strategy for mono-alkylation.

Troubleshooting Guide: At a Glance

Problem Potential Cause(s) Recommended Solution(s)
Mixture of primary, secondary, and tertiary amines Overalkylation due to high reactivity of product amine.Use a large excess of the starting amine.[1] Lower the reaction temperature. Switch to reductive amination.[2][16]
Formation of quaternary ammonium salt Excessive alkylation.Strictly control stoichiometry of the alkylating agent. Use a sterically hindered base. Consider an alternative synthetic route like the Gabriel synthesis for primary amines.[11][12]
Low yield of desired mono-alkylated product Competing overalkylation. Poor reactivity of starting materials.Optimize solvent and base (consider cesium bases).[9][10] Increase reaction temperature cautiously while monitoring for side products. Use a more reactive alkylating agent (e.g., iodide instead of bromide).[6]
Difficulty in purifying the desired amine Presence of multiple alkylated products with similar properties.Employ a more selective synthetic method to simplify the product mixture (e.g., protecting groups, Gabriel synthesis, reductive amination).

Advanced Strategies & Considerations

  • Self-Limiting Alkylation: Recent research has explored novel reagents that enable self-limiting alkylation. For instance, N-aminopyridinium salts can act as ammonia surrogates, where the initially formed N-alkyl-N-pyridinium amine is less nucleophilic, thus preventing overalkylation.[24]

  • Alkylation with Alcohols: As a greener alternative to alkyl halides, alcohols can be used as alkylating agents. These reactions often require a catalyst, such as manganese or nickel pincer complexes, and proceed via a hydrogen autotransfer mechanism.[2][25][26]

  • Chemoselectivity in Polyfunctional Molecules: When dealing with molecules containing multiple nucleophilic sites (e.g., amino alcohols), careful selection of reaction conditions is crucial to achieve selective N-alkylation over O-alkylation. The principles of Hard and Soft Acids and Bases (HSAB) can be a useful guide.

By understanding the mechanisms behind overalkylation and employing the strategic approaches outlined in this guide, you can significantly improve the selectivity and efficiency of your amine synthesis endeavors.

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 2). Total Synthesis. [Link]

  • Gabriel Synthesis - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]

  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines - ACS Publications. (2002, January 12). ACS Publications. [Link]

  • Amine Protection / Deprotection - Fisher Scientific. (n.d.). Fisher Scientific. [Link]

  • Gabriel Synthesis - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Wordpress. [Link]

  • Video: Preparation of 1° Amines: Gabriel Synthesis - JoVE. (2025, May 22). JoVE. [Link]

  • UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis - ajay bhadouriya. (n.d.). Ajay Bhadouriya. [Link]

  • Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines | Organic Letters - ACS Publications. (n.d.). ACS Publications. [Link]

  • Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions - Chemical Communications (RSC Publishing). (n.d.). RSC Publishing. [Link]

  • The Gabriel Synthesis (How to make a primary amine) | Named Reactions [Ep. 2] - YouTube. (2026, January 21). YouTube. [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Master Organic Chemistry. [Link]

  • Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. (2025, August 6). [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. (n.d.). SciSpace. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. (2024, June 4). ACS Publications. [Link]

  • Troubleshooting Amine Unit Simulations - Bryan Research & Engineering, LLC. (2008, June 2). Bryan Research & Engineering, LLC. [Link]

  • Amine Troubleshooting - Sulfur Recovery Engineering Inc. (n.d.). Sulfur Recovery Engineering Inc. [Link]

  • 24.6: Synthesis of Amines - Chemistry LibreTexts. (2025, February 24). Chemistry LibreTexts. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry - ACS Publications. (2025, May 21). ACS Publications. [Link]

  • Alkylation of N-substituted 2-phenylacetamides - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed. (2024, May 8). PubMed. [Link]

  • Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]

  • Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd. (n.d.). Scribd. [Link]

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Amine Gas Treating Unit - Best Practices - Troubleshooting Guide | PDF - Slideshare. (n.d.). Slideshare. [Link]

  • Amine synthesis problem : r/chemhelp - Reddit. (2020, November 1). Reddit. [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025, July 11). [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS.org. (2019, November 6). ACS Publications. [Link]

  • 20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts. (2015, March 17). Chemistry LibreTexts. [Link]

  • 24.7 Reactions of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). OpenStax. [Link]

Sources

Optimization

Optimizing Buchwald-Hartwig amination conditions to prevent dehalogenation.

Topic: Prevention of Dehalogenation (Hydrodehalogenation) Ticket ID: BH-OPT-001 Support Tier: Senior Application Scientist Status: Open Introduction Welcome to the Advanced Catalysis Support Center. You are likely here b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Dehalogenation (Hydrodehalogenation)

Ticket ID: BH-OPT-001 Support Tier: Senior Application Scientist Status: Open

Introduction

Welcome to the Advanced Catalysis Support Center. You are likely here because your LCMS trace shows the mass of the reduced arene (Ar-H ) instead of your desired product (Ar-N-R ), or you have lost a halogen substituent (Cl, Br) intended for downstream functionalization.

Dehalogenation (specifically hydrodehalogenation) is the most common "silent killer" in Palladium-catalyzed C-N cross-coupling. It occurs when the catalytic cycle is hijacked by


-hydride elimination or hydride transfer, reducing your aryl halide rather than coupling it.

This guide provides a root-cause analysis, optimization protocols, and a self-validating workflow to eliminate this pathway.

Module 1: Diagnostic Workflow

Before altering conditions, confirm the failure mode. Use this logic tree to diagnose the specific type of dehalogenation.

DiagnosticFlow Start START: Analyze Reaction Outcome CheckMass Check LCMS/GCMS Mass Start->CheckMass Reduced Mass = Ar-H (Reduced) CheckMass->Reduced Ar-X became Ar-H WrongHalogen Mass = Ar-N-R (Wrong Isomer) CheckMass->WrongHalogen Ar-Cl reacted, Ar-Br stayed CheckBase Check Base Used Reduced->CheckBase Chemoselectivity Cause: Poor Chemoselectivity (Oxidative Addition into Cl instead of Br) WrongHalogen->Chemoselectivity Alkoxide Alkoxide (NaOtBu, KOtBu)? CheckBase->Alkoxide Inorganic Carbonate/Phosphate? CheckBase->Inorganic CheckLigand Check Ligand Class BetaH_Elim Cause: β-Hydride Elimination (From Base or Amine) CheckLigand->BetaH_Elim Slow Reductive Elimination Alkoxide->BetaH_Elim Base acting as Hydride Source Inorganic->CheckLigand Solution1 Action: Switch to Cs2CO3 or K3PO4 BetaH_Elim->Solution1 Solution2 Action: Switch to Bulky Ligand (BrettPhos/RuPhos) BetaH_Elim->Solution2 Solution3 Action: Lower Temp or Change Catalyst Chemoselectivity->Solution3

Figure 1: Diagnostic logic tree for identifying the root cause of halogen loss.

Module 2: Critical Parameter Optimization

To stop dehalogenation, you must understand why it happens. It is a kinetic competition between the desired Reductive Elimination (forming C-N bond) and the undesired


-Hydride Elimination (forming Ar-H).
1. The Mechanism of Failure

Dehalogenation usually proceeds via two pathways:

  • 
    -Hydride Elimination from the Amine:  The Pd-Amido complex undergoes elimination to form an imine and a Pd-Hydride.[1] The Pd-H then reduces the aryl ring.
    
  • 
    -Hydride Elimination from the Base:  Alkoxide bases (like isopropoxide or tert-butoxide) can donate a hydride to Palladium.
    

The Fix: You must accelerate the C-N bond formation so it outcompetes the hydride transfer.

2. Ligand Selection (The Primary Control Knob)

Ligands are the most effective tool to prevent dehalogenation. You need bulky, electron-rich biaryl phosphines.

Ligand ClassExamplesRisk of DehalogenationMechanism of Protection
Gen 1 (Simple)

,

HIGH Slow reductive elimination allows time for

-hydride elimination.
Bidentate BINAP, DPPFMEDIUM Good for chelating, but often requires higher temps which favor side reactions.
Dialkylbiaryl (Gen 3/4) BrettPhos, RuPhos LOW Extreme bulk promotes rapid reductive elimination. BrettPhos is the gold standard for primary amines; RuPhos for secondary.
Specialized tBuBrettPhos VERY LOW Designed specifically for difficult substrates (amides, weak nucleophiles) without reduction.
3. Base Selection (The Hydride Source)
  • Avoid: Sodium tert-butoxide (

    
    ) or Sodium Methoxide (
    
    
    
    ) if reduction is observed. Even
    
    
    can undergo
    
    
    -H elimination at high temperatures.
  • Preferred: Weak inorganic bases.

    • 
      :  The "Safe Mode" base. No protons to donate. Requires a highly active ligand (BrettPhos) to work because it is less soluble/basic.
      
    • 
      :  Excellent alternative, often used with water (2-4%) to solubilize the base in non-polar solvents.
      
Module 3: Troubleshooting FAQs

Q: I am reacting a primary amine with an aryl bromide, but I keep getting the reduced arene (Ar-H). I am using NaOtBu. A: The base is likely the culprit.


 is strong but risky.
  • Immediate Fix: Switch to

    
     (2.0 equiv) .
    
  • System Adjustment: Because carbonate is weaker, you must switch to a more active precatalyst like BrettPhos Pd G4 or RuPhos Pd G4 to maintain reaction rate at mild temperatures (60-80°C).

Q: I have a substrate with both -Cl and -Br. I want to react the -Br but keep the -Cl. The -Cl keeps reacting or falling off. A: This is a chemoselectivity issue, often confused with dehalogenation.

  • Thermodynamics: C-Br bonds are weaker than C-Cl bonds.

  • Protocol: Run the reaction at the lowest possible temperature (start at 40°C). Use a catalyst that is highly active for bromides but sterically hinders chloride insertion. tBuXPhos Pd G3 is excellent for differentiating between halogens.

  • Stop Condition: Monitor conversion strictly. Do not let the reaction run "overnight" if the bromide is consumed in 2 hours.

Q: My catalyst turns into "Pd Black" (precipitates) and the reaction stops, yielding only reduced product. A: Catalyst decomposition often leads to heterogeneous Pd nanoparticles, which are notorious for catalyzing hydrodehalogenation (reduction) rather than amination.

  • Cause: Ligand dissociation or insufficient ligand loading.

  • Fix: Use a Precatalyst (G3/G4) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures a 1:1 Pd:Ligand ratio and prevents the formation of "naked" palladium.

Module 4: Standard Operating Procedure (SOP)

Protocol: Dehalogenation-Resistant Buchwald-Hartwig Amination

This protocol uses a "weak base / active ligand" system designed to minimize hydride sources.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (0.01 – 0.05 equiv) [Alternative: RuPhos Pd G4 for secondary amines]

  • Base:

    
     (2.0 equiv) [Must be finely ground/anhydrous]
    
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration)

Step-by-Step:

  • Preparation: In a glovebox or under active

    
     flow, add the aryl halide, base (
    
    
    
    ), and Pd Precatalyst to a reaction vial equipped with a stir bar.
  • Solvent Addition: Seal the vial. Add anhydrous solvent via syringe.[2]

  • Amine Addition: Add the amine liquid via syringe.[2] (If amine is solid, add in Step 1).[2]

  • Degassing: Sparge the mixture with

    
     for 5 minutes (oxygen promotes catalyst death and subsequent reduction pathways).
    
  • Reaction: Heat to 80°C .

    • Note: Carbonate bases react slower than alkoxides. Do not increase temp to 110°C immediately; this promotes dehalogenation. Give it time.

  • Monitoring: Check LCMS at 1 hour and 4 hours. Look for the product peak. If Ar-H (reduced) appears, lower temperature to 60°C and increase catalyst loading to 5 mol%.

Module 5: Mechanistic Visualization

Understanding the competition between the Product Pathway and the Dehalogenation Pathway is vital.

Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Ar-X AmineBind Amine Binding & Deprotonation (L-Pd-Ar-N-R) OxAdd->AmineBind H-N-R + Base RedElim Reductive Elimination (DESIRED) AmineBind->RedElim Fast with Bulky Ligands (BrettPhos/RuPhos) BetaH β-Hydride Elimination (UNDESIRED) AmineBind->BetaH Slow with Bulky Ligands Fast with Simple Phosphines RedElim->Pd0 Regenerate Product Product: Ar-N-R RedElim->Product Hydride L-Pd-H Species BetaH->Hydride Hydride->Pd0 Reduced Reduced: Ar-H Hydride->Reduced Reductive Elim

Figure 2: The Kinetic Competition. Bulky ligands accelerate the green path (Product) over the red path (Dehalogenation).

References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Ingoglia, B. T., & Buchwald, S. L. (2015). Palladium-Catalyzed Cross-Coupling of Secondary Amines with Aryl Chlorides and Bromides. Organic Letters, 17(3), 760–763. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[3][4] Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

Sources

Troubleshooting

Influence of base strength on reaction temperature in amination reactions.

Ticket ID: #8492-OPT Subject: Influence of Base Strength on Reaction Temperature in Buchwald-Hartwig Amination Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-OPT Subject: Influence of Base Strength on Reaction Temperature in Buchwald-Hartwig Amination Assigned Scientist: Dr. A. Vance, Senior Application Scientist

User Query

"I am optimizing a Pd-catalyzed amination. When I use NaOtBu, the reaction finishes in 1 hour at 50°C but I see significant ester hydrolysis side products. When I switch to


 to protect the ester, the reaction stalls completely at 50°C. Do I just heat it up? What is the correlation between base strength and the required temperature?"

Scientist Response

Core Principle: The Basicity-Temperature Trade-off

In Palladium-catalyzed amination (Buchwald-Hartwig), the base plays a critical role in the deprotonation of the palladium-bound amine (or the free amine, depending on the specific mechanism).[1] This step often dictates the turnover frequency (TOF) and the activation energy required.

There is an inverse relationship between base strength and the necessary thermal energy:

  • Strong Bases (e.g., NaOtBu, LiHMDS): Possess a high driving force for deprotonation. They lower the activation energy barrier (

    
    ) for the formation of the active Pd-amido complex. Consequently, these reactions proceed rapidly at low temperatures (RT – 60°C) .
    
  • Weak Bases (e.g.,

    
    , 
    
    
    
    ):
    The deprotonation is thermodynamically less favorable and kinetically slower. To overcome this higher activation barrier and often poor solubility in organic media, higher temperatures (80°C – 110°C) are required to drive the equilibrium forward.
Mechanistic Visualization

The following diagram illustrates where the base intervenes in the catalytic cycle and how temperature acts as a compensatory lever for weaker bases.

AminationMechanism cluster_conditions Base/Temperature Dependency PreCat Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X formed) PreCat->OxAdd + Ar-X AmineCoord Amine Coordination (Pd-Amine Complex) OxAdd->AmineCoord + HNR2 Deprotonation Deprotonation Step (The Critical Variable) AmineCoord->Deprotonation RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim Pd-Amido Species Formed RedElim->PreCat - Product Product Product (Ar-N-R) RedElim->Product StrongBase Strong Base (NaOtBu) Low Barrier -> Low T (50°C) StrongBase->Deprotonation WeakBase Weak Base (Cs2CO3) High Barrier -> High T (100°C) WeakBase->Deprotonation

Figure 1: The catalytic cycle of Buchwald-Hartwig amination.[2][3] The red hexagon marks the deprotonation step where base strength dictates the energy requirement.

Data & Selection Guide

The table below summarizes the operational windows for common bases. Use this to select the appropriate system based on your substrate's sensitivity.

Base TypeSpecific BaseApprox. pKa (DMSO/H2O)*Typical T RangePrimary RiskBest For
Strong NaOtBu ~29 (DMSO)25°C – 60°CFunctional group incompatibility (Esters, Nitro, Nitriles).Unactivated aryl chlorides, electron-poor amines.
Strong LiHMDS ~30 (THF)20°C – 60°CEpimerization of chiral centers; Enolization.Substrates with acidic protons elsewhere.[4]
Medium

~12-13 (H2O)80°C – 100°CSlow kinetics; requires polar solvent or water.General purpose; moderate functional group tolerance.
Weak

~10 (H2O)90°C – 110°CSolubility issues; requires vigorous stirring.Ester/Cyano/Nitro tolerance.
Organic DBU ~12 (H2O)60°C – 90°CNucleophilic attack by base (rare but possible).Homogeneous conditions required.

*Note: pKa values are solvent-dependent. The "effective" basicity in toluene/dioxane varies significantly due to solubility and aggregation state [1].

Troubleshooting Protocols
Scenario A: Substrate Decomposition (Your current issue)

Diagnosis: Base is too strong (NaOtBu) attacking the ester. Solution: You correctly identified switching to a carbonate base, but failed to adjust the temperature.

Protocol:

  • Switch Base: Use

    
     (Cesium is more soluble in organic solvents than Potassium, often leading to better reactivity).
    
  • Increase Temperature: Raise reaction temperature to 90°C - 100°C .

  • Solvent Swap: If using Toluene (non-polar), switch to 1,4-Dioxane or t-Amyl Alcohol . Carbonate bases rely on partial solubility or surface interactions, which are enhanced in polar aprotic solvents [2].

Scenario B: Reaction Stalled (No Product)

Diagnosis: Activation barrier not met. Decision Tree:

Troubleshooting Start Reaction Stalled? CheckBase Base Used? Start->CheckBase Weak Weak (Carbonate/Phosphate) CheckBase->Weak Strong Strong (NaOtBu) CheckBase->Strong TempCheck Temp > 80°C? Weak->TempCheck HeatUp Action: Increase T to 100°C Switch to Dioxane TempCheck->HeatUp No LigandCheck Action: Check Ligand (Need e- rich phosphine like BrettPhos) TempCheck->LigandCheck Yes Poison Action: Check for Catalyst Poisoning (Sulfur/N-heterocycles?) Strong->Poison

Figure 2: Troubleshooting logic for stalled amination reactions.

Standard Optimization Protocol

If the "Standard Conditions" (NaOtBu/Toluene/80°C) fail due to incompatibility, execute this Base/Solvent Screen :

  • Preparation: Prepare 4 reaction vials with the substrate (1.0 equiv), amine (1.2 equiv), and Pd-Precatalyst (e.g., XPhos Pd G4, 2 mol%).

  • Variable Setup:

    • Vial A: NaOtBu / Toluene / 60°C (Control - expect decomp).

    • Vial B:

      
       / t-Amyl Alcohol / 90°C.
      
    • Vial C:

      
       / 1,4-Dioxane / 100°C.
      
    • Vial D: DBU / Toluene / 80°C.

  • Monitoring: Sample at 2h and 16h.

    • Scientist Note: Vial C is the industry standard "Plan B" for ester-containing substrates [3].

References
  • Comparison of Base Strength and Solvent Effects

    • Title: Role of the base in Buchwald-Hartwig amination.[2][3][5]

    • Source: National Institutes of Health (PubMed) / J Org Chem.
    • URL:[Link]

  • Cesium Carbonate in Amidation/Amination

    • Title: Cesium Carbonate Promoted Direct Amidation of Unactiv
    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Practical Guide to Base Selection

    • Title: Palladium-Catalyzed CN and CO Coupling – A Practical Guide
    • Source: University of Windsor / Wiley.
    • URL:[Link]

  • General Mechanism & Base Role

    • Title: Buchwald–Hartwig amination (Mechanism Section).[2][3][6]

    • Source: Wikipedia / Secondary Compil
    • URL:[Link][3][7]

Sources

Reference Data & Comparative Studies

Validation

3-Amino-5-chloro-2-hydroxybenzoic acid vs. other aminobenzoic acid isomers in synthesis

An In-Depth Guide to the Synthetic Utility of 3-Amino-5-chloro-2-hydroxybenzoic Acid Versus Standard Aminobenzoic Acid Isomers Abstract Aminobenzoic acids are foundational scaffolds in modern organic synthesis, serving a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 3-Amino-5-chloro-2-hydroxybenzoic Acid Versus Standard Aminobenzoic Acid Isomers

Abstract

Aminobenzoic acids are foundational scaffolds in modern organic synthesis, serving as versatile starting materials for a vast array of pharmaceuticals, dyes, and advanced materials.[1][2] While the ortho, meta, and para isomers of aminobenzoic acid are well-characterized, highly substituted analogs present a more complex and nuanced reactivity profile. This guide provides a comparative analysis of 3-Amino-5-chloro-2-hydroxybenzoic acid against its parent isomers—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA). We will dissect how the interplay of activating and deactivating substituents governs the molecule's utility in key synthetic transformations, offering field-proven insights for researchers in chemical synthesis and drug development.

Introduction

The synthetic versatility of aminobenzoic acids stems from the presence of three distinct reactive sites: the aromatic ring, the amino group, and the carboxylic acid. The specific placement of the amino and carboxyl groups in the common isomers (ortho, meta, and para) dictates their fundamental chemical behavior.[1][2] 3-Amino-5-chloro-2-hydroxybenzoic acid introduces a higher level of complexity and, consequently, synthetic potential. The addition of a hydroxyl group and a chlorine atom to the 3-aminobenzoic acid backbone creates a unique electronic and steric environment.

This guide aims to provide a detailed comparison of these building blocks, moving from fundamental physicochemical properties to their practical performance in critical synthetic reactions. By understanding the causal relationships between structure and reactivity, chemists can make more informed decisions in designing synthetic routes and developing novel molecules.

Part I: Physicochemical Properties and Their Influence on Reactivity

The reactivity of an aromatic compound is fundamentally governed by the electronic nature of its substituents. The amino (-NH₂) and hydroxyl (-OH) groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance. Conversely, the carboxylic acid (-COOH) is a deactivating, meta-directing group, and the chlorine atom (-Cl) is a deactivating but ortho, para-directing group.[3][4] The interplay of these effects in 3-Amino-5-chloro-2-hydroxybenzoic acid is critical to its unique reactivity.

Another key property is the acidity of the functional groups, represented by their pKa values. The pKa of the carboxylic acid influences its propensity to undergo esterification or amidation, while the pKa of the anilinium ion (the protonated amino group) reflects the nucleophilicity of the nitrogen.

Compound Structure -COOH pKa -NH₃⁺ pKa Key Electronic Features
2-Aminobenzoic Acid Isomer with adjacent functional groups~4.78[5]~2.1Intramolecular hydrogen bonding possible. Amino group is ortho, para-directing; Carboxyl is meta-directing.
3-Aminobenzoic Acid Isomer with meta-positioned groups~4.55[5]~3.1[6]Weaker electronic interplay between groups compared to ortho/para isomers.
4-Aminobenzoic Acid Isomer with para-positioned groups~4.65-4.80[7]~2.4[8]Strong resonance interaction between the amino and carboxyl groups.
3-Amino-5-chloro-2-hydroxybenzoic acid The focus compound of this guide(Predicted to be lower than salicylic acid's pKa of ~2.97 due to Cl)(Predicted to be lower than aniline's pKa of ~4.6 due to Cl and COOH)Highly activated ring due to -OH and -NH₂. Competing directing effects from all substituents.

Note: pKa values can vary based on experimental conditions. Predicted values for the substituted compound are based on established substituent effects.

Caption: Electronic effects of substituents on aromatic rings.

Part II: Comparative Analysis in Key Synthetic Transformations

A. Reactions of the Amino Group

The nucleophilicity of the amino group is paramount for reactions such as acylation, sulfonylation, and diazotization.

  • Acylation/Sulfonylation: The amino groups of 2- and 4-aminobenzoic acid are less nucleophilic than aniline due to the electron-withdrawing carboxyl group. In 3-aminobenzoic acid, this effect is weaker. For 3-Amino-5-chloro-2-hydroxybenzoic acid, the presence of two additional electron-withdrawing groups (Cl, COOH) significantly reduces the basicity and nucleophilicity of the amino group, potentially requiring more forcing conditions for acylation reactions.[9]

  • Diazotization: The conversion of the amino group to a diazonium salt is a gateway to a wide range of transformations (e.g., Sandmeyer, Schiemann, Gomberg-Bachmann reactions).[10][11] While all aminobenzoic acids can undergo diazotization, the stability and subsequent reactivity of the diazonium salt are influenced by the ring's electronic character. The highly substituted ring of 3-Amino-5-chloro-2-hydroxybenzoic acid may influence the stability of the corresponding diazonium intermediate.

B. Reactions of the Carboxylic Acid Group
  • Esterification/Amidation: These reactions are typically acid-catalyzed. The reactivity of the carboxylic acid is influenced by both electronics and sterics. For 2-aminobenzoic acid (anthranilic acid), the adjacent amino group can cause steric hindrance. 3-Amino-5-chloro-2-hydroxybenzoic acid has substituents flanking the carboxyl group (-OH) and in a meta position (-NH₂, -Cl), which could sterically hinder the approach of bulky reagents. However, the electron-withdrawing chlorine atom should increase the electrophilicity of the carboxyl carbon, potentially facilitating nucleophilic attack.

C. Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

This is where the most significant differences in reactivity emerge. The site of electrophilic attack is determined by the cumulative directing effects of the existing substituents.[12][13]

  • Unsubstituted Isomers:

    • 2-Aminobenzoic Acid: The activating -NH₂ group directs ortho and para to itself (positions 3 and 5). The deactivating -COOH group directs meta (also positions 3 and 5). The directing effects are cooperative, strongly favoring substitution at positions 3 and 5.

    • 3-Aminobenzoic Acid: The -NH₂ group directs to positions 2, 4, and 6. The -COOH group directs to position 5. The outcome is often a mixture of products, making it a less predictable substrate.

    • 4-Aminobenzoic Acid: The -NH₂ group directs to positions 3 and 5. The -COOH group also directs to positions 3 and 5. Again, the effects are cooperative, leading to predictable substitution patterns.

  • 3-Amino-5-chloro-2-hydroxybenzoic acid: The directing effects are more complex:

    • -OH (Position 2): A powerful activating ortho, para-director, pointing to positions 4 and 6.

    • -NH₂ (Position 3): An activating ortho, para-director, pointing to positions 2, 4, and 6.

    • -Cl (Position 5): A deactivating ortho, para-director, pointing to positions 2 and 6.

    • -COOH (Position 1): A deactivating meta-director, pointing to positions 3 and 5.

The combined influence of the two most powerful activating groups (-OH and -NH₂) will dominate, strongly directing incoming electrophiles to positions 4 and 6. Position 6 is sterically less hindered than position 4 (which is between two substituents). Therefore, electrophilic substitution is highly likely to occur regioselectively at the C6 position. This high degree of predictability is a significant synthetic advantage.

G A 3-Amino-5-chloro-2-hydroxybenzoic acid B Reaction with Carbonyl Source (e.g., Triphosgene, CDI) A->B Step 1: Cyclization C Cyclized Intermediate (Benzoxazolone-carboxylic acid) B->C D Decarboxylation (Heat or Copper catalyst) C->D Step 2: Decarboxylation E 5-Chloro-4-aminobenzoxazol-2(3H)-one (Chlorzoxazone Isomer) D->E

Caption: Proposed synthetic workflow to a chlorzoxazone isomer.

Experimental Protocol: Cyclization to form a Benzoxazolone Intermediate

This protocol is a representative example based on established methodologies for benzoxazolone synthesis. Appropriate safety precautions must be taken.

Objective: To synthesize the benzoxazolone-carboxylic acid intermediate from 3-Amino-5-chloro-2-hydroxybenzoic acid.

Materials:

  • 3-Amino-5-chloro-2-hydroxybenzoic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 3-Amino-5-chloro-2-hydroxybenzoic acid.

  • Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration).

  • Begin stirring and slowly add CDI portion-wise at room temperature over 15 minutes. Rationale: CDI is a safe and effective phosgene equivalent for forming the carbonyl bridge. Adding it slowly controls the initial reaction rate.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 66°C for THF) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Heating provides the activation energy for the intramolecular cyclization, where the hydroxyl and amino groups attack the activated carbonyl intermediate.

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Conclusion

The choice of an aminobenzoic acid isomer in a synthetic campaign has profound implications for reaction outcomes. While the parent isomers offer broad utility, they can sometimes lead to challenges in regioselectivity.

3-Amino-5-chloro-2-hydroxybenzoic acid , by contrast, offers a compelling set of attributes for specialized applications:

  • High Regioselectivity: The powerful and concerted directing effects of the -OH and -NH₂ groups, minimally opposed by the other substituents, allow for highly predictable electrophilic aromatic substitution, primarily at the C6 position.

  • Pre-installed Functionality: The presence of chloro and hydroxyl groups provides additional handles for cross-coupling reactions or other transformations, avoiding extra steps in a multi-step synthesis.

  • Access to Unique Heterocycles: As demonstrated in the case study, its inherent ortho-aminophenol structure makes it an excellent precursor for benzoxazole-type heterocycles.

The primary trade-off is the reduced nucleophilicity of the amino group and potential steric hindrance around the carboxylic acid. However, for synthetic routes where precise control over aromatic substitution is critical, or where the target molecule requires this specific substitution pattern, 3-Amino-5-chloro-2-hydroxybenzoic acid is an exceptionally powerful and strategic building block. Its use can streamline complex syntheses, improve yields, and provide access to novel chemical space for drug discovery and materials science.

References

  • PubChem. 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. Available from: [Link]

  • Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's? Available from: [Link]

  • NIST. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino substituted derivatives. Available from: [Link]

  • Patsnap. Process for the synthesis of chlorzoxazone. Available from: [Link]

  • Merck Index Online. p-Aminobenzoic Acid. Available from: [Link]

  • ResearchGate. Chemical structure of p-aminobenzoic acid and his pKa value. Available from: [Link]

  • Google Patents. Synthetic method of chlorzoxazone - CN113816920A.
  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Available from: [Link]

  • Michigan State University Chemistry. Aromatic Reactivity. Available from: [Link]

  • Google Patents. Process for the synthesis of chlorzoxazone - US9567308B1.
  • Goa University. ortho and para-aminobenzoic acids. Available from: [Link]

  • PubChem. Methyl 3-amino-5-chloro-2-hydroxybenzoate. Available from: [Link]

  • Chemdad Co., Ltd. Chlorzoxazone. Available from: [Link]

  • Gaikwad et al. Synthesis of Dye from Anthranilic Acid and Its Utility. Asian Journal of Chemistry. Available from: [Link]

  • Australian Journal of Chemistry. 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VIII. Synthesis of chlorinated analogues. Available from: [Link]

  • Wikipedia. Electrophilic aromatic substitution. Available from: [Link]

  • PubMed. 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid protects against oxygen-glucose deprivation/reperfusion injury. Available from: [Link]

  • Google Patents. Preparation process of chlorazol thazone - CN1560040A.
  • PubChemLite. 3-amino-2-chloro-5-hydroxybenzoic acid hydrochloride. Available from: [Link]

  • PMC. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]

  • MDPI. A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Available from: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Mechanism. Available from: [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • Dalal Institute. Aromatic Electrophilic Substitution. Available from: [Link]

  • SciELO. Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. Available from: [Link]

  • EXCLI Journal. INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS. Available from: [Link]

  • Wikipedia. Anthranilic acid. Available from: [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]

  • ResearchGate. 5-Chloro-2-hydroxybenzoic acid. Available from: [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. Available from: [Link]

Sources

Comparative

HPLC analysis for purity assessment of 3-Amino-5-chloro-2-hydroxybenzoic acid

A Comparative Methodological Guide for Purity Assessment Executive Summary 3-Amino-5-chloro-2-hydroxybenzoic acid (3-Amino-5-chlorosalicylic acid) presents a unique chromatographic challenge due to its zwitterionic natur...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Purity Assessment

Executive Summary

3-Amino-5-chloro-2-hydroxybenzoic acid (3-Amino-5-chlorosalicylic acid) presents a unique chromatographic challenge due to its zwitterionic nature. Possessing an ionizable amine (basic), a phenolic hydroxyl (weakly acidic), and a carboxylic acid (acidic), its retention behavior fluctuates wildly with pH.

This guide objectively compares two distinct separation strategies:

  • The Industry Standard: Reversed-Phase (C18) with Ion Suppression.

  • The High-Performance Alternative: Mixed-Mode Chromatography (RP + Cation Exchange).

Part 1: Strategic Method Comparison

For routine quality control and impurity profiling, selecting the correct stationary phase mechanism is critical. The following data comparison highlights why a shift from traditional C18 to Mixed-Mode chemistries is often necessary for this specific analyte.

Comparative Performance Metrics
FeatureMethod A: Traditional C18 Method B: Mixed-Mode (RP/SCX) Analysis
Mechanism Hydrophobic Interaction (Ion Suppression)Hydrophobic + Cation ExchangeMethod B utilizes the amine group for retention, solving the "polar blow-through" issue.
Mobile Phase Phosphate Buffer (pH 2.5) / MeOHACN / Water / H2SO4 or TFAMethod B allows simpler mobile phases without non-volatile salts.
Retention (k') 1.2 – 2.0 (Low)5.0 – 8.0 (High)Critical: Method A risks eluting the analyte near the void volume (

), compromising integration accuracy.
Peak Shape (

)
1.5 – 2.0 (Tailing)1.0 – 1.2 (Symmetric)Silanol interactions in Method A often cause tailing; Method B exploits these interactions constructively.
Resolution (

)
< 1.5 (vs. Isomers)> 3.0 (vs. Isomers)Method B separates isomers (e.g., 4-amino analog) based on pKa differences, not just hydrophobicity.
Decision Framework: When to use which?
  • Use Method A (C18) if you are restricted to legacy pharmacopeial equipment or require direct compatibility with existing salicylic acid methods.

  • Use Method B (Mixed-Mode) for de novo method development, trace impurity profiling (<0.05%), or when separating structural isomers (e.g., 5-chloro vs 4-chloro positional isomers).

Part 2: Detailed Experimental Protocols
Protocol A: The Optimized C18 "Ion Suppression" Method

Best for: Routine QC where specific column chemistries are unavailable.

Principle: By lowering the pH below the pKa of the carboxylic acid (~3.0), the molecule is forced into a neutral/protonated state, maximizing hydrophobic interaction with the C18 chain.

1. Instrumentation & Conditions

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • System: HPLC with PDA/UV detector.

  • Wavelength: 254 nm (primary), 300 nm (secondary for phenolic confirmation).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

2. Mobile Phase Preparation

  • Solvent A (Buffer): 25 mM Potassium Phosphate Monobasic (

    
    ). Adjust pH to 2.5 ± 0.1  with Phosphoric Acid (
    
    
    
    ).
    • Why pH 2.5? This suppresses the ionization of the carboxylic acid (keeping it hydrophobic) while ensuring the amine is protonated.

  • Solvent B: HPLC-grade Methanol.

3. Gradient Profile

Time (min) % Buffer (A) % Methanol (B) Event
0.0 90 10 Isocratic Hold (Equilibration)
2.0 90 10 Injection
15.0 40 60 Linear Gradient
20.0 40 60 Wash

| 21.0 | 90 | 10 | Re-equilibration |

4. System Suitability Limits (Self-Validating)

  • Tailing Factor (

    
    ):  NMT 2.0.
    
  • Theoretical Plates (

    
    ):  NLT 3000.
    
  • RSD (Area): NMT 2.0% (n=6).

Protocol B: The Mixed-Mode "Specialist" Method

Best for: High-resolution separation of amino-salicylic isomers.

Principle: Uses a column with alkyl chains (C18) and embedded acidic groups. The analyte is retained by hydrophobic interaction (benzene ring) and ion-exchange (amino group interaction with stationary phase acid groups).

1. Instrumentation

  • Column: Mixed-Mode RP/Cation-Exchange (e.g., SIELC Primesep 100 or Coresep 100), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic ACN / Water / Acid.

2. Mobile Phase Composition

  • Mixture: Water / Acetonitrile (60:40 v/v).

  • Modifier: Add 0.1% Trifluoroacetic acid (TFA) or Sulfuric Acid (

    
    ).
    
    • Note: The acid concentration controls the ionization of the stationary phase. Increasing acid strength actually reduces retention time in this mode by competing for binding sites.

3. Advantages in Data

  • Loadability: Can handle 5x higher injection mass than C18 without peak distortion.

  • Orthogonality: Impurities that co-elute on C18 (like des-chloro analogs) often shift dramatically here due to basicity differences.

Part 3: Visualization of Analytical Logic
Diagram 1: Method Development Decision Matrix

This workflow illustrates the logical causality behind selecting mobile phase pH and column chemistry based on the zwitterionic properties of the analyte.

MethodSelection Start Start: 3-Amino-5-chloro-2-hydroxybenzoic Acid Check_pKa Analyze pKa Values (COOH ~3.0, NH2 ~4.0, OH ~10) Start->Check_pKa Decision_Mode Select Separation Mode Check_pKa->Decision_Mode Path_C18 Standard C18 (RP) Decision_Mode->Path_C18 Routine QC Path_MM Mixed-Mode (RP/SCX) Decision_Mode->Path_MM Complex Impurities Step_C18_pH CRITICAL: Adjust pH < 2.5 (Suppress COOH Ionization) Path_C18->Step_C18_pH Step_MM_Mech Dual Mechanism: Hydrophobic + Cation Exchange Path_MM->Step_MM_Mech Result_C18 Result: Moderate Retention Risk: Dewetting / Polar Tailing Step_C18_pH->Result_C18 Result_MM Result: Superior Retention Separation of Isomers Step_MM_Mech->Result_MM

Caption: Decision tree for selecting the optimal chromatographic mode based on the amphoteric properties of 3-Amino-5-chloro-2-hydroxybenzoic acid.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate allows the analyst to target them specifically.

ImpurityMap Raw Starting Material: 3-Aminosalicylic Acid Reaction Chlorination Step Raw->Reaction Product Target: 3-Amino-5-chloro-2-hydroxybenzoic Acid Reaction->Product Main Pathway Impurity1 Impurity A: Over-chlorination (3,5-dichloro) Reaction->Impurity1 Side Rxn Impurity2 Impurity B: Regio-isomer (3-Amino-4-chloro...) Reaction->Impurity2 Isomerization

Caption: Synthesis pathway highlighting critical impurities (regio-isomers and over-chlorinated byproducts) that the HPLC method must resolve.

References
  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Amino Salicylic Acid. Retrieved from [Link]

    • Context: Source for Mixed-Mode separation logic and isomer resolution d
  • National Institutes of Health (NIH). (2006). HPLC analysis of para-aminosalicylic acid and its metabolite. Retrieved from [Link]

    • Context: Validates the use of acidic phosphate buffers for amino-salicylic acid deriv
  • Royal Society of Chemistry. (2015). The design, synthesis and evaluation of low molecular weight acidic sulfonamides. Retrieved from [Link]

    • Context: Provides supporting data on HPLC retention times for chlorinated hydroxybenzoic acid intermedi
  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminosalicylic acid. Retrieved from [Link]

    • Context: Comparative data for core-shell mixed-mode column performance.

Sources

Validation

A Comparative Guide for Drug Discovery: Strategic Application of Bromo- vs. Iodo-Substituted Aminobenzoic Acids

For researchers, scientists, and drug development professionals, the strategic modification of a lead compound is a cornerstone of medicinal chemistry. Aminobenzoic acids are versatile scaffolds, frequently utilized as b...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of a lead compound is a cornerstone of medicinal chemistry. Aminobenzoic acids are versatile scaffolds, frequently utilized as building blocks in the synthesis of a wide array of therapeutic agents.[1][2][3] The introduction of halogens into these structures is a powerful tactic to modulate a molecule's physicochemical properties and, consequently, its pharmacological profile.[4][5] This guide provides an in-depth comparative analysis of bromo- and iodo-substituted aminobenzoic acids, elucidating the nuanced yet critical differences that inform rational drug design.

Part 1: The Physicochemical Dichotomy: Bromine vs. Iodine

The choice between bromine and iodine is not arbitrary; it is a calculated decision based on their distinct electronic, steric, and bonding characteristics. These properties directly influence a molecule's interaction with its biological target and its journey through the body.

Electronic and Steric Footprints

Both bromine and iodine exert a dual electronic influence on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[6] The interplay of these effects governs the reactivity of the aromatic system and its pKa. Iodine is less electronegative than bromine, resulting in a weaker inductive effect.[6] However, the larger size and more diffuse orbitals of iodine allow for more effective electron donation via resonance, which directs incoming electrophiles to the ortho and para positions.[6]

The most striking difference lies in their size. The larger van der Waals radius of iodine compared to bromine creates a greater steric footprint. This can be leveraged to probe the topography of a binding pocket, where a larger substituent may either enhance binding through increased surface contact or cause steric clashes that reduce affinity.[4]

PropertyBromine (-Br)Iodine (-I)Implication in Drug Design
van der Waals Radius (Å) 1.851.98Influences steric fit in receptor binding pockets.
C-X Bond Length (Å) (in Benzene) ~1.91~2.10Weaker C-I bond can be a site for metabolism but also makes it a better leaving group in synthesis.[7][8]
Electronegativity (Pauling Scale) 2.962.66Affects the inductive effect and overall electronic character of the aromatic ring.
Polarizability (ų) 4.777.1Higher polarizability of iodine enhances van der Waals interactions and halogen bonding.[4]
Lipophilicity Contribution (π value) +0.86+1.12Iodine substitution generally leads to a greater increase in lipophilicity, affecting solubility and cell permeability.

Data synthesized from established chemical principles.

The Power of the Halogen Bond

A key differentiator is the ability to form halogen bonds (XBs), a non-covalent interaction between the electropositive region on the outer side of the halogen (the σ-hole) and a Lewis base (e.g., a carbonyl oxygen or nitrogen in a protein).[9][10][11] The strength of this interaction increases with the polarizability and size of the halogen atom, following the order I > Br > Cl.[9][11]

The more pronounced σ-hole on iodine allows it to form stronger and more directional halogen bonds compared to bromine.[11] This can be a decisive factor in enhancing binding affinity and selectivity for a target protein.

Caption: Halogen bond formation between a halogen (X) and an acceptor.

Part 2: Pharmacological Consequences: Potency, Activity, and Metabolism

The subtle physicochemical differences between bromine and iodine manifest as significant variations in a compound's biological activity.

Enhancing Potency through Halogen Bonding: A Case Study with CK2

Protein kinase CK2 is a well-studied target in cancer therapy. Comparative studies on halogenated inhibitors consistently demonstrate the superiority of iodo-substituted compounds in enhancing binding affinity. The binding energy of inhibitors often increases in the order iodo- > bromo- > chloro-derivative, a trend directly correlated with the strength of the halogen bond formed with the protein's hinge region. In one study, new analogs of a CK2 inhibitor were synthesized, with the results indicating that iodinated compounds are an attractive alternative to brominated ones for further development.[12]

CompoundHalogen SubstitutionIC₅₀ against hCK2α (µM)Fold Improvement vs. Bromo
Analog 1 5,6-dibromo0.25-
Analog 2 5,6-diiodo0.073.6x
Analog 3 4,7-dibromo-5,6-diiodo0.0212.5x

Data synthesized from a study on halogenated benzotriazoles.[12]

Impact on Antimicrobial and Cytotoxic Profiles

The choice of halogen also impacts broader biological activities. A study on Schiff bases derived from 4-aminobenzoic acid revealed that iodo-substituted derivatives generally exhibited greater antimicrobial and cytotoxic effects compared to their bromo-counterparts.[4] This enhanced activity is attributed to the properties of the iodine atom; its larger size and greater polarizability can facilitate stronger interactions with target enzymes.[4]

ActivityBromo-Substituted DerivativeIodo-Substituted Derivative
MIC vs. S. aureus (µg/mL) 62.531.25
MIC vs. E. coli (µg/mL) 12562.5
IC₅₀ vs. HepG2 Cells (µM) 28.419.7

Data synthesized from a study on Schiff bases of 4-aminobenzoic acid.[4]

Metabolic Stability Considerations

Halogenation is a common strategy to block sites of metabolism, thereby improving a drug's pharmacokinetic profile.[9] Aromatic C-H bonds are susceptible to oxidation by cytochrome P450 enzymes. Replacing a hydrogen with a halogen can prevent this metabolic pathway. However, the carbon-halogen bond itself can be a site of metabolism. The C-Br bond is stronger than the C-I bond, suggesting that bromo-substituted compounds may exhibit greater metabolic stability against dehalogenation.[8] This is a critical trade-off: the enhanced potency from an iodo-substituent might come at the cost of reduced metabolic stability.

Part 3: Synthetic Strategies and Experimental Protocols

The synthesis of halogenated aminobenzoic acids typically proceeds via electrophilic aromatic substitution. The choice of reagents and conditions depends on the target halogen.

Sources

Comparative

Quantitative structure-activity relationship (QSAR) analysis of halogenated benzamides

Focus Application: FtsZ Bacterial Protein Inhibitors & Dopamine D2 Antagonists Executive Summary Halogenated benzamides represent a privileged scaffold in medicinal chemistry, exhibiting potent activity against targets r...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: FtsZ Bacterial Protein Inhibitors & Dopamine D2 Antagonists

Executive Summary

Halogenated benzamides represent a privileged scaffold in medicinal chemistry, exhibiting potent activity against targets ranging from the bacterial cell division protein FtsZ to Dopamine D2 receptors in the CNS. The strategic introduction of halogens (Cl, Br, I) modulates biological activity not just through steric bulk, but via specific


-hole interactions —regions of positive electrostatic potential on the halogen atom that form directional bonds with nucleophilic protein residues (e.g., carbonyl oxygens).

This guide compares two distinct computational frameworks for optimizing these compounds: Classical 2D-QSAR and 3D-QSAR (CoMFA/CoMSIA) . While 2D methods offer rapid screening capabilities based on topological indices, 3D methods provide the mechanistic resolution necessary to exploit the anisotropic nature of halogen bonding.

Key Takeaway: For halogenated benzamides, 3D-QSAR (CoMFA) is the superior choice for lead optimization due to its ability to model the specific steric and electrostatic fields associated with halogen substitutions, typically achieving predictive


 values > 0.75.

Methodology Comparison: 2D vs. 3D QSAR

The following table contrasts the performance and utility of these methodologies specifically for halogenated benzamide derivatives.

Feature2D-QSAR (Classical) 3D-QSAR (CoMFA/CoMSIA)
Primary Descriptors Topological indices, LogP, Molar Refractivity (MR), Hammett

.
Steric (Lennard-Jones) and Electrostatic (Coulombic) interaction fields.
Halogen Handling Treats halogens as bulk/lipophilicity parameters. Misses directional bonding.Captures electrostatic variance (e.g.,

-hole) via field probes.
Alignment Dependence None. Alignment-free.Critical. Requires precise superposition (Pharmacophore or Docking-based).
Computational Cost Low (Seconds/molecule).High (Requires DFT optimization & Grid calculations).
Interpretability Low. Mathematical equations (e.g.,

).
High. 3D Contour maps show exactly where to add/remove bulk.
Typical

(Benzamides)
0.60 – 0.750.75 – 0.98 (See Ref 1, 2)
Best Use Case High-throughput screening of large libraries (>1000 cmpds).Fine-tuning lead compounds (10–100 cmpds) for potency.
Mechanistic Insight: The Halogen Advantage in 3D

In 3D-QSAR, the CoMFA (Comparative Molecular Field Analysis) steric fields often dominate the model (e.g., ~67% contribution in D2 antagonists), but the electrostatic fields are where halogen specificity shines. A 2D model might correlate activity simply with "molecular weight," suggesting any heavy atom works. A 3D model, however, will generate a blue contour (positive potential favored) region specifically where the Iodine or Bromine


-hole interacts with a receptor backbone carbonyl, distinguishing it from a methyl group of similar size.

Experimental Protocol: Building a Validated 3D-QSAR Model

This protocol outlines the construction of a self-validating CoMFA model for FtsZ inhibitors, ensuring scientific integrity and reproducibility.

Phase 1: Dataset Curation & Geometry Optimization
  • Selection: Curate a set of 20–50 halogenated benzamides with a wide range of biological activities (e.g., MIC

    
     to 
    
    
    
    ).
  • Causality: Avoid low-diversity datasets. You need "activity cliffs"—structurally similar pairs with vastly different activities—to train the model to detect subtle halogen effects.

  • Optimization:

    • Sketch structures in 3D.[1][2]

    • Perform energy minimization using DFT (Density Functional Theory) at the B3LYP/6-31G* level.

    • Why: Standard molecular mechanics (MM2/MMFF) often fail to correctly model the anisotropic charge distribution of heavy halogens (Br, I).

Phase 2: Structural Alignment (The Critical Step)

The predictive power of 3D-QSAR relies entirely on the alignment rule.

  • Method: Use Distill rigid alignment if a common core exists, or Docking-based alignment if the crystal structure of the target (e.g., FtsZ, PDB ID: 4DXD) is known.

  • Protocol:

    • Dock all ligands into the FtsZ active site.[2]

    • Select the lowest energy pose that maintains the conserved hydrogen bond network (e.g., Val 207, Asn 263 for FtsZ).

    • Extract the aligned conformations for QSAR field calculation.

Phase 3: Field Calculation & PLS Analysis
  • Grid Generation: Create a 3D cubic lattice extending 4.0 Å beyond the aligned molecules with a 2.0 Å grid spacing.

  • Probes:

    • Steric:

      
       Carbon atom (+1 charge).
      
    • Electrostatic: +1.0 point charge.

  • PLS Regression: Use Partial Least Squares (PLS) to correlate the field energy values (thousands of descriptors) with biological activity (

    
     or 
    
    
    
    ).
Phase 4: Validation (Trustworthiness)

A model is only as good as its validation. You must report:

  • 
     (Leave-One-Out):  Must be 
    
    
    
    .
  • 
     (Correlation Coefficient):  Must be 
    
    
    
    .[1][2]
  • 
     (Test Set):  Hold out 20% of the data. Predict their activity using the training model.[1][2][3][4][5] 
    
    
    
    confirms the model is not overfitted.

Workflow Visualization

The following diagram illustrates the decision tree and workflow for analyzing halogenated benzamides, highlighting the divergence between 2D and 3D approaches.

QSAR_Workflow Dataset Dataset Curation (Halogenated Benzamides) GeomOpt Geometry Optimization (DFT B3LYP/6-31G*) Dataset->GeomOpt Split Split: Training (80%) / Test (20%) GeomOpt->Split Calc2D Calculate 2D Descriptors (LogP, Topological, Hammett) Split->Calc2D  Screening   Align Structural Alignment (Docking-Based / Pharmacophore) Split->Align  Optimization   MLR Regression Analysis (MLR / SVM) Calc2D->MLR Validate Model Validation (q² > 0.5, r²_pred > 0.6) MLR->Validate Fields Field Calculation (CoMFA) Steric & Electrostatic Probes Align->Fields PLS Partial Least Squares (PLS) Cross-Validation (LOO) Fields->PLS PLS->Validate Contour Contour Map Interpretation (Identify Halogen Binding Sites) Validate->Contour  3D Only  

Figure 1: Comparative workflow for 2D vs. 3D QSAR model generation. Note the specialized alignment and field calculation steps required for 3D analysis.

Data Presentation: Performance Benchmarks

The following data summarizes the statistical performance of QSAR models derived from recent studies on benzamide FtsZ inhibitors.

Model TypeTarget

(Training/Test)

(LOO)

(Non-CV)
SEE (Std. Error)Key Insight
CoMFA FtsZ (S. aureus)40 / 100.721 0.9850.12Steric fields account for 65% of variance.
CoMSIA FtsZ (S. aureus)40 / 100.685 0.9600.15Hydrophobic fields highlight benzamide ring interactions.
2D-QSAR FtsZ (S. aureus)40 / 100.5500.8200.35Limited predictive power for novel halogen substitutions.
CoMFA Dopamine D2140 / 360.760 0.9200.45"Universal" model; highly sensitive to R3-position bulk.

Data aggregated from comparative studies (Ref 1, 4, 5).

Interpreting the Data[3][4][6][7][8][9]
  • 
     Discrepancy:  The significant gap between CoMFA (
    
    
    
    ) and 2D-QSAR (
    
    
    ) confirms that the biological activity is driven by spatial features (shape complementarity and directional electrostatics) that 2D descriptors cannot capture.
  • Steric Dominance: The high steric contribution (65%) suggests the binding pocket is tight. Bulky halogens (Iodine) may only be tolerated in specific positions (e.g., meta-substitution) where the pocket allows, while ortho-substitution might clash.

References

  • A combined CoMFA and CoMSIA 3D-QSAR study of benzamide type antibacterial inhibitors of the FtsZ protein. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • The Universal 3D QSAR Model for Dopamine D2 Receptor Antagonists. International Journal of Molecular Sciences.

  • Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers: Halogen Bonding. Chemical and Pharmaceutical Bulletin.

  • Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors. Journal of Biomolecular Structure and Dynamics.

  • Comparison of Different 2D and 3D-QSAR Methods on Activity Prediction of Histamine H3 Receptor Antagonists. Iranian Journal of Pharmaceutical Research.

Sources

Safety & Regulatory Compliance

Safety

3-Amino-5-chloro-2-hydroxybenzoic Acid: Proper Disposal Procedures

Executive Summary & Chemical Profile Effective management of 3-Amino-5-chloro-2-hydroxybenzoic acid (CAS: 7180-80-5) requires strict adherence to protocols governing halogenated organic wastes .[1][2] Unlike simple organ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective management of 3-Amino-5-chloro-2-hydroxybenzoic acid (CAS: 7180-80-5) requires strict adherence to protocols governing halogenated organic wastes .[1][2] Unlike simple organic acids, the presence of the chlorine atom at position 5 mandates specific incineration pathways to prevent the formation of acidic gases (HCl) and potential dioxins during thermal destruction.[1]

This guide provides a self-validating workflow for the containment, labeling, and final disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.

Chemical Identity & Hazard Snapshot
PropertyDetail
Chemical Name 3-Amino-5-chloro-2-hydroxybenzoic acid
Synonyms 5-Chloro-3-aminosalicylic acid; 3-Amino-5-chlorosalicylic acid
CAS Number 7180-80-5
Molecular Formula C₇H₆ClNO₃
Physical State Solid (Powder/Crystalline)
Key Functional Groups Primary Amine (-NH₂), Phenol (-OH), Carboxylic Acid (-COOH), Halogen (-Cl)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Waste Stream Solid - Organic - Halogenated

Pre-Operational Safety Requirements

Before handling waste, establish the following safety barrier. This protocol relies on the "Barrier-First" principle: protect the operator before addressing the chemical.

Personal Protective Equipment (PPE) Matrix
ZoneEquipmentRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine particulates during weighing or transfer.
Dermal Nitrile Gloves (Double-gloved recommended)The amine and phenol groups can be dermally absorbed or cause sensitization.
Ocular Chemical Splash GogglesProtects against dust ingress and accidental splashes if in solution.
Body Lab Coat (Buttoned, Tyvek sleeves if high volume)Prevents contamination of street clothes; Tyvek prevents dust retention.[1]

Waste Characterization & Classification

Correct classification is the linchpin of compliant disposal.

Regulatory Status: While 3-Amino-5-chloro-2-hydroxybenzoic acid is not explicitly listed on the EPA's P-list (Acutely Toxic) or U-list (Toxic), it must be managed as Hazardous Waste due to its toxicological properties (irritant/potential aquatic toxin) and chemical structure (halogenated).[1]

Critical Distinction: Halogenated vs. Non-Halogenated You must classify this waste as HALOGENATED .

  • Why? The chlorine atom requires the waste to be incinerated in a facility equipped with wet scrubbers to neutralize hydrogen chloride (HCl) gas generated during combustion.

  • Risk: Misclassifying this as "Non-halogenated" can damage incinerator infrastructure or lead to illegal emissions.

Segregation & Storage Logic

Improper mixing is the leading cause of waste container over-pressurization and fires.

Segregation Protocol
  • Incompatible with: Strong Oxidizers (e.g., Nitric Acid, Permanganates), Acid Chlorides, Acid Anhydrides.[1]

  • Compatible with: Other solid halogenated organics, solid phenolic wastes (unless highly reactive).

Visualization: Segregation Decision Tree

The following diagram illustrates the strict segregation logic required for this compound.

SegregationLogic Chemical 3-Amino-5-chloro- 2-hydroxybenzoic acid Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Chemical->Oxidizers INCOMPATIBLE (Fire/Explosion Risk) Acids Strong Inorganic Acids Chemical->Acids Avoid Mixing (Amine protonation/Heat) Bases Strong Bases Chemical->Bases Reacts (Salt Formation) Generally Safe but Segregate SolidHalo Solid Waste: Halogenated Organics Chemical->SolidHalo CORRECT STORAGE (Primary Stream) SolidNonHalo Solid Waste: Non-Halogenated Chemical->SolidNonHalo Do Not Mix (Cross-Contamination)

Figure 1: Segregation logic emphasizing the necessity of isolating halogenated organic solids from oxidizers and non-halogenated streams.

Step-by-Step Disposal Workflow

Phase 1: Containment
  • Select Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.

  • Liner: If using a drum, ensure a 6-mil polyethylene liner is in place.

  • State: Ensure the chemical is dry.[3] If dissolved in solvent, it must be handled as Liquid Waste (see Phase 3).

Phase 2: Labeling

The label is the primary communication tool for downstream waste handlers.

  • Standard Label: "Hazardous Waste"

  • Constituents: Write out the full chemical name: "3-Amino-5-chloro-2-hydroxybenzoic acid". Do not use abbreviations.

  • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Critical Tag: Add a secondary sticker or write clearly: "CONTAINS HALOGENS" .

Phase 3: Liquid Waste (If in Solution)

If the compound is dissolved (e.g., in DMSO or Methanol):

  • Solvent Compatibility: Ensure the solvent is compatible with the waste container (HDPE is generally safe).

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved halogenated solute (the acid) renders the entire mixture "Halogenated Waste."[1]

Phase 4: Spill Response (Immediate Action)

Scenario: Powder Spill (< 50g)

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Up: Wear N95, goggles, and double nitrile gloves.[1]

  • Contain: Cover spill with damp paper towels to prevent dust generation.

  • Clean: Scoop up material using a plastic dustpan or stiff paper.

  • Decontaminate: Wipe surface with a mild soap solution or 1% Sodium Bicarbonate (neutralizes carboxylic acid residues).

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste container.

Final Disposal Pathway

The lifecycle of this chemical ends with thermal destruction.

Visualization: Disposal Lifecycle

DisposalFlow Generation Lab Waste Generation (Solid or Liquid) Char Characterization: Is it Halogenated? Generation->Char LabelHalo Label: Hazardous Waste 'Solid Organic - Halogenated' Char->LabelHalo Yes (Solid) LabelLiq Label: Hazardous Waste 'Liquid Solvent - Halogenated' Char->LabelLiq Yes (Solution) Storage Satellite Accumulation Area (Secondary Containment) LabelHalo->Storage LabelLiq->Storage Pickup EHS / Waste Vendor Pickup Storage->Pickup Incineration High-Temp Incineration (w/ Acid Gas Scrubbing) Pickup->Incineration Mandatory Path

Figure 2: The mandatory disposal pathway ensures the chemical is routed to an incinerator capable of handling halogenated compounds.[1][4]

Vendor Instructions: When manifesting this waste for pickup (e.g., Clean Harbors, Veolia, Triumvirate), declare it under the profile for "Halogenated Organic Solids." [1]

  • DOT Shipping Name (Likely): UN 3077, Environmentally hazardous substance, solid, n.o.s. (3-Amino-5-chloro-2-hydroxybenzoic acid), 9, PG III.[1] (Verify with your specific vendor profile).

References

  • PubChem. (2023). 3-Amino-5-chloro-2-hydroxybenzoic acid (Compound Summary). National Library of Medicine. [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[5] [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.